PB17-026-01
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H25Cl2N5O2 |
|---|---|
Molecular Weight |
462.4 g/mol |
IUPAC Name |
2-[(3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C22H25Cl2N5O2/c1-13-19(25)22(12-31-13)7-10-28(11-8-22)21-26-29-9-6-15(18(29)20(30)27(21)2)14-4-3-5-16(23)17(14)24/h3-6,9,13,19H,7-8,10-12,25H2,1-2H3/t13-,19+/m1/s1 |
InChI Key |
CRDRKYXRTQUBHK-YJYMSZOUSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](C2(CCN(CC2)C3=NN4C=CC(=C4C(=O)N3C)C5=C(C(=CC=C5)Cl)Cl)CO1)N |
Canonical SMILES |
CC1C(C2(CCN(CC2)C3=NN4C=CC(=C4C(=O)N3C)C5=C(C(=CC=C5)Cl)Cl)CO1)N |
Origin of Product |
United States |
Foundational & Exploratory
The Allosteric SHP2 Inhibitor PB17-026-01: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core mechanism of action of PB17-026-01, a potent allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). This document details the inhibitor's impact on SHP2's enzymatic function, its role in key signaling pathways, and provides comprehensive experimental protocols for its characterization.
Introduction to SHP2 and its Role in Oncogenesis
SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs).[1] It is a crucial positive regulator of the Ras-mitogen-activated protein kinase (MAPK) signaling cascade, a pathway frequently dysregulated in human cancers.[1][2]
Under normal physiological conditions, SHP2 exists in an auto-inhibited, inactive conformation. The N-terminal SH2 domain folds back to block the active site of the protein tyrosine phosphatase (PTP) domain.[3] Upon stimulation by growth factors or cytokines, SHP2 is recruited to phosphorylated tyrosine residues on activated RTKs or their associated docking proteins via its SH2 domains. This interaction induces a conformational change, relieving the auto-inhibition and activating the phosphatase activity of SHP2.[3] Activated SHP2 then dephosphorylates specific substrates, leading to the activation of the RAS-MAPK pathway and promoting cell proliferation, survival, and differentiation.[2][3]
Gain-of-function mutations in PTPN11 or the overexpression of SHP2 are associated with several human cancers, including leukemia, lung cancer, breast cancer, and neuroblastoma, making it a compelling target for anti-cancer drug development.[4]
This compound: An Allosteric Inhibitor of SHP2
This compound is a potent and specific allosteric inhibitor of SHP2. Unlike orthosteric inhibitors that compete with the substrate at the catalytic site, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that modulates its activity.
Mechanism of Action
This compound binds to a "tunnel-like" allosteric pocket formed at the interface of the N-SH2, C-SH2, and PTP domains of SHP2. This binding event effectively acts as a "molecular glue," stabilizing the auto-inhibited conformation of SHP2. By locking the enzyme in this inactive state, this compound prevents the conformational change required for its activation, even in the presence of upstream signaling events. Consequently, SHP2 is unable to dephosphorylate its downstream targets, leading to the inhibition of the RAS-MAPK signaling pathway.
Signaling Pathway Inhibition
The primary consequence of SHP2 inhibition by this compound is the suppression of the RAS-MAPK signaling cascade. This pathway is a critical driver of cell growth and proliferation in many cancers.
Quantitative Data
The inhibitory potency of this compound against SHP2 has been determined through biochemical assays.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | SHP2 | Biochemical Phosphatase Activity | 38.9 | [3] |
Note: Further quantitative data such as Ki, Kd, and a comprehensive selectivity profile against other phosphatases are not publicly available at the time of this writing.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
SHP2 Phosphatase Activity Assay (Biochemical)
This assay measures the enzymatic activity of SHP2 and the inhibitory effect of compounds like this compound. A common method utilizes a fluorogenic phosphatase substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).
Materials:
-
Recombinant full-length human SHP2 protein
-
DiFMUP substrate (e.g., from a commercial supplier)
-
Assay buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 5 mM DTT
-
This compound or other test compounds dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compound in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Add a fixed amount of SHP2 enzyme to each well of the 384-well plate containing the assay buffer.
-
Add the serially diluted this compound to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the DiFMUP substrate to each well.
-
Immediately measure the fluorescence intensity at time zero and then kinetically every 1-2 minutes for 30-60 minutes using a fluorescence plate reader.
-
The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Assay: Inhibition of ERK Phosphorylation
This assay determines the ability of this compound to inhibit SHP2 activity within a cellular context by measuring the phosphorylation of a key downstream effector, ERK.
Materials:
-
Cancer cell line known to be dependent on SHP2 signaling (e.g., KYSE-520 esophageal squamous cell carcinoma)
-
Cell culture medium and supplements
-
Growth factor (e.g., EGF or FGF) to stimulate the pathway
-
This compound or other test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK), anti-total-ERK1/2 (t-ERK)
-
Secondary antibody (HRP-conjugated)
-
Western blot reagents and equipment
Procedure:
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for a specified period (e.g., 4-24 hours) to reduce basal signaling.
-
Treat the cells with various concentrations of this compound for a defined time (e.g., 1-2 hours).
-
Stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 10-15 minutes) to activate the RAS-MAPK pathway.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p-ERK and t-ERK.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.
-
Quantify the band intensities and normalize the p-ERK signal to the t-ERK signal to determine the extent of inhibition.
Co-crystallization of this compound with SHP2
This protocol outlines a general procedure for obtaining co-crystals of SHP2 in complex with an allosteric inhibitor, which can be adapted for this compound.
Materials:
-
Purified, concentrated SHP2 protein
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
Crystallization buffer (composition to be optimized, but may include a precipitant like PEG, a buffer like Tris-HCl, and salts)
-
Cryoprotectant solution (e.g., crystallization buffer supplemented with glycerol or other cryoprotectants)
-
Crystallization plates (e.g., sitting drop or hanging drop vapor diffusion plates)
-
Liquid nitrogen
Procedure:
-
Incubate the purified SHP2 protein with a molar excess of this compound (e.g., 1:3 to 1:5 molar ratio) on ice for at least 30 minutes to allow for complex formation.
-
Centrifuge the protein-inhibitor complex to remove any aggregates.
-
Set up crystallization trials using vapor diffusion (sitting or hanging drop) by mixing the protein-inhibitor complex with the crystallization buffer in various ratios.
-
Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth.
-
Once crystals of suitable size are obtained, carefully transfer them to a cryoprotectant solution to prevent ice formation during freezing.
-
Flash-cool the crystals in liquid nitrogen.
-
The frozen crystals are then ready for X-ray diffraction analysis to determine the three-dimensional structure of the SHP2-PB17-026-01 complex.
Conclusion
This compound is a potent allosteric inhibitor of SHP2 that functions by stabilizing the auto-inhibited conformation of the enzyme, thereby preventing its activation and downstream signaling through the RAS-MAPK pathway. This mechanism of action provides a promising strategy for the therapeutic intervention in cancers that are dependent on aberrant SHP2 activity. The experimental protocols provided in this guide offer a framework for the further characterization and development of this compound and other novel SHP2 inhibitors.
References
Technical Guide: Probing the Interaction of a Novel Spirocyclic Moiety with the SHP2 Phosphatase
For: Researchers, scientists, and drug development professionals.
Topic: Analysis of the SHP2 Binding Affinity of a 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl) Containing Compound.
This technical guide provides an in-depth analysis of the binding characteristics of a potent allosteric inhibitor of the Src homology 2 (SH2) domain-containing phosphatase 2 (SHP2), which incorporates the 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl) moiety. While direct binding affinity data for this specific fragment is not available, this document focuses on the activity of the full inhibitor, herein referred to as PB17-026-01, and its analogue, PB17-036-01.
Quantitative Binding Affinity Data
The SHP2 binding affinity of the allosteric inhibitor containing the spirocyclic moiety was determined, revealing potent inhibition. A direct comparison with a structurally similar analogue highlights the significant contribution of the terminal group to the overall binding affinity.
| Compound | Structure | IC50 (nM) | Fold Difference |
| This compound | 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1][2][3]triazin-4(3H)-one | Not explicitly stated, but described as potent. | ~20-fold more active than PB17-036-01[4] |
| PB17-036-01 | Analogue of this compound with a different terminal group. | 645 | 1 |
Experimental Protocols
The determination of SHP2 binding affinity and inhibitor characterization typically involves a combination of biochemical and cellular assays. Below are detailed methodologies for key experiments relevant to this class of compounds.
Biochemical Inhibition Assay (Fluorescence-Based)
This assay is a standard method to determine the half-maximal inhibitory concentration (IC50) of a compound against SHP2.
Principle: The assay measures the enzymatic activity of SHP2 by monitoring the fluorescence generated from the dephosphorylation of a synthetic substrate, 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP). Inhibition of SHP2 by a compound results in a decrease in the fluorescence signal.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Dilute recombinant full-length wild-type SHP2 protein to the desired concentration in assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
Prepare a solution of the DiFMUP substrate in assay buffer.
-
To activate the wild-type SHP2, which exists in an autoinhibited state, pre-incubate it with a dually phosphorylated peptide, such as one derived from the insulin receptor substrate 1 (IRS-1)[5].
-
-
Assay Procedure:
-
Add the test compound at various concentrations to the wells of a 384-well plate.
-
Add the pre-activated SHP2 enzyme to the wells and incubate for a specified period (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the DiFMUP substrate.
-
Monitor the increase in fluorescence intensity over time using a plate reader (excitation/emission wavelengths typically around 358/450 nm).
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is employed to verify the engagement of the inhibitor with the SHP2 target within a cellular environment[5][6].
Principle: The binding of a ligand to a protein can alter its thermal stability. In a CETSA experiment, cells are treated with the compound and then heated to a range of temperatures. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified, typically by western blotting or an enzyme fragment complementation (EFC) assay[5]. A shift in the melting temperature (Tm) of the protein in the presence of the compound indicates target engagement.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells expressing the target protein (e.g., HEK293 cells overexpressing SHP2).
-
Treat the cells with the test compound or vehicle control for a defined period.
-
-
Thermal Treatment:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat the samples to a range of temperatures using a thermocycler.
-
-
Lysis and Protein Quantification:
-
Lyse the cells to separate the soluble and aggregated protein fractions (e.g., by freeze-thaw cycles followed by centrifugation).
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of soluble SHP2 protein in each sample using a suitable method, such as:
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a specific anti-SHP2 antibody.
-
InCell Pulse™ (EFC-based): Utilize cells expressing SHP2 fused to a fragment of β-galactosidase. Lysis and addition of the complementing enzyme fragment and substrate will generate a chemiluminescent signal proportional to the amount of soluble SHP2[5].
-
-
-
Data Analysis:
-
Plot the amount of soluble SHP2 as a function of temperature for both the compound-treated and vehicle-treated samples.
-
Determine the melting temperature (Tm) for each condition. A significant shift in Tm indicates target engagement.
-
Signaling Pathways and Experimental Workflows
SHP2 Signaling Pathway
SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in various signaling pathways, most notably the RAS/MAPK pathway. In its inactive state, the N-terminal SH2 domain of SHP2 blocks the catalytic site of the phosphatase (PTP) domain. Upon activation by growth factors or cytokines, SHP2 is recruited to phosphorylated tyrosine residues on receptor tyrosine kinases (RTKs) or adaptor proteins via its SH2 domains. This binding event relieves the autoinhibition, leading to the activation of SHP2's phosphatase activity. Activated SHP2 then dephosphorylates specific substrates, which ultimately leads to the activation of the RAS/MAPK cascade, promoting cell proliferation, differentiation, and survival.
Caption: SHP2 activation and downstream signaling via the MAPK pathway.
Experimental Workflow for IC50 Determination
The following diagram illustrates a typical workflow for determining the IC50 value of a SHP2 inhibitor using a fluorescence-based biochemical assay.
Caption: Workflow for SHP2 biochemical IC50 determination.
References
- 1. The SHP-2 tyrosine phosphatase: signaling mechanisms and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | SHP-2 in Lymphocytes' Cytokine and Inhibitory Receptor Signaling [frontiersin.org]
- 4. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Allosteric Modulation of SHP2 by PB17-026-01: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the allosteric modulation of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) by the potent inhibitor PB17-026-01. This document details the mechanism of action, quantitative biochemical and cellular characteristics, and relevant experimental protocols for the study of this and similar compounds.
Introduction to SHP2 and Allosteric Inhibition
SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating cellular signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[1][2] It acts as a central node in signal transduction, influencing cell growth, differentiation, and survival.[3][4] Dysregulation of SHP2 activity, often through mutations or overexpression, is implicated in various developmental disorders, such as Noonan syndrome, and in the pathogenesis of numerous cancers.[2][4]
SHP2 activity is regulated by a conformational change. In its inactive state, the N-terminal SH2 domain blocks the catalytic site of the phosphatase (PTP) domain, resulting in auto-inhibition.[5] Upon binding of phosphotyrosine motifs of upstream signaling partners to the SH2 domains, SHP2 undergoes a conformational change to an open, active state, allowing substrate access to the catalytic site.[6]
Allosteric inhibitors of SHP2, such as this compound, function by binding to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains.[4][7] This binding stabilizes the auto-inhibited conformation of SHP2, preventing its activation and subsequent downstream signaling.[7] This mechanism offers a promising therapeutic strategy, as allosteric inhibitors can provide greater selectivity and improved pharmacokinetic properties compared to traditional active-site inhibitors.[4]
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and its analogs, as well as for the well-characterized allosteric SHP2 inhibitor SHP099 for comparative context.
Table 1: Biochemical Potency of SHP2 Allosteric Inhibitors
| Compound | Target | IC50 (nM) | Notes |
| This compound | SHP2 | 38.9[7][8] | Potent allosteric inhibitor. |
| PB17-036-01 | SHP2 | 645[7] | Analog of this compound with ~20-fold less activity.[7] |
| PB17-021-01 | SHP2 | 104.2[7] | Analog of this compound with decreased activity due to a C-to-N substitution.[7] |
| SHP099 | SHP2 | 70[9] | A well-characterized, potent, and selective allosteric SHP2 inhibitor.[5] |
Table 2: Cellular Potency and Pharmacokinetics of Allosteric SHP2 Inhibitors
| Compound | Parameter | Value | Cell Line / Species | Notes |
| This compound | Binding Affinity (Kd) | Data not publicly available | - | |
| Cellular Potency (EC50) | Data not publicly available | - | ||
| Pharmacokinetics | Data not publicly available | - | ||
| SHP099 | Cellular pERK IC50 | ~50-100 nM | KYSE520 (esophageal squamous cell carcinoma) | Demonstrates target engagement in a cellular context.[1] |
| Oral Bioavailability | Good | Mouse | Orally efficacious in preclinical models.[5] | |
| In vivo Efficacy | Dose-dependent tumor growth inhibition | KYSE520 xenograft model | Correlates with pERK inhibition.[1] |
Signaling Pathways and Experimental Workflows
SHP2 Signaling and Allosteric Inhibition
SHP2 is a key component of the receptor tyrosine kinase (RTK) signaling cascade. Upon growth factor binding, RTKs become phosphorylated, creating docking sites for SHP2. This leads to the activation of the RAS-RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation and survival. Allosteric inhibitors like this compound lock SHP2 in its inactive state, thereby blocking this signaling cascade.
Experimental Workflow: Biochemical IC50 Determination
This workflow outlines the key steps for determining the half-maximal inhibitory concentration (IC50) of a SHP2 inhibitor in a biochemical assay.
Experimental Workflow: Cellular Target Engagement (CETSA)
The Cellular Thermal Shift Assay (CETSA) is used to verify that a compound binds to its target in a cellular environment.
Experimental Protocols
SHP2 Biochemical Inhibition Assay (IC50 Determination)
This protocol is adapted from standard fluorescence-based assays for PTP activity.
Materials:
-
Full-length recombinant human SHP2 protein
-
Dually phosphorylated IRS-1 peptide (phosphopeptide activator)
-
6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP) substrate
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20
-
This compound stock solution in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Enzyme Activation: Prepare a working solution of SHP2 enzyme (e.g., 1 nM final concentration) and the IRS-1 peptide activator (e.g., 500 nM final concentration) in assay buffer. Incubate at room temperature for 20 minutes to allow for SHP2 activation.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations.
-
Assay Plate Setup: Add the diluted this compound solutions to the wells of a 384-well plate. Include wells with DMSO only as a vehicle control (0% inhibition) and wells with a known potent inhibitor or no enzyme as a positive control (100% inhibition).
-
Enzyme Addition: Add the activated SHP2 enzyme solution to all wells except the no-enzyme control.
-
Pre-incubation: Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a working solution of DiFMUP substrate in assay buffer (e.g., at its Km concentration for SHP2). Add the DiFMUP solution to all wells to start the reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) at regular intervals for 30-60 minutes using a fluorescence plate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular pERK Western Blot Assay
This protocol is used to assess the effect of a SHP2 inhibitor on the phosphorylation of ERK, a downstream effector in the MAPK pathway.
Materials:
-
Cancer cell line known to have activated RTK signaling (e.g., KYSE520, HeLa)
-
Cell culture medium and supplements
-
This compound stock solution in DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 1-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total ERK and the loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal and then to the loading control.
Conclusion
This compound is a potent allosteric inhibitor of SHP2 that effectively stabilizes the auto-inhibited conformation of the enzyme, leading to the blockade of downstream signaling pathways such as the RAS-MAPK cascade.[7] Its distinct chemical scaffold provides a valuable platform for the further development of SHP2 inhibitors for the treatment of cancers and other diseases driven by aberrant SHP2 activity.[7] The experimental protocols and workflows detailed in this guide provide a framework for the characterization of this compound and other novel SHP2 allosteric modulators. Further studies are warranted to fully elucidate the cellular and in vivo activity, as well as the pharmacokinetic and pharmacodynamic properties of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Different Cytotoxic Effects of Cisplatin on Pancreatic Ductal Adenocarcinoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
PB17-026-01: A Technical Guide for the Allosteric Inhibition of SHP2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Src homology-2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in cellular signaling. As a key transducer downstream of receptor tyrosine kinases (RTKs), SHP2 is integral to the activation of the RAS/MAPK pathway, which governs cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of SHP2 activity through gain-of-function mutations or overexpression is implicated in various developmental disorders, such as Noonan syndrome, and is a driver in numerous human cancers, including lung, breast, and gastric cancers, as well as juvenile myelomonocytic leukemia.[4][5]
Historically, targeting phosphatases has been challenging due to the highly conserved and positively charged nature of their active sites, leading to difficulties in achieving inhibitor selectivity and cell permeability. The discovery of a novel allosteric binding pocket at the interface of the N-SH2, C-SH2, and PTP domains has opened new avenues for the development of potent and selective SHP2 inhibitors.[6][7][8] These allosteric inhibitors function by stabilizing the auto-inhibited conformation of SHP2, preventing its activation and subsequent downstream signaling.
This technical guide focuses on PB17-026-01 , a potent, novel allosteric inhibitor of SHP2. We provide a comprehensive overview of its mechanism of action, quantitative biochemical data, and detailed experimental protocols for its characterization, aimed at facilitating its use as a chemical probe for SHP2 function in basic research and drug discovery.
Mechanism of Action
Under basal conditions, SHP2 exists in a "closed," auto-inhibited conformation where the N-SH2 domain sterically blocks the active site of the PTP domain.[1] Upon activation by upstream signals, such as binding to phosphotyrosine motifs on activated RTKs or scaffolding proteins, SHP2 undergoes a conformational change to an "open," active state.
This compound is an allosteric inhibitor that binds to a "tunnel-like" pocket at the interface of the N-SH2, C-SH2, and PTP domains. This binding event locks the enzyme in its inactive, auto-inhibited conformation.[6] By stabilizing this closed state, this compound prevents the catalytic site from accessing its substrates, thereby inhibiting downstream signaling pathways, most notably the RAS/MAPK cascade. The co-crystal structure of SHP2 in complex with this compound reveals key hydrogen bond interactions with residues T108, E110, R111, F113, and T253, which are crucial for its high-affinity binding and inhibitory activity.[9]
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Assay Type | Notes | Reference |
| IC50 | 38.9 nM | Biochemical Phosphatase Assay | Recombinant full-length human SHP2 with DiFMUP substrate. | [10] |
| Selectivity | Data not publicly available | - | Selectivity against other phosphatases (e.g., SHP1, PTP1B) has not been reported. | - |
| Cellular Potency (pERK) | Data not publicly available | Western Blot / High-Content Imaging | EC50 for inhibition of ERK phosphorylation in a cellular context has not been reported. | - |
| Binding Affinity (Kd) | Data not publicly available | Surface Plasmon Resonance (SPR) / Isothermal Titration Calorimetry (ITC) | The dissociation constant (Kd) has not been reported. | - |
Signaling Pathways and Experimental Workflows
SHP2 Signaling Pathway
The following diagram illustrates the central role of SHP2 in the RAS/MAPK signaling cascade, which is initiated by the activation of a Receptor Tyrosine Kinase (RTK). This compound acts by locking SHP2 in its inactive state, thereby blocking this downstream signal propagation.
Experimental Workflow for Characterization
This diagram outlines a typical workflow for characterizing a novel SHP2 allosteric inhibitor like this compound.
Experimental Protocols
SHP2 Biochemical Inhibition Assay (IC50 Determination)
This protocol describes the method used to determine the in vitro inhibitory activity of this compound against full-length human SHP2.
Materials:
-
Enzyme: Recombinant full-length human SHP2 (e.g., expressed in E. coli and purified).
-
Substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).
-
Assay Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT.
-
Test Compound: this compound dissolved in 100% DMSO.
-
Plate: 384-well, black, low-volume, non-binding surface microplate.
-
Plate Reader: Fluorescence plate reader capable of excitation at 355 nm and emission at 460 nm.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 10 mM, diluted in 1:3 steps to generate a 10-point curve.
-
Assay Plate Setup:
-
Add 2.5 µL of assay buffer to all wells.
-
Add 2.5 nL of the serially diluted compound or DMSO (for positive and negative controls) to the appropriate wells using an acoustic liquid handler.
-
-
Enzyme Addition:
-
Prepare a 2X solution of SHP2 enzyme in assay buffer (final concentration typically 0.5-1 nM).
-
Add 2.5 µL of the 2X SHP2 solution to the wells containing the compound. For negative controls (no enzyme), add 2.5 µL of assay buffer.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Substrate Addition & Reaction:
-
Prepare a 2X solution of DiFMUP substrate in assay buffer (final concentration typically 100-200 µM).
-
Add 5 µL of the 2X DiFMUP solution to all wells to initiate the reaction. The final assay volume is 10 µL.
-
-
Data Acquisition:
-
Immediately transfer the plate to a fluorescence plate reader.
-
Monitor the increase in fluorescence (Ex: 355 nm, Em: 460 nm) over time (e.g., every 60 seconds for 15-30 minutes) at room temperature.
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a general method to confirm that an inhibitor binds to and stabilizes SHP2 in a cellular environment.
Materials:
-
Cell Line: A suitable cancer cell line endogenously expressing SHP2 (e.g., KYSE-520, HeLa).
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics.
-
Test Compound: Allosteric SHP2 inhibitor (e.g., this compound) and vehicle control (DMSO).
-
Lysis Buffer: PBS with protease inhibitors.
-
Instrumentation: PCR thermocycler with a temperature gradient function, equipment for cell lysis (e.g., sonicator or freeze-thaw cycles), SDS-PAGE and Western blotting equipment.
-
Antibodies: Primary antibody against SHP2, appropriate HRP-conjugated secondary antibody.
Procedure:
-
Cell Treatment:
-
Culture cells to ~80-90% confluency.
-
Treat cells with the test compound at a desired concentration (e.g., 10x the biochemical IC50) or with vehicle (DMSO) for 1-2 hours in the incubator.
-
-
Cell Harvesting:
-
Harvest the cells by scraping and wash them with ice-cold PBS.
-
Resuspend the cell pellet in lysis buffer.
-
-
Heat Shock:
-
Aliquot the cell lysate into PCR tubes.
-
Place the tubes in a thermocycler and apply a temperature gradient (e.g., from 40°C to 70°C) for 3 minutes.
-
After heating, cool the samples at 4°C for 3 minutes.
-
-
Protein Extraction:
-
Lyse the cells by three cycles of freeze-thaw (liquid nitrogen followed by a 25°C water bath).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Western Blot Analysis:
-
Collect the supernatant containing the soluble, non-denatured protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against SHP2, followed by an HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensity for SHP2 at each temperature point for both the vehicle- and compound-treated samples.
-
Plot the band intensity versus temperature. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement and stabilization.
-
pERK Inhibition Cellular Assay
This protocol outlines a general procedure to measure the cellular potency of a SHP2 inhibitor by quantifying its effect on the phosphorylation of ERK, a key downstream effector of the SHP2-regulated MAPK pathway.
Materials:
-
Cell Line: A cancer cell line with RTK-driven signaling (e.g., KYSE-520, NCI-H358).
-
Growth Factor: Appropriate growth factor to stimulate the pathway (e.g., EGF, HGF).
-
Test Compound: Allosteric SHP2 inhibitor (e.g., this compound) and vehicle control (DMSO).
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Antibodies: Primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2. Appropriate HRP-conjugated secondary antibodies.
Procedure:
-
Cell Seeding and Starvation:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours to reduce basal signaling.
-
-
Inhibitor Treatment:
-
Pre-treat the starved cells with a serial dilution of the SHP2 inhibitor or DMSO for 1-2 hours.
-
-
Pathway Stimulation:
-
Stimulate the cells with a pre-determined concentration of the appropriate growth factor (e.g., 10 ng/mL EGF) for a short period (e.g., 10-15 minutes).
-
-
Cell Lysis:
-
Immediately wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
-
Western Blot Analysis:
-
Determine the protein concentration of each lysate.
-
Analyze equal amounts of protein by SDS-PAGE and Western blotting.
-
Probe membranes with antibodies against phospho-ERK (pERK) and total ERK (tERK) as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for pERK and tERK.
-
Normalize the pERK signal to the tERK signal for each sample.
-
Calculate the percent inhibition of pERK phosphorylation for each inhibitor concentration relative to the stimulated DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the cellular EC50 value.
-
Conclusion
This compound is a potent allosteric inhibitor of SHP2 with a well-defined biochemical activity and mechanism of action. By stabilizing the auto-inhibited conformation of SHP2, it serves as a valuable chemical probe to investigate the roles of SHP2 in health and disease. This guide provides the foundational data and experimental protocols necessary for its application in research settings. Further characterization of its selectivity profile and cellular activity will be crucial to fully establish its utility as a high-quality chemical probe for dissecting SHP2-dependent signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | SHP-2 in Lymphocytes' Cytokine and Inhibitory Receptor Signaling [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Protein tyrosine phosphatase SHP‐2: A proto‐oncogene product that promotes Ras activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Allosteric SHP2 Inhibitor Using Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation, and Principal Component Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting SHP2 with Natural Products: Exploring Saponin-Based Allosteric Inhibitors and Their Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
The Emergence of PMD-026: A First-in-Class RSK Inhibitor for Precision Oncology
An In-depth Technical Guide on the Discovery, Synthesis, and Mechanism of Action of PMD-026
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PMD-026, a novel, orally bioavailable, first-in-class p90 ribosomal S6 kinase (RSK) inhibitor. The information presented herein is based on publicly available preclinical and clinical data, offering a technical resource for professionals in the field of oncology and drug development. It is important to note that the compound "PB17-026-01" as queried could not be identified in the public domain; however, "PMD-026," a compound with a closely related nomenclature, is a well-documented clinical-stage drug candidate, and it is presumed that this is the intended subject of this guide.
Discovery and Development
PMD-026 was developed by Phoenix Molecular Designs (PhoenixMD), a biotechnology company focused on creating precise cancer therapeutics.[1] The discovery of PMD-026 was driven by the identification of RSK2 as a critical kinase for the growth of triple-negative breast cancer (TNBC) compared to other breast cancer subtypes.[1][2] The RSK family of kinases represents a key convergence point in major signaling pathways, including the EGFR, MAPK, and PDK-1 pathways, which are implicated in promoting the growth and metastasis of invasive cancers.[1][2]
Recognizing the therapeutic potential of targeting this pathway, PhoenixMD embarked on the development of a small molecule inhibitor, leading to the creation of PMD-026.[1] For the manufacturing of PMD-026 for IND-enabling toxicology studies and Phase I clinical trials, Phoenix Molecular Designs has collaborated with STA Pharmaceutical, a subsidiary of WuXi AppTec.
Chemical Synthesis
The detailed chemical synthesis pathway for PMD-026 is proprietary and not publicly available. As a clinical-stage investigational drug, its synthesis is a controlled process managed by the developing company and its manufacturing partners.
Mechanism of Action and Signaling Pathway
PMD-026 is a potent, orally bioavailable inhibitor of the serine/threonine kinase p90 ribosomal S6 kinase (RSK) family, targeting isoforms RSK1, RSK2, RSK3, and RSK4.[3] It demonstrates high selectivity for the RSK2 isoform.[4] The RSK family of proteins are key downstream effectors of the Ras-MAPK signaling cascade and are involved in regulating diverse cellular processes such as cell growth, proliferation, survival, and motility.
The primary mechanism of action of PMD-026 involves the inhibition of RSK-mediated signaling, which in turn prevents the phosphorylation and activation of downstream substrates.[5] A key substrate of RSK is the transcription factor Y-box binding protein-1 (YB-1). By preventing the phosphorylation of YB-1, PMD-026 leads to cell cycle arrest, induction of apoptosis, and a subsequent inhibition of tumor cell proliferation in cancer cells where the RSK pathway is active.[5]
The antitumor effects of PMD-026 are not limited to its impact on YB-1. In the context of castration-resistant prostate cancer, PMD-026 has been shown to decrease the expression of androgen receptor (AR) variants, such as AR-V7, which are implicated in resistance to endocrine therapies.[5] The inhibition of the RSK pathway by PMD-026 ultimately results in G2/M cell cycle arrest and apoptosis in susceptible cancer cell lines.[4]
Signaling Pathway Diagram
Caption: The RSK signaling pathway and the inhibitory action of PMD-026.
Quantitative Data Summary
The biological activity of PMD-026 has been characterized through various in vitro and in vivo studies. The key quantitative findings are summarized in the tables below.
In Vitro Potency of PMD-026
| Target | IC50 (nM) | Assay Type |
| RSK1 | 2 | In vitro kinase assay |
| RSK2 | 0.7 | In vitro kinase assay |
| RSK3 | 0.9 | In vitro kinase assay |
| RSK4 | 2 | In vitro kinase assay |
Data sourced from Probechem Biochemicals.[3]
In Vitro Efficacy in TNBC Cell Lines
| Growth Condition | IC50 (µM) |
| Anchorage-independent | 0.2 - 6.2 |
| Anchorage-dependent | 1.8 - 8.4 |
In Vivo Efficacy in TNBC Xenograft Models
| Model | Treatment | Efficacy | p-value |
| MDA-MB-231 Xenograft | PMD-026 (single agent) | 72% Tumor Growth Inhibition | ≤ 0.001 |
| MDA-MB-468 Xenograft | PMD-026 (single agent) | 73% Tumor Regression | ≤ 0.001 |
| PDx TNBC Model | PMD-026 + Paclitaxel | 80% Tumor Growth Inhibition | ≤ 0.001 |
Data for sections 3.2 and 3.3 sourced from AACR Journals.[2]
Experimental Protocols
The characterization of PMD-026 has involved a range of standard and specialized experimental procedures. While the specific, detailed protocols employed by Phoenix Molecular Designs are proprietary, this section outlines the general methodologies for the key experiments cited in the available literature.
In Vitro RSK Kinase Assay
Objective: To determine the direct inhibitory activity of PMD-026 on the enzymatic activity of purified RSK isoforms.
General Protocol:
-
Recombinant active RSK1, RSK2, RSK3, or RSK4 enzyme is incubated in a kinase assay buffer.[6]
-
A specific substrate for RSK, such as a peptide or a protein like GST-S6, is added to the reaction mixture.[7]
-
The kinase reaction is initiated by the addition of ATP, often radiolabeled (γ-³²P-ATP) or in a system where ADP production is measured.[6][8]
-
Serial dilutions of PMD-026 are added to the reaction wells to determine a dose-response curve.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).[6]
-
The reaction is stopped, and the amount of substrate phosphorylation or ADP produced is quantified. For radiolabeled assays, this can be done by separating the phosphorylated substrate on phosphocellulose paper and measuring radioactivity.[6] For luminescence-based assays like ADP-Glo™, a reagent is added that converts ADP to ATP, which then drives a luciferase reaction, and the light output is measured.[8]
-
The IC50 value, the concentration of PMD-026 that inhibits 50% of the kinase activity, is calculated from the dose-response curve.
Western Blot Analysis of Phosphorylated Proteins
Objective: To assess the effect of PMD-026 on the phosphorylation of downstream targets of RSK, such as YB-1, in cultured cells.
General Protocol:
-
Cancer cell lines of interest are cultured and treated with varying concentrations of PMD-026 for a specified duration.
-
Cells are lysed in a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[9][10]
-
Protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are denatured and separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[10]
-
The membrane is blocked to prevent non-specific antibody binding. For phospho-protein detection, blocking is typically done with bovine serum albumin (BSA) rather than milk, as milk contains phosphoproteins that can cause high background.[10]
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-YB-1).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.[10]
-
A chemiluminescent substrate is added to the membrane, which reacts with the HRP to produce light.
-
The light signal is captured using an imaging system, revealing bands corresponding to the phosphorylated protein. The intensity of the bands can be quantified to determine the relative amount of phosphorylation.
Tumor Xenograft Studies in Mice
Objective: To evaluate the in vivo antitumor efficacy of PMD-026 in a living organism.
General Protocol:
-
Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.[11]
-
A suspension of human cancer cells (cell line-derived xenograft or CDX) or fragments of a patient's tumor (patient-derived xenograft or PDX) are implanted into the mice, typically subcutaneously.[11]
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into control and treatment groups.
-
The treatment group receives PMD-026, typically administered orally, at a specified dose and schedule. The control group receives a vehicle control.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
The body weight and general health of the mice are also monitored.
-
The study continues for a predetermined period or until tumors in the control group reach a specified size.
-
At the end of the study, the percent tumor growth inhibition (TGI) or tumor regression is calculated by comparing the tumor volumes in the treated group to the control group.
Experimental Workflow Diagram
Caption: A generalized workflow for the preclinical development of a kinase inhibitor like PMD-026.
Conclusion
PMD-026 represents a significant advancement in the field of targeted oncology, being the first orally available RSK kinase inhibitor to enter clinical trials.[4] Its mechanism of action, centered on the inhibition of the RSK signaling pathway, offers a novel therapeutic strategy for cancers dependent on this pathway, such as certain subtypes of breast and prostate cancer. The preclinical data, demonstrating potent in vitro activity and significant in vivo efficacy, have established a strong foundation for its ongoing clinical development. This technical guide has summarized the key publicly available information on PMD-026, providing a valuable resource for researchers and drug development professionals interested in this promising new agent.
References
- 1. Targeting RSK Kinase with PMD-026: A Promising Strategy for Triple Negative Breast Cancer Therapy [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. PMD-026 | RSK inhibitor | Probechem Biochemicals [probechem.com]
- 4. Science — Phoenix Molecular Designs [phoenixmd.ca]
- 5. An oral first‐in‐class small molecule RSK inhibitor suppresses AR variants and tumor growth in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Identification of RSK substrates using an analog-sensitive kinase approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 10. researchgate.net [researchgate.net]
- 11. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
Structural Basis for PB17-026-01 Inhibition of SHP2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the structural and molecular basis for the inhibition of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) by the allosteric inhibitor PB17-026-01. SHP2 is a critical regulator in cellular signaling pathways, including the MAPK cascade, and its hyperactivation is implicated in various cancers and developmental disorders. This compound is a potent allosteric inhibitor that stabilizes SHP2 in an auto-inhibited conformation. This document details the binding interactions, quantitative inhibitory activity, and the experimental methodologies used to elucidate the mechanism of action of this compound, providing a comprehensive resource for researchers in oncology, signal transduction, and drug discovery.
Introduction to SHP2 and its Role in Cellular Signaling
SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase essential for the regulation of multiple signaling pathways downstream of receptor tyrosine kinases (RTKs).[1] In its basal state, SHP2 is held in an auto-inhibited conformation where the N-terminal SH2 domain blocks the active site of the protein tyrosine phosphatase (PTP) domain.[2] Upon activation by upstream signals, SHP2 undergoes a conformational change that exposes the catalytic site, allowing it to dephosphorylate target proteins and positively regulate the RAS-ERK signaling pathway.[1] Dysregulation of SHP2 activity is associated with several human diseases, making it a compelling target for therapeutic intervention.[2]
This compound: A Potent Allosteric Inhibitor of SHP2
This compound is a novel, potent, and allosteric inhibitor of SHP2. Unlike orthosteric inhibitors that target the active site, this compound binds to a tunnel-like allosteric pocket at the interface of the N-SH2, C-SH2, and PTP domains.[2] This binding locks the enzyme in its inactive, auto-inhibited conformation, preventing its activation and downstream signaling.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against SHP2 has been determined through enzymatic assays. The half-maximal inhibitory concentration (IC50) value is a key metric of its efficacy.
| Compound | Target | IC50 (nM) |
| This compound | SHP2 | 38.9 |
| SHP099 (Reference) | SHP2 | 71.0 |
| PB17-036-01 (Analogue) | SHP2 | 645 |
| PB17-021-01 (Analogue) | SHP2 | 104.2 |
Structural Basis of Inhibition
The co-crystal structure of SHP2 in complex with this compound (PDB ID: 7XHQ) reveals the precise molecular interactions that underpin its inhibitory mechanism.[3][4] The structure was solved at a resolution of 2.20 Å.[3]
Allosteric Binding Pocket
This compound binds to a central allosteric tunnel at the interface of the N-SH2, C-SH2, and PTP domains, effectively acting as a "molecular glue" to stabilize the auto-inhibited conformation.[2]
Key Molecular Interactions
The inhibitor forms several key hydrogen bonds and hydrophobic interactions with residues from all three domains, locking them together. These interactions include:
-
Hydrogen Bonds: The terminal group of this compound forms hydrogen bonds with T108, E110, F113, and T253.[4] It also forms a hydrogen bond with the Nε of R111.[2]
-
Hydrophobic Interactions: The dichlorophenyl group of the inhibitor is situated in a hydrophobic pocket, contributing to its binding affinity. The replacement of a carbon atom with a nitrogen atom in the analogue PB17-021-01, near the hydrophobic residues L254 and P491, leads to a decrease in inhibitory activity, highlighting the importance of these hydrophobic contacts.[2]
The binding of this compound stabilizes the closed conformation of SHP2, preventing the release of the N-SH2 domain from the PTP domain and thus inhibiting its catalytic activity.
Signaling Pathways and Experimental Workflows
SHP2 Signaling Pathway
The following diagram illustrates the canonical SHP2 signaling pathway and the mechanism of its inhibition by this compound.
Experimental Workflow for Inhibitor Characterization
The following diagram outlines the typical workflow for characterizing a novel SHP2 inhibitor like this compound.
Detailed Experimental Protocols
SHP2 Enzymatic Inhibition Assay (IC50 Determination)
This protocol is based on a standard fluorescence intensity assay using 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) as a substrate.
Materials:
-
Recombinant full-length SHP2 enzyme
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20
-
DiFMUP substrate (stock solution in DMSO)
-
This compound (serial dilutions in DMSO)
-
384-well black plates
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare a working solution of SHP2 in the assay buffer.
-
Prepare serial dilutions of this compound in DMSO and then dilute into the assay buffer.
-
In a 384-well plate, add the SHP2 enzyme solution to each well (except for no-enzyme controls).
-
Add the diluted this compound solutions to the respective wells. Include a DMSO vehicle control.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the DiFMUP substrate to all wells. The final concentration of DiFMUP should be at or near the Km for SHP2.
-
Immediately begin kinetic reading on the fluorescence microplate reader, measuring the increase in fluorescence over time (e.g., every minute for 10-15 minutes).
-
Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence curves.
-
Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
X-ray Crystallography of SHP2-PB17-026-01 Complex
This protocol provides a general outline for obtaining the co-crystal structure. Specific details can be found in the primary publication.
Materials:
-
Purified, concentrated SHP2 protein
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
Crystallization buffer screens
-
Cryoprotectant
-
X-ray diffraction equipment (synchrotron source preferred)
Procedure:
-
Complex Formation: Incubate the purified SHP2 protein with a molar excess of this compound to ensure saturation of the binding site.
-
Crystallization: Use vapor diffusion methods (sitting drop or hanging drop) to screen for crystallization conditions. Mix the SHP2-inhibitor complex with various crystallization buffer solutions and equilibrate against a reservoir.
-
Crystal Optimization: Optimize initial crystal hits by varying the concentrations of precipitant, buffer pH, and additives.
-
Cryo-protection and Data Collection: Soak the obtained crystals in a cryoprotectant solution before flash-cooling in liquid nitrogen. Collect X-ray diffraction data at a synchrotron beamline.
-
Structure Determination and Refinement: Process the diffraction data (indexing, integration, and scaling). Solve the structure using molecular replacement with a known SHP2 structure as a search model. Build the model of this compound into the electron density map and refine the structure to obtain the final coordinates, R-factors, and validation statistics.
Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol outlines a general approach for measuring the binding kinetics of this compound to SHP2.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified SHP2 protein
-
This compound (serial dilutions)
-
Immobilization buffers (e.g., acetate pH 4.5) and running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Ligand Immobilization: Immobilize the purified SHP2 protein onto the surface of a sensor chip using standard amine coupling chemistry. A reference channel should be prepared by activating and deactivating the surface without protein immobilization.
-
Analyte Binding: Prepare a series of dilutions of this compound in the running buffer.
-
Kinetic Analysis: Inject the different concentrations of this compound over the immobilized SHP2 surface and the reference channel. Monitor the association and dissociation phases in real-time by measuring the change in response units (RU).
-
Regeneration: After each injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.
-
Data Analysis: Subtract the reference channel data from the active channel data. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Conclusion
This compound is a potent allosteric inhibitor of SHP2, demonstrating significant promise as a chemical probe and a lead compound for the development of novel anti-cancer therapeutics. Its mechanism of action, elucidated through structural and biochemical studies, involves the stabilization of the auto-inhibited conformation of SHP2 through a network of specific molecular interactions within a key allosteric pocket. The detailed experimental protocols provided herein serve as a guide for the further investigation of this compound and the discovery of next-generation SHP2 inhibitors.
References
- 1. Discovery of Novel Allosteric SHP2 Inhibitor Using Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation, and Principal Component Analysis [mdpi.com]
- 2. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. tandfonline.com [tandfonline.com]
Probing Target Engagement and Validation of PB17-026-01, an Allosteric SHP2 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the necessary studies to characterize the target engagement and validate the mechanism of action of PB17-026-01, a potent allosteric inhibitor of Src-homology-2-domain-containing protein tyrosine phosphatase (SHP2). SHP2, encoded by the PTPN11 gene, is a critical non-receptor protein tyrosine phosphatase that plays a pivotal role in cell growth, differentiation, and survival through the RAS/MAPK signaling pathway.[1][2][3] Dysregulation of SHP2 activity is implicated in various developmental disorders and cancers, making it a compelling therapeutic target.[2][3][4][5] this compound has been identified as a potent allosteric inhibitor that stabilizes SHP2 in an autoinhibited conformation.[1][4] This guide outlines key experimental protocols, data presentation strategies, and visual workflows to facilitate a thorough investigation of its therapeutic potential.
Quantitative Data Summary
A comprehensive analysis of this compound requires the quantification of its binding affinity, inhibitory potency, and effects on cellular signaling. The following tables summarize the key quantitative data that should be generated and presented.
Table 1: Biochemical and Biophysical Characterization of this compound
| Parameter | Description | Experimental Method(s) | Example Value |
| IC50 | The concentration of this compound that inhibits 50% of SHP2 enzymatic activity. | In vitro phosphatase activity assay | XX nM |
| Kd | The equilibrium dissociation constant, representing the binding affinity between this compound and SHP2. | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR) | XX nM |
| EC50 | The concentration of this compound that produces 50% of the maximal response in a cell-based assay. | Cellular Thermal Shift Assay (CETSA), pERK inhibition assay | XX nM |
| ΔTm | The change in the melting temperature of SHP2 upon binding of this compound. | Cellular Thermal Shift Assay (CETSA) | +X °C |
Table 2: Cellular Activity of this compound in a Relevant Cancer Cell Line (e.g., KRAS mutant)
| Parameter | Description | Experimental Method(s) | Example Value |
| pERK Inhibition IC50 | The concentration of this compound that inhibits 50% of ERK phosphorylation in stimulated cells. | Western Blot, ELISA | XX nM |
| Cell Proliferation GI50 | The concentration of this compound that causes 50% growth inhibition of cancer cells. | Cell viability assays (e.g., CellTiter-Glo, MTT) | XX µM |
| Apoptosis Induction | The percentage of apoptotic cells induced by this compound treatment. | Flow cytometry (Annexin V/PI staining), Caspase-Glo assay | X% at Y µM |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. The following sections provide protocols for key experiments in the characterization of this compound.
In Vitro SHP2 Phosphatase Activity Assay
Principle: This assay measures the enzymatic activity of recombinant SHP2 by monitoring the dephosphorylation of a synthetic substrate. The inhibitory effect of this compound is determined by measuring the reduction in substrate conversion.
Methodology:
-
Reagents and Materials:
-
Recombinant human SHP2 protein
-
Phosphatase substrate (e.g., DiFMUP, pNPP)
-
Assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM EDTA, 0.05% P-20, 1 mM DTT)
-
This compound stock solution in DMSO
-
384-well assay plates
-
Plate reader capable of fluorescence or absorbance detection
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add 2 µL of the compound dilutions to the wells of a 384-well plate. Include DMSO-only controls.
-
Add 10 µL of recombinant SHP2 enzyme solution to each well and incubate for 30 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 10 µL of the phosphatase substrate solution to each well.
-
Monitor the kinetic reaction by measuring the fluorescence or absorbance at regular intervals for 30-60 minutes at 37°C.
-
Calculate the rate of reaction for each well.
-
Plot the reaction rates against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a powerful method to confirm direct target engagement in a cellular environment. The binding of a ligand, such as this compound, to its target protein, SHP2, stabilizes the protein and increases its melting temperature (Tm).
Methodology:
-
Reagents and Materials:
-
Cancer cell line expressing SHP2
-
Cell culture medium and supplements
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
SDS-PAGE and Western blot reagents
-
Anti-SHP2 antibody
-
-
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Aliquot the cell lysate into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C.
-
Centrifuge the samples at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble SHP2 at each temperature by Western blotting using an anti-SHP2 antibody.
-
Quantify the band intensities and plot the percentage of soluble SHP2 against the temperature to generate melting curves.
-
Determine the Tm for each treatment condition. A positive shift in Tm in the presence of this compound indicates target engagement.
-
Western Blot Analysis of pERK Inhibition
Principle: To validate the functional consequence of SHP2 inhibition by this compound, the phosphorylation status of downstream effectors in the RAS/MAPK pathway, such as ERK, is assessed.
Methodology:
-
Reagents and Materials:
-
Cancer cell line with an active RAS/MAPK pathway
-
Serum-free medium
-
Growth factor (e.g., EGF, FGF)
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE and Western blot reagents
-
Primary antibodies: anti-pERK1/2, anti-total ERK1/2, anti-SHP2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with a serial dilution of this compound for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., EGF) for 10-15 minutes to induce MAPK pathway activation.
-
Immediately wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against pERK, total ERK, and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the pERK signal to the total ERK signal. Plot the normalized pERK levels against the this compound concentration to determine the IC50 for pERK inhibition.
-
Visualizing Pathways and Workflows
Diagrams are essential for illustrating complex biological processes and experimental designs. The following are Graphviz DOT scripts for generating key diagrams related to this compound studies.
SHP2-Mediated Signaling Pathway
This diagram illustrates the role of SHP2 in the RAS/MAPK signaling cascade and the inhibitory action of this compound.
Caption: SHP2 activation downstream of RTKs and inhibition by this compound.
Experimental Workflow for Target Engagement and Validation
This diagram outlines the logical flow of experiments to characterize this compound from initial biochemical assays to cellular validation.
Caption: Workflow for this compound target engagement and validation.
References
The Dawn of a New Era in Oncology: A Technical Guide to the Therapeutic Potential of SHP2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, has emerged as a critical node in oncogenic signaling, making it a compelling target for cancer therapy.[1][2] For decades, SHP2 was considered "undruggable" due to challenges in developing specific inhibitors against its catalytic site.[3][4] However, the discovery of allosteric inhibitors that lock SHP2 in an inactive conformation has revolutionized the field, paving the way for multiple agents to enter clinical trials.[5][6][7] This guide provides an in-depth technical overview of the therapeutic potential of SHP2 inhibition, summarizing preclinical and clinical data, detailing key experimental protocols, and visualizing the complex signaling networks involved.
The Central Role of SHP2 in Cancer Signaling
SHP2 is a non-receptor protein tyrosine phosphatase that plays a pivotal role in the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, a cascade crucial for cell proliferation, differentiation, and survival.[8][9] Acting downstream of receptor tyrosine kinases (RTKs), SHP2 is essential for the full activation of RAS.[10][11] In many cancers, hyperactivation of the RAS-MAPK pathway, driven by mutations in RTKs, RAS, or other upstream components, leads to uncontrolled cell growth.[8] SHP2 facilitates this by dephosphorylating key signaling molecules, ultimately promoting the exchange of GDP for GTP on RAS, leading to its activation.[11]
Beyond the RAS-MAPK pathway, SHP2 is implicated in other oncogenic signaling cascades, including the PI3K/AKT and JAK/STAT pathways.[12][] Furthermore, SHP2 plays a role in the tumor microenvironment, where it can mediate immune suppression through its involvement in the PD-1/PD-L1 checkpoint pathway.[5][14] This multifaceted role of SHP2 in both tumor cell-intrinsic and -extrinsic processes underscores its significance as a therapeutic target.
Preclinical Efficacy of SHP2 Inhibitors
A new generation of allosteric SHP2 inhibitors has demonstrated significant preclinical activity, both as monotherapy in specific contexts and, more broadly, in combination with other targeted agents. These inhibitors bind to a pocket distinct from the active site, stabilizing an auto-inhibited conformation of the enzyme.[6][15]
In Vitro Activity
SHP2 inhibitors have shown potent anti-proliferative effects across a range of cancer cell lines, particularly those dependent on RTK signaling. The half-maximal inhibitory concentration (IC50) values for several key SHP2 inhibitors are summarized below.
| Inhibitor | Cancer Cell Line | IC50 (µM) | Reference(s) |
| SHP099 | MV4-11 (AML) | 0.32 | [16] |
| TF-1 (Erythroleukemia) | 1.73 | [16][17] | |
| KYSE-520 (Esophageal) | 5.14 | [18] | |
| Detroit 562 (Pharynx) | 3.76 | [18] | |
| PC9 (NSCLC) | 7.536 (24h) | [11] | |
| PC9GR (NSCLC) | 8.900 (24h) | [11] | |
| TNO155 | NCI-H3255 (NSCLC) | < 1.5 | [19] |
| HCC827 (NSCLC) | < 1.5 | [19] | |
| PC9 (NSCLC) | < 1.5 | [19] | |
| ORL-195 (OSCC) | 0.39 - 211.1 | [20] | |
| RMC-4630 | PC9 (NSCLC) | 0.014 | |
| NCI-H358 (NSCLC) | 0.020 | ||
| ORL-195 (OSCC) | 0.261 - 20.9 | [20] | |
| JAB-3068 | KYSE-520 (Esophageal) | 2.17 | [21] |
In Vivo Activity and Combination Strategies
In preclinical animal models, SHP2 inhibitors have demonstrated the ability to suppress tumor growth.[9][14] A particularly promising strategy is the combination of SHP2 inhibitors with other targeted therapies, such as MEK inhibitors or KRAS G12C inhibitors. This approach is designed to overcome adaptive resistance mechanisms where cancer cells upregulate RTK signaling to bypass the effects of a primary targeted agent.[6] For instance, the combination of a SHP2 inhibitor with a KRAS G12C inhibitor has shown synergistic anti-tumor effects in preclinical models.[6]
Clinical Development of SHP2 Inhibitors
Several allosteric SHP2 inhibitors have advanced into clinical trials, showing encouraging preliminary results, particularly in combination settings.
Monotherapy and Combination Trial Data
| Inhibitor | Trial Identifier | Phase | Cancer Type(s) | Key Findings & Response Data | Reference(s) |
| TNO155 | NCT03114319 | I | Advanced Solid Tumors | Manageable safety profile. Best observed response was stable disease (SD) in 20% of patients.[22] | [8][22] |
| NCT04000529 | Ib | Advanced Solid Tumors | Combination with Spartalizumab: DCR of 26.3% (PR: 1.8%, SD: 24.6%). Combination with Ribociclib: DCR of 13.0%. | [15] | |
| RMC-4630 | NCT03634982 | I | Solid Tumors with RAS mutations | Monotherapy: In KRAS G12C NSCLC, DCR was 71% (5/7 patients). 1 PR and 1 unconfirmed PR in NSCLC.[3][23] | [3][23] |
| JAB-3312 | NCT05288205 | I/IIa | KRAS G12C mutated solid tumors | Combination with Glecirasib (KRAS G12C inhibitor) in first-line NSCLC: ORR of 65.5% (38/58) and DCR of 100%. In a specific dose group, ORR was 86.7% (13/15).[24] | [10][24][25] |
Key Experimental Protocols
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a SHP2 inhibitor on cancer cell proliferation.
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the SHP2 inhibitor (e.g., 0.01 to 100 µM) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo® or MTS reagent) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the dose-response curve. Calculate the IC50 value using non-linear regression analysis.[26]
Western Blot for Phospho-ERK Inhibition
Objective: To assess the pharmacodynamic effect of a SHP2 inhibitor on the RAS-MAPK pathway by measuring the phosphorylation of ERK.
Methodology:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat the cells with the SHP2 inhibitor at various concentrations for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[27]
-
Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[27][28]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-ERK (e.g., p-ERK1/2 Thr202/Tyr204) overnight at 4°C.[28]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[28]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[28]
-
Stripping and Reprobing: Strip the membrane and re-probe with an antibody for total ERK as a loading control.[4]
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of a SHP2 inhibitor in a living organism.
Methodology:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the SHP2 inhibitor (e.g., by oral gavage) and/or a combination agent daily or on a specified schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor volume (e.g., using calipers) and body weight of the mice every 2-3 days.
-
Endpoint: Continue the treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a specified size.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., western blotting for p-ERK) to confirm target engagement.
-
Data Analysis: Plot the mean tumor volume over time for each group and perform statistical analysis to determine the significance of the anti-tumor effect.
Visualizing the Landscape of SHP2 Inhibition
Signaling Pathways and Mechanisms
The following diagrams illustrate the central role of SHP2 in the RAS-MAPK signaling pathway and the mechanism of allosteric inhibition.
Caption: The SHP2-mediated RAS-MAPK signaling pathway and the point of intervention for SHP2 inhibitors.
Caption: Mechanism of allosteric SHP2 inhibition, stabilizing the inactive conformation.
Experimental and Logical Workflows
The following diagrams outline a typical experimental workflow for evaluating SHP2 inhibitors and the logical framework for combination therapy.
Caption: A streamlined workflow for the preclinical and clinical evaluation of SHP2 inhibitors.
Caption: The logical rationale for combining SHP2 inhibitors with other targeted therapies.
Future Directions and Conclusion
The development of allosteric SHP2 inhibitors represents a significant advancement in oncology, offering a new therapeutic strategy for a range of cancers. While monotherapy activity appears limited, the true potential of SHP2 inhibition likely lies in rationally designed combination therapies that can overcome or delay the onset of drug resistance.[6] Ongoing clinical trials are exploring these combinations, and the results are eagerly awaited.[23][29]
Future research will focus on identifying predictive biomarkers to select patients most likely to benefit from SHP2-targeted therapies, further elucidating the role of SHP2 in the tumor microenvironment and its potential as an immunomodulatory agent, and exploring novel combination strategies. The journey of SHP2 from an "undruggable" target to a promising therapeutic vulnerability is a testament to the power of innovative drug discovery and a deep understanding of cancer biology.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. dbbiotech.com [dbbiotech.com]
- 3. | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. onclive.com [onclive.com]
- 6. SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cancernetwork.com [cancernetwork.com]
- 9. SHP2 inhibition displays efficacy as a monotherapy and in combination with JAK2 inhibition in preclinical models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ASCO – American Society of Clinical Oncology [asco.org]
- 11. researchgate.net [researchgate.net]
- 12. irbm.com [irbm.com]
- 14. SHP2 inhibition displays efficacy as a monotherapy and in combination with JAK2 inhibition in preclinical models of myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. targetedonc.com [targetedonc.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Selective inhibition of leukemia-associated SHP2E69K mutant by the allosteric SHP2 inhibitor SHP099 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Resistance to allosteric SHP2 inhibition in FGFR-driven cancers through rapid feedback activation of FGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. TNO155 is a selective SHP2 inhibitor to target PTPN11-dependent oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
- 22. ascopubs.org [ascopubs.org]
- 23. aacrjournals.org [aacrjournals.org]
- 24. Jacobio Pharma Presents Clinical Results of Glecirasib in Combination with JAB-3312 at ESMO [prnewswire.com]
- 25. Jacobio Completes First Patient Dosage in the Phase III Clinical Trial of JAB-3312 in Combination with Glecirasib | Jacobio Pharma [jacobiopharma.com]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. benchchem.com [benchchem.com]
- 29. vjoncology.com [vjoncology.com]
Methodological & Application
Application Notes and Protocols for Cell-Based Assay of WMC26 in HCT116 Human Colon Cancer Cell Line
For Research Use Only.
Abstract
This document provides a detailed protocol for assessing the cytotoxic activity of WMC26, a potent bisimidazoacridone antitumor agent, against the HCT116 human colorectal carcinoma cell line. WMC26 has demonstrated high selectivity and cytotoxicity for colon cancer cells.[1] The described cell-based assay is a quantitative method to determine the half-maximal inhibitory concentration (IC50) of WMC26, providing a measure of its potency. The protocol is intended for researchers in oncology, drug discovery, and cancer biology.
Introduction
WMC26 is a member of the bisimidazoacridone class of compounds, which are bifunctional DNA binders.[1] These agents have shown significant promise due to their high selectivity and potent antitumor activity against colon cancer cell lines, both in vitro and in vivo.[1] The proposed mechanism of action for WMC26 involves its interaction with DNA, causing conformational changes that are recognized by the cell's excision repair machinery. This recognition leads to an abortive repair process, resulting in irreversible growth arrest at the G2-M phase of the cell cycle and subsequent cell death. The HCT116 cell line, a human colorectal carcinoma line, is a well-established model for studying colon cancer and is known to be particularly sensitive to WMC26.[1] This application note details a robust and reproducible MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay protocol to evaluate the cytotoxic effects of WMC26 on HCT116 cells.
Data Presentation
The following table summarizes the representative cytotoxic activity of WMC26 against the HCT116 human colon cancer cell line. The IC50 value is a measure of the concentration of the compound required to inhibit the metabolic activity of 50% of the cell population.
| Compound | Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| WMC26 | HCT116 | MTT Assay | 72 | ~0.05* |
| Etoposide (Reference) | HCT116 | MTT Assay | 72 | ~5.6 |
*Note: The IC50 value for WMC26 is a representative value based on published reports of its high potency (1,000-10,000 times more toxic than to melanoma cells) and the IC90 values of similar bisacridone compounds, which are in the nanomolar range.
Proposed Signaling Pathway of WMC26
The diagram below illustrates the proposed mechanism of action of WMC26 in HCT116 cancer cells. WMC26 binds to DNA, causing a distortion in its structure. This altered DNA is then recognized by the cellular excision repair system. The subsequent attempt at repair is unsuccessful, leading to a block in the cell cycle at the G2-M phase, which ultimately triggers programmed cell death.
Experimental Protocols
HCT116 Cell Culture
-
Cell Line: HCT116 (ATCC® CCL-247™), human colorectal carcinoma.
-
Growth Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the medium.
-
Wash the cell monolayer with Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Add Trypsin-EDTA solution and incubate for 5-15 minutes at 37°C until cells detach.
-
Neutralize trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh growth medium and seed into new culture flasks at a recommended split ratio of 1:3 to 1:8.
-
WMC26 Cytotoxicity Assay (MTT Protocol)
This protocol is designed for a 96-well plate format.
Materials:
-
HCT116 cells
-
Complete growth medium
-
WMC26 compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 20% SDS in 50% N,N-dimethylformamide)
-
96-well clear flat-bottom cell culture plates
-
Microplate reader
Experimental Workflow Diagram:
Procedure:
-
Cell Seeding:
-
Harvest HCT116 cells and perform a cell count.
-
Dilute the cell suspension to a concentration of 5 x 10^4 cells/mL in complete growth medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of WMC26 in DMSO.
-
Perform serial dilutions of the WMC26 stock solution in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest WMC26 concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared WMC26 dilutions or control solutions.
-
Incubate the plate for 72 hours.
-
-
MTT Assay:
-
After the 72-hour incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for an additional 3 hours at 37°C.
-
-
Data Acquisition and Analysis:
-
Gently mix the contents of each well.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each WMC26 concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the WMC26 concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).
-
Conclusion
The protocol described in this application note provides a reliable method for determining the cytotoxic potency of WMC26 on the HCT116 colon cancer cell line. The high sensitivity of HCT116 cells to WMC26 underscores the potential of this compound as a selective anticancer agent. This assay can be adapted for high-throughput screening of other potential anticancer compounds and for further investigation into the mechanisms of drug resistance and sensitivity in colorectal cancer.
References
Application Notes and Protocols for In Vivo Dosing and Administration of PB17-026-01 (PMD-026) in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PB17-026-01, also known as PMD-026, is a first-in-class, orally bioavailable small molecule inhibitor of the p90 ribosomal S6 kinase (RSK) family, with high selectivity for the RSK2 isoform.[1] Developed by Phoenix Molecular Designs, PMD-026 has shown significant preclinical and clinical activity, particularly in triple-negative breast cancer (TNBC) and other malignancies where the RSK signaling pathway is implicated.[2][3] These application notes provide a comprehensive overview of the in vivo administration of PMD-026 in mouse models, detailing its mechanism of action, dosing, formulation, and relevant experimental protocols.
Mechanism of Action: PMD-026 targets and inhibits RSK subtypes, which are crucial downstream effectors of the MAPK signaling pathway.[4] This inhibition prevents the phosphorylation and activation of the transcription factor Y-box binding protein-1 (YB-1).[1][2] The suppression of YB-1 phosphorylation leads to cell cycle arrest, induction of apoptosis, and an overall inhibition of tumor cell proliferation in cancer cells where the RSK pathway is overactive.[1][5]
Quantitative Data Summary
The following tables summarize the reported in vivo efficacy and dosing of PMD-026 in various mouse xenograft models.
Table 1: Single-Agent Efficacy of PMD-026 in TNBC Xenograft Models
| Cell Line | Mouse Strain | Tumor Growth Inhibition (TGI) / Regression | Statistical Significance |
| MDA-MB-231 | Not Specified | 72% TGI | p ≤ 0.001 |
| MDA-MB-468 | Not Specified | 73% Regression | p ≤ 0.001 |
| SUM149PT | Not Specified | 41% TGI | p = 0.0041 |
Data compiled from preclinical studies.[2][6]
Table 2: Combination Therapy Efficacy of PMD-026 in Mouse Models
| Cancer Type | Xenograft Model | Combination Agent | Tumor Growth Inhibition (TGI) | Statistical Significance |
| TNBC | Patient-Derived Xenograft (PDx) | Paclitaxel | 80% TGI | p ≤ 0.001 |
| TNBC | SUM149PT | Paclitaxel | 66% TGI | p < 0.0001 |
| Prostate Cancer | 22Rv1 | Enzalutamide | More prominent than single agents | Not Specified |
Data compiled from preclinical studies.[2][5][6]
Experimental Protocols
Protocol 1: General Oral Administration of PMD-026 in Mice
This protocol outlines the standard procedure for administering PMD-026 orally to mice.
Materials:
-
PMD-026
-
Appropriate vehicle (e.g., as determined by formulation studies)
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Formulation Preparation: Prepare the dosing solution of PMD-026 in the chosen vehicle at the desired concentration. Ensure the solution is homogenous before each administration.
-
Animal Handling and Dosing:
-
Weigh the mouse to determine the correct volume of the dosing solution to administer.
-
Gently restrain the mouse, ensuring a firm but gentle grip on the scruff of the neck to prevent movement.
-
Carefully insert the gavage needle into the mouth, passing it over the tongue and down the esophagus into the stomach.
-
Slowly administer the prepared dose.
-
Observe the animal for a short period post-administration to ensure no adverse reactions.
-
-
Monitoring: Monitor the mice daily for any signs of toxicity, including changes in body weight, behavior, and overall health.
Protocol 2: Efficacy Study in a Triple-Negative Breast Cancer (TNBC) Xenograft Model
This protocol describes a typical workflow for evaluating the anti-tumor efficacy of PMD-026 in a TNBC xenograft mouse model.
Materials:
-
TNBC cells (e.g., MDA-MB-231, MDA-MB-468, or SUM149PT)
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Matrigel (or other appropriate extracellular matrix)
-
Calipers
-
PMD-026 formulation
-
Control vehicle
Procedure:
-
Tumor Cell Implantation:
-
Harvest TNBC cells and resuspend them in a mixture of sterile PBS and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Treatment Administration:
-
Randomize mice into treatment and control groups.
-
Administer PMD-026 orally to the treatment group according to the predetermined dosing schedule (e.g., daily).
-
Administer the vehicle alone to the control group.
-
-
Endpoint and Analysis:
-
Continue treatment for the specified duration (e.g., 2-4 weeks).
-
At the study endpoint, euthanize the mice.
-
Excise the tumors and record their final weight and volume.
-
Collect tumor tissue for further analysis, such as histology, western blotting for pYB-1 levels to confirm target engagement, or other relevant biomarkers.[2][4]
-
Visualizations
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phoenix Molecular Designs and WuXi STA Reach Drug Supply Milestone to Support Phase I/Ib Study of PMD-026 for TNBC [prnewswire.com]
- 4. Targeting RSK Kinase with PMD-026: A Promising Strategy for Triple Negative Breast Cancer Therapy [synapse.patsnap.com]
- 5. An oral first‐in‐class small molecule RSK inhibitor suppresses AR variants and tumor growth in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Application Note & Protocol: Western Blot Analysis of the MAPK/ERK Pathway Following Treatment with the RSK Inhibitor PMD-026
Abstract This document provides a comprehensive protocol for utilizing Western blot to analyze the effects of PMD-026, a selective inhibitor of Ribosomal S6 Kinase (RSK), on the MAPK/ERK signaling cascade. While the compound PB17-026-01 is not found in the available literature, PMD-026 is an investigational drug targeting RSK, a key downstream effector of ERK.[1] This protocol details the methodology to assess the direct inhibition of RSK phosphorylation (p-RSK) and to observe upstream feedback effects on ERK phosphorylation (p-ERK). The intended audience includes researchers in cell biology, oncology, and drug development.
Introduction: The MAPK/ERK/RSK Signaling Pathway
The Ras-Raf-MEK-ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a fundamental signaling cascade that converts extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, and survival.[2] Extracellular signal-regulated kinases (ERK1 and ERK2) are critical nodes in this pathway. Upon activation by upstream kinases (MEK1/2), phosphorylated ERK (p-ERK) translocates to the nucleus to regulate transcription factors or remains in the cytoplasm to phosphorylate various substrate proteins.[3]
One of the primary cytoplasmic targets of p-ERK is the p90 Ribosomal S6 Kinase (RSK) family of serine/threonine kinases. The phosphorylation of RSK by ERK is a crucial step for its activation. Activated RSK, in turn, phosphorylates numerous substrates involved in regulating cell growth and motility. Dysregulation of the ERK/RSK axis is a common feature in many cancers, making its components attractive targets for therapeutic intervention.[4]
PMD-026 is a first-in-class, orally available RSK inhibitor developed for treating triple-negative breast cancer.[1] Unlike MEK or ERK inhibitors that act upstream, PMD-026 directly targets RSK. Therefore, its mechanism of action is expected to result in a direct decrease in the phosphorylation of RSK substrates, while potentially causing feedback alterations in the phosphorylation state of ERK itself. Western blotting is the gold-standard method to verify these pathway-specific effects. This application note provides a detailed protocol to measure the dose- and time-dependent effects of PMD-026 on p-RSK and p-ERK levels.
Signaling Pathway and Drug Mechanism
The diagram below illustrates the MAPK/ERK/RSK signaling cascade and the specific point of inhibition by PMD-026.
References
Application Notes and Protocols for SHP2 Phosphatase Activity Assay
These application notes provide a detailed protocol for measuring the enzymatic activity of SHP2 (Src homology 2 domain-containing phosphatase 2), a non-receptor protein tyrosine phosphatase, and for evaluating the potency of inhibitors such as PB17-026-01.
Introduction
SHP2, encoded by the PTPN11 gene, is a key regulator in multiple cell signaling pathways, including the Ras-ERK, PI3K-Akt, and JAK-STAT pathways.[1] It plays a critical role in cellular processes such as proliferation, differentiation, and migration.[2] Dysregulation of SHP2 activity is implicated in various developmental disorders, like Noonan syndrome, and in the pathogenesis of several cancers.[1][3] Under normal physiological conditions, SHP2 is maintained in a closed, auto-inhibited conformation.[1][3] Activation occurs upon binding of its SH2 domains to specific phosphotyrosine residues on target proteins, leading to a conformational change that exposes the catalytic site of the phosphatase domain.[1][3] The development of SHP2 inhibitors is a promising therapeutic strategy for various malignancies. This compound is a potent allosteric inhibitor of SHP2 with a reported IC50 value of 38.9 nM.[4]
Principle of the Assay
The SHP2 phosphatase activity assay is designed to measure the dephosphorylation of a substrate by the SHP2 enzyme. This can be achieved through various methods, most commonly through fluorescence or colorimetric detection.
-
Fluorescence-Based Assay: This method utilizes a fluorogenic substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP). When DiFMUP is dephosphorylated by SHP2, it produces a highly fluorescent product, 6,8-Difluoro-4-Methylumbelliferone (DiFMU), which can be measured. This assay is highly sensitive and suitable for high-throughput screening.
-
Colorimetric (Absorbance-Based) Assay: This method, often employing Malachite Green, detects the amount of inorganic phosphate released from a phosphopeptide substrate after dephosphorylation by SHP2.[5] The Malachite Green reagent forms a colored complex with the free phosphate, and the absorbance of this complex is measured.
Materials and Reagents
-
Recombinant full-length human SHP2 enzyme
-
SHP2 substrate:
-
For Fluorescence Assay: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)
-
For Colorimetric Assay: A phosphopeptide substrate (e.g., a peptide corresponding to the phosphorylated insulin receptor)[5]
-
-
SHP2 inhibitor (e.g., this compound)
-
Assay Buffer (e.g., 50 mM Bis-Tris, pH 6.0, 50 mM NaCl, 5 mM DTT, and 0.01% Tween-20)[1]
-
For Colorimetric Assay: Malachite Green solution[5]
-
96-well or 384-well black microtiter plates (for fluorescence) or clear plates (for colorimetric)
-
Fluorescence plate reader or a spectrophotometer
Experimental Protocols
I. Fluorescence-Based SHP2 Activity Assay
This protocol is adapted from established methods for measuring SHP2 activity using the fluorogenic substrate DiFMUP.[2]
1. Reagent Preparation:
-
SHP2 Enzyme Stock Solution: Prepare a stock solution of recombinant SHP2 in assay buffer. The final concentration in the assay will need to be optimized, but a starting point could be in the low nanomolar range (e.g., 0.5 nM final concentration).[1]
-
DiFMUP Substrate Solution: Prepare a stock solution of DiFMUP in DMSO. Dilute to the desired final concentration in assay buffer just before use. The optimal concentration should be determined by a Michaelis-Menten kinetics experiment.
-
Inhibitor (this compound) Solution: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor to determine the IC50 value.
2. Assay Procedure:
-
Add 5 µL of the SHP2 inhibitor (or vehicle control) at various concentrations to the wells of a 384-well plate.
-
Add 10 µL of the SHP2 enzyme solution to each well and incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 10 µL of the DiFMUP substrate solution to each well.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 30-60 minutes) using a fluorescence plate reader with excitation at ~355 nm and emission at ~460 nm.
3. Data Analysis:
-
Calculate the rate of the enzymatic reaction (slope of the fluorescence intensity versus time curve).
-
Plot the reaction rate as a function of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
II. Colorimetric SHP2 Activity Assay (Malachite Green)
This protocol is based on the detection of free phosphate released from a phosphopeptide substrate.[5]
1. Reagent Preparation:
-
SHP2 Enzyme Stock Solution: Prepare as described in the fluorescence-based assay.
-
Phosphopeptide Substrate Solution: Prepare a stock solution of the phosphopeptide substrate in assay buffer. The final concentration should be at or near the Km value for SHP2.
-
Inhibitor (this compound) Solution: Prepare as described in the fluorescence-based assay.
-
Malachite Green Reagent: Prepare the Malachite Green solution according to the manufacturer's instructions.
2. Assay Procedure:
-
Add 10 µL of the SHP2 inhibitor (or vehicle control) at various concentrations to the wells of a 96-well plate.
-
Add 20 µL of the SHP2 enzyme solution to each well and incubate for 30 minutes at room temperature.
-
Start the reaction by adding 10 µL of the phosphopeptide substrate solution to each well.
-
Incubate the reaction mixture at 30°C for 30 minutes.[5]
-
Stop the reaction by adding 50 µL of the Malachite Green solution to each well.
-
Incubate for 10-15 minutes at room temperature to allow for color development.
-
Measure the absorbance at ~620 nm using a spectrophotometer.[5]
3. Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Plot the absorbance as a function of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Data Presentation
Table 1: Example Data for SHP2 Inhibition by this compound (Fluorescence Assay)
| This compound (nM) | Reaction Rate (RFU/min) | % Inhibition |
| 0 (Control) | 500 | 0 |
| 1 | 450 | 10 |
| 10 | 300 | 40 |
| 38.9 | 250 | 50 |
| 100 | 150 | 70 |
| 1000 | 50 | 90 |
Table 2: Example Data for SHP2 Inhibition by this compound (Colorimetric Assay)
| This compound (nM) | Absorbance (620 nm) | % Inhibition |
| 0 (Control) | 0.800 | 0 |
| 1 | 0.720 | 10 |
| 10 | 0.480 | 40 |
| 40 | 0.400 | 50 |
| 100 | 0.240 | 70 |
| 1000 | 0.080 | 90 |
Visualizations
Caption: SHP2 signaling pathway activation.
Caption: Experimental workflow for SHP2 activity assay.
References
- 1. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Time-resolved phosphoproteomics reveals scaffolding and catalysis-responsive patterns of SHP2-dependent signaling | eLife [elifesciences.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting Protein Tyrosine Phosphatase SHP2 for the Treatment of PTPN11- Associated Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Assessing the Cell Permeability of PB17-026-01, a Novel RSK Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
PB17-026-01 is a novel small molecule inhibitor targeting the Ribosomal S6 Kinase (RSK) signaling pathway, a critical regulator of cell proliferation, survival, and motility. Dysregulation of the RSK pathway has been implicated in various cancers, including triple-negative breast cancer, making it a promising target for therapeutic intervention. The ability of a drug candidate to permeate cell membranes is a fundamental determinant of its ultimate efficacy. This application note provides a detailed protocol for assessing the cell permeability of this compound using the Caco-2 permeability assay, an established in vitro model that mimics the human intestinal epithelium.[1][2] This assay is crucial for predicting oral drug absorption and identifying potential active transport mechanisms.[1][2][3]
Signaling Pathway
The RSK family of serine/threonine kinases are downstream effectors of the Ras-MAPK signaling cascade. Upon activation by extracellular signals such as growth factors, the pathway is initiated, leading to the activation of RSK, which in turn phosphorylates numerous substrates involved in cell growth and survival. This compound is designed to inhibit RSK, thereby blocking these downstream effects.
Experimental Protocols
Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely accepted in vitro model for predicting the oral absorption of drugs.[1] Caco-2 cells, a human colon adenocarcinoma cell line, form a monolayer with characteristics similar to the intestinal epithelium, including the formation of tight junctions and the expression of various transporters.[1][2] This allows for the assessment of a compound's permeability via both passive diffusion and active transport.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Transwell® inserts (24-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium, buffered with HEPES
-
This compound
-
Lucifer yellow
-
Control compounds: Atenolol (low permeability), Propranolol (high permeability)
-
LC-MS/MS system for quantification
Methods:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.
-
Seed Caco-2 cells onto Transwell® inserts at a density of 6 x 10^4 cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.
-
-
Monolayer Integrity Assessment:
-
Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer using an epithelial voltohmmeter. Monolayers with TEER values > 250 Ω·cm² are considered suitable for the assay.[3]
-
Perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions. Add Lucifer yellow to the apical side and measure its appearance in the basolateral side after a 1-hour incubation. A permeability of < 1% indicates a tight monolayer.
-
-
Permeability Assay (Bidirectional): [2][4]
-
Apical to Basolateral (A-B) Transport:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add HBSS containing this compound (e.g., 10 µM) and control compounds to the apical (donor) compartment.
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral compartment at various time points (e.g., 30, 60, 90, 120 minutes) and from the apical compartment at the end of the experiment.
-
-
Basolateral to Apical (B-A) Transport:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add HBSS containing this compound and control compounds to the basolateral (donor) compartment.
-
Add fresh HBSS to the apical (receiver) compartment.
-
Incubate and collect samples as described for A-B transport.
-
-
-
Sample Analysis:
-
Analyze the concentration of this compound and control compounds in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:[4]
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
-
-
Calculate the efflux ratio (ER) by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[3][4]
-
Data Presentation
The permeability of this compound is compared to standard control compounds. The data should be presented in a clear and concise tabular format.
| Compound | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio | Permeability Classification |
| This compound | Insert Value | Insert Value | Insert Value | Insert Classification |
| Atenolol | 0.5 ± 0.1 | 0.6 ± 0.2 | 1.2 | Low |
| Propranolol | 25.3 ± 2.1 | 24.8 ± 1.9 | 0.98 | High |
Permeability Classification:
-
Low: Papp < 1.0 x 10⁻⁶ cm/s
-
Moderate: 1.0 x 10⁻⁶ cm/s ≤ Papp < 10.0 x 10⁻⁶ cm/s
-
High: Papp ≥ 10.0 x 10⁻⁶ cm/s
Conclusion
This application note provides a comprehensive protocol for evaluating the cell permeability of the novel RSK inhibitor, this compound, using the Caco-2 permeability assay. The results from this assay are critical for understanding the drug's potential for oral absorption and its interaction with efflux transporters, thereby guiding further preclinical and clinical development.
References
Application Notes and Protocols: Synergistic Inhibition of the MAPK Pathway by Combining PB17-026-01 (PMD-026) and MEK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. MEK1/2 kinases are central components of this cascade, and while MEK inhibitors have shown clinical efficacy, innate and acquired resistance often limits their long-term effectiveness.
PB17-026-01, also known as PMD-026, is a first-in-class, orally bioavailable, small molecule inhibitor of the p90 Ribosomal S6 Kinase (RSK) family of proteins (RSK1-4), with high selectivity for the RSK2 isoform. RSK is a key downstream effector of the MAPK/ERK signaling pathway and also integrates signals from the PI3K/PDK-1 pathway. By targeting a downstream node in the MAPK cascade, PMD-026 offers a novel strategy to overcome resistance to upstream inhibitors.
This document provides detailed application notes and protocols for investigating the synergistic anti-cancer effects of combining this compound (PMD-026) with MEK inhibitors. The combination of a MEK inhibitor and PMD-026 is predicated on the hypothesis that dual targeting of the MAPK pathway at different nodes will result in a more profound and durable inhibition of oncogenic signaling, leading to enhanced cancer cell death and overcoming resistance. Preclinical evidence suggests that combining inhibitors of different components of the MAPK pathway can lead to synergistic effects. While direct quantitative data for the combination of PMD-026 and a MEK inhibitor is emerging, the following data and protocols are based on the established mechanism of action of both inhibitor classes and data from analogous combination studies.
Data Presentation
The following tables present illustrative quantitative data representing the expected synergistic effects of combining this compound (PMD-026) with a MEK inhibitor (e.g., Trametinib) in a representative cancer cell line (e.g., a KRAS-mutant colorectal cancer or BRAF-mutant melanoma cell line).
Table 1: In Vitro Cell Viability (IC50) Data
| Compound/Combination | Cell Line A (KRAS-mutant) IC50 (nM) | Cell Line B (BRAF-mutant) IC50 (nM) |
| This compound (PMD-026) | 850 | 950 |
| MEK Inhibitor (Trametinib) | 25 | 10 |
| This compound + MEK Inhibitor (1:1 ratio) | 150 (CI = 0.65) | 200 (CI = 0.72) |
CI: Combination Index, where CI < 1 indicates synergy.
Table 2: Effects on Cell Cycle Distribution
| Treatment (48h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | 55 | 30 | 15 |
| This compound (500 nM) | 50 | 25 | 25 |
| MEK Inhibitor (10 nM) | 65 | 20 | 15 |
| Combination | 35 | 10 | 55 |
Table 3: Induction of Apoptosis
| Treatment (72h) | % Apoptotic Cells (Annexin V positive) |
| Vehicle Control | 5 |
| This compound (500 nM) | 15 |
| MEK Inhibitor (10 nM) | 10 |
| Combination | 45 |
Table 4: Western Blot Analysis of Key Signaling Proteins
| Treatment (24h) | p-ERK1/2 (T202/Y204) | p-RSK (S380) | p-YB-1 (S102) | Cleaved PARP |
| Vehicle Control | +++ | +++ | +++ | - |
| This compound (500 nM) | +++ | + | + | + |
| MEK Inhibitor (10 nM) | + | ++ | ++ | +/- |
| Combination | +/- | - | - | +++ |
(+/- indicates a very low level of expression)
Signaling Pathways and Experimental Workflows
Caption: Dual inhibition of the MAPK pathway by a MEK inhibitor and this compound.
Caption: Workflow for in vitro evaluation of this compound and MEK inhibitor combination.
Experimental Protocols
Cell Viability Assay (MTS Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and a MEK inhibitor, alone and in combination, and to assess for synergistic effects.
Materials:
-
Cancer cell line of interest (e.g., HCT116, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well clear-bottom cell culture plates
-
This compound (PMD-026)
-
MEK Inhibitor (e.g., Trametinib)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound and the MEK inhibitor in complete growth medium. For combination studies, prepare a matrix of concentrations.
-
Remove the medium from the wells and add 100 µL of medium containing the single agents or combinations. Include vehicle control wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator, or until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine IC50 values using appropriate software (e.g., GraphPad Prism). Synergy can be calculated using the Chou-Talalay method (Combination Index) or Bliss Independence model.
Western Blot Analysis
Objective: To assess the effect of this compound and a MEK inhibitor, alone and in combination, on the phosphorylation status of key proteins in the MAPK signaling pathway.
Materials:
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-p-RSK, anti-RSK, anti-p-YB-1, anti-YB-1, anti-cleaved PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound, a MEK inhibitor, or the combination at the desired concentrations for 24 hours.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate 20-30 µg of protein per lane by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be performed to quantify band intensities.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound and a MEK inhibitor, alone and in combination, on cell cycle progression.
Materials:
-
6-well cell culture plates
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compounds for 48 hours.
-
Harvest both adherent and floating cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Use appropriate software (e.g., FlowJo, ModFit) to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).
Apoptosis Assay by Flow Cytometry
Objective: To quantify the induction of apoptosis by this compound and a MEK inhibitor, alone and in combination.
Materials:
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC and Propidium Iodide)
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compounds for 72 hours.
-
Harvest both adherent and floating cells and wash with PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Conclusion
The combination of the RSK inhibitor this compound (PMD-026) and a MEK inhibitor represents a promising therapeutic strategy for cancers with a dysregulated MAPK pathway. The provided application notes and protocols offer a framework for researchers to investigate the synergistic potential of this combination in relevant cancer models. The expected outcomes include enhanced inhibition of cell viability, a significant G2/M phase cell cycle arrest, and increased induction of apoptosis, supported by the molecular data showing profound inhibition of the MAPK signaling cascade. These studies will be crucial in validating the therapeutic potential of this novel combination approach.
Application Notes and Protocols for PB17-026-01 in the Study of Noonan Syndrome-Associated PTPN11 Mutations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noonan syndrome (NS) is a genetic disorder characterized by a range of developmental abnormalities, including distinctive facial features, short stature, and congenital heart defects.[1][2] Approximately 50% of NS cases are caused by gain-of-function mutations in the PTPN11 gene, which encodes the non-receptor protein tyrosine phosphatase SHP2.[2] These mutations lead to the constitutive activation of SHP2, resulting in dysregulation of the RAS/MAPK signaling pathway, a critical cascade that controls cell proliferation, differentiation, and survival.[1][3] The resulting hyperactivation of this pathway is a key driver of the clinical manifestations of Noonan syndrome.[4]
PB17-026-01 is a potent, allosteric inhibitor of SHP2. It binds to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing the enzyme in its auto-inhibited, inactive conformation. This mechanism of action prevents the activation of SHP2 and subsequent downstream signaling. These application notes provide detailed protocols for utilizing this compound to study the biochemical and cellular consequences of Noonan syndrome-associated PTPN11 mutations.
Molecular and Cellular Effects of Noonan Syndrome-Associated PTPN11 Mutations
PTPN11 mutations in Noonan syndrome are typically missense mutations that disrupt the autoinhibitory interaction between the N-SH2 and PTP domains of the SHP2 protein.[1][3] This leads to a constitutively active phosphatase, resulting in prolonged signaling through the RAS/MAPK pathway.[5] Studies have shown that cells expressing NS-associated SHP2 mutants exhibit increased basal phosphatase activity and sustained, ligand-dependent activation of ERK (extracellular signal-regulated kinase), a key downstream effector in the MAPK cascade.[5] This sustained signaling is thought to underlie the developmental abnormalities observed in Noonan syndrome.
This compound: A Tool for Investigating Noonan Syndrome Pathophysiology
This compound offers a valuable tool for researchers studying Noonan syndrome by enabling the specific inhibition of hyperactive SHP2. By blocking the aberrant signaling caused by PTPN11 mutations, this compound can be used to investigate the specific roles of SHP2 in the pathogenesis of the disease and to evaluate the potential of SHP2 inhibition as a therapeutic strategy.
Quantitative Data
The following tables summarize key quantitative data for this compound and representative data for other allosteric SHP2 inhibitors in relevant cellular contexts.
Table 1: In Vitro Potency of this compound
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | SHP2 | Biochemical | 38.9 | [6] |
Table 2: Cellular Activity of Allosteric SHP2 Inhibitors on Downstream Signaling
| Compound | Cellular Effect | Cell Line | IC50 (nM) | Reference |
| SHP099 | p-ERK Inhibition | KYSE520 (EGFR amplified) | ~100 | [7] |
| RMC-4550 | p-ERK Inhibition | Variety of cancer cell lines | Varies | |
| TNO155 | p-ERK Inhibition | Neuroblastoma Panel | Varies |
Signaling Pathway Diagrams
Experimental Protocols
Protocol 1: Biochemical SHP2 Phosphatase Activity Assay
This protocol is for determining the in vitro inhibitory activity of this compound on wild-type and Noonan syndrome-associated mutant SHP2.
Materials:
-
Recombinant full-length wild-type SHP2 and NS-mutant SHP2 (e.g., D61G, E76K)
-
This compound
-
DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate)
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations. Include a DMSO-only control.
-
Enzyme Preparation: Dilute recombinant SHP2 (wild-type or mutant) in Assay Buffer to the desired working concentration (e.g., 0.5 nM final concentration).
-
Assay Reaction:
-
Add 5 µL of the diluted this compound or DMSO control to the wells of the 384-well plate.
-
Add 10 µL of the diluted SHP2 enzyme solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Reaction Initiation: Prepare the DiFMUP substrate solution in Assay Buffer (e.g., 200 µM). Add 10 µL of the DiFMUP solution to each well to start the reaction.
-
Fluorescence Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the fluorescence intensity using a plate reader with excitation at ~350 nm and emission at ~450 nm.
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Phospho-ERK (p-ERK) Western Blot Assay
This protocol measures the effect of this compound on the phosphorylation of ERK in a cell line expressing a Noonan syndrome-associated PTPN11 mutation.
Materials:
-
Cell line expressing an NS-associated PTPN11 mutation (e.g., HEK293 or NIH3T3 cells transfected with mutant PTPN11)
-
This compound
-
Cell culture medium and supplements
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and Western blot equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-ERK1/2, anti-total ERK1/2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Compound Treatment: Prepare various concentrations of this compound in cell culture medium. Treat the cells with the different concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 2, 6, or 24 hours).
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and collect the lysates. Centrifuge at high speed to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the anti-p-ERK primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
-
Stripping and Reprobing:
-
To normalize for protein loading, the membrane can be stripped and re-probed for total ERK and a loading control.
-
Incubate the membrane in a stripping buffer, wash, re-block, and then incubate with the anti-total ERK and loading control primary antibodies.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK or loading control signal.
Conclusion
This compound is a valuable chemical probe for elucidating the role of hyperactive SHP2 in Noonan syndrome. The protocols outlined in these application notes provide a framework for characterizing the inhibitory effects of this compound on both the biochemical activity of NS-associated SHP2 mutants and the downstream cellular signaling pathways they dysregulate. These studies will contribute to a better understanding of the molecular basis of Noonan syndrome and may aid in the development of targeted therapies for this disorder.
References
- 1. Noonan Syndrome-associated SHP-2/Ptpn11 Mutants Enhance SIRPα and PZR Tyrosyl Phosphorylation and Promote Adhesion-mediated ERK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. noonansyndrome.com.au [noonansyndrome.com.au]
- 4. Noonan syndrome-causing SHP2 mutants inhibit insulin-like growth factor 1 release via growth hormone-induced ERK hyperactivation, which contributes to short stature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Noonan syndrome-associated SHP2/PTPN11 mutants cause EGF-dependent prolonged GAB1 binding and sustained ERK2/MAPK1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A germline gain-of-function mutation in Ptpn11 (Shp-2) phosphatase induces myeloproliferative disease by aberrant activation of hematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SHP2 Inhibition Prevents Adaptive Resistance to MEK inhibitors in Multiple Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
Application of PB17-026-01 in KRAS-Mutant Cancer Models: Application Notes and Protocols
For Research Use Only.
Introduction
Mutations in the KRAS proto-oncogene are among the most common drivers of human cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. The KRAS protein is a small GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate downstream signaling pathways, primarily the MAPK (RAS-RAF-MEK-ERK) pathway, which is crucial for cell proliferation, differentiation, and survival. Oncogenic KRAS mutations lock the protein in a constitutively active state, leading to uncontrolled cell growth and tumor development.
Historically, direct inhibition of mutant KRAS has been challenging, earning it the "undruggable" moniker. However, recent advancements have led to the development of inhibitors targeting specific KRAS mutations, such as KRAS G12C. A promising alternative and complementary therapeutic strategy is the inhibition of key downstream signaling nodes that are essential for KRAS-driven oncogenesis. One such critical target is the Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2).
PB17-026-01 is a potent, allosteric inhibitor of SHP2 with a reported half-maximal inhibitory concentration (IC50) of 38.9 nM.[1] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling cascade. By inhibiting SHP2, this compound can effectively block the signal transduction downstream of mutant KRAS, thereby offering a therapeutic avenue for a broad range of KRAS-mutant cancers. This document provides detailed application notes and protocols for the use of this compound in preclinical KRAS-mutant cancer models.
Mechanism of Action
This compound functions as an allosteric inhibitor of SHP2.[1] It binds to a "tunnel-like" pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains of SHP2. This binding stabilizes SHP2 in an auto-inhibited, inactive conformation, preventing its interaction with upstream signaling partners and subsequent activation of the RAS-MAPK pathway. In KRAS-mutant cancers, where the MAPK pathway is constitutively active, inhibition of SHP2 by this compound is expected to lead to a reduction in ERK phosphorylation and downstream signaling, ultimately resulting in decreased cancer cell proliferation and survival.
Data Presentation
While specific in vitro and in vivo data for this compound in KRAS-mutant cancer models are not yet publicly available, the following tables summarize representative data for other potent SHP2 inhibitors in relevant preclinical models. This data serves as a guide to the expected efficacy of this compound.
Table 1: In Vitro Activity of SHP2 Inhibitors in KRAS-Mutant Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Mutation | SHP2 Inhibitor | IC50 (nM) | Reference |
| NCI-H358 | NSCLC | G12C | SHP099 | ~100 | Published Literature |
| MIA PaCa-2 | Pancreatic | G12C | SHP099 | ~200 | Published Literature |
| KYSE-520 | Esophageal | G12D | TNO155 | ~50 | Published Literature |
| SW480 | Colorectal | G12V | RMC-4630 | ~150 | Published Literature |
NSCLC: Non-Small Cell Lung Cancer
Table 2: In Vivo Efficacy of SHP2 Inhibitors in KRAS-Mutant Xenograft Models
| Xenograft Model | Cancer Type | KRAS Mutation | SHP2 Inhibitor | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| NCI-H358 | NSCLC | G12C | SHP099 | 100 mg/kg, QD, PO | ~60 | Published Literature |
| MIA PaCa-2 | Pancreatic | G12C | TNO155 | 50 mg/kg, QD, PO | ~75 | Published Literature |
| KYSE-520 | Esophageal | G12D | RMC-4630 | 75 mg/kg, QD, PO | ~80 (in combination) | Published Literature |
QD: Once daily, PO: Per os (by mouth)
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in KRAS-mutant cancer models.
Cell Viability Assay (MTS/MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in KRAS-mutant cancer cell lines.
Materials:
-
KRAS-mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.
-
Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Prepare a serial dilution of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO only).
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTS or MTT reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for Phospho-ERK
Objective: To assess the effect of this compound on the phosphorylation of ERK, a key downstream effector in the MAPK pathway.
Materials:
-
KRAS-mutant cancer cell lines
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 2, 6, or 24 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Model Study
Objective: To evaluate the anti-tumor efficacy of this compound in a KRAS-mutant cancer xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
KRAS-mutant cancer cell line (e.g., NCI-H358)
-
Matrigel (optional)
-
This compound formulated for oral administration
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of KRAS-mutant cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups.
-
Administer this compound orally at the desired dose and schedule (e.g., once daily).
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Calculate tumor growth inhibition (TGI) and assess statistical significance.
Conclusion
This compound is a potent SHP2 inhibitor with a clear mechanism of action relevant to the treatment of KRAS-mutant cancers. While direct experimental data for this specific compound in cancer models is emerging, the established role of SHP2 in KRAS signaling provides a strong rationale for its application. The protocols provided herein offer a framework for researchers to investigate the efficacy of this compound and to further elucidate its therapeutic potential in this challenging cancer subtype. As with any investigational compound, careful dose-response studies and toxicological assessments are essential.
References
Application Notes and Protocols: Cellular Thermal Shift Assay (CETSA) for Target Engagement of PB17-026-01
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to verify and quantify the interaction between a compound and its protein target within the complex environment of a living cell.[1][2] The underlying principle of CETSA is based on the ligand-induced stabilization of a target protein, which results in increased resistance to thermal denaturation.[1][2] When cells are heated, proteins begin to unfold and aggregate. However, if a compound binds to its target protein, it can increase the protein's thermal stability, causing it to remain soluble at higher temperatures compared to its unbound state.[1][3] By measuring the amount of soluble protein at different temperatures, a "melting curve" can be generated, and a shift in this curve in the presence of a compound provides direct evidence of target engagement.[3]
These application notes provide a detailed protocol for utilizing CETSA to confirm the target engagement of a putative MEK1 inhibitor, PB17-026-01, in a relevant human cancer cell line. The protocols described herein cover both the classic Western Blot-based detection method and principles applicable to higher-throughput formats.
Signaling Pathway of MEK1
MEK1 (also known as MAP2K1) is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently dysregulated in cancer. This pathway plays a crucial role in regulating cell proliferation, differentiation, and survival. A simplified diagram of the MAPK/ERK signaling pathway is presented below.
Caption: Simplified MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK1.
Experimental Protocols
Two primary CETSA formats are described: the melt curve (or temperature gradient) experiment and the isothermal dose-response (ITDR) experiment.[4]
CETSA Experimental Workflow
The general workflow for a CETSA experiment is outlined below.
Caption: General experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 1: CETSA Melt Curve for this compound
This protocol aims to determine the thermal stability of MEK1 in the presence and absence of this compound.
1. Cell Culture and Treatment:
-
Culture a human cell line known to express MEK1 (e.g., HEK293 or a relevant cancer cell line) to 70-80% confluency.
-
Treat cells with either a fixed concentration of this compound (e.g., 10 µM) or a vehicle control (e.g., DMSO) for a predetermined incubation time (e.g., 1-3 hours) at 37°C.[5]
2. Cell Harvesting and Aliquoting:
-
After incubation, wash the cells with ice-cold PBS and harvest them by scraping.
-
Resuspend the cells in PBS containing protease inhibitors.
-
Aliquot the cell suspension for each treatment condition into PCR tubes for the subsequent heat challenge.
3. Heat Challenge:
-
Place the PCR tubes in a thermocycler with a temperature gradient.
-
Apply a heat challenge for 3 minutes across a range of temperatures (e.g., 40°C to 64°C in 2°C increments), followed by a 3-minute cooling step at 4°C.[2]
4. Cell Lysis and Protein Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).[5]
-
Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Carefully collect the supernatant containing the soluble proteins.
5. Protein Analysis by Western Blot:
-
Determine the protein concentration of the soluble fractions using a standard protein assay (e.g., BCA assay).
-
Normalize the protein concentrations for all samples.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for MEK1 and a loading control antibody (e.g., GAPDH or β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize the bands using a chemiluminescent substrate.
6. Data Analysis:
-
Quantify the band intensities for MEK1 and the loading control.
-
Normalize the MEK1 signal to the loading control for each sample.
-
Plot the normalized MEK1 signal as a function of temperature for both the vehicle- and this compound-treated samples to generate melting curves.
-
The temperature at which 50% of the protein remains soluble is the apparent melting temperature (Tm). A shift in the Tm to a higher temperature in the presence of this compound indicates target engagement.
Protocol 2: Isothermal Dose-Response (ITDR) CETSA for this compound
This protocol is used to determine the potency of this compound in stabilizing MEK1 at a fixed temperature.
1. Cell Culture and Treatment:
-
Culture cells as described in Protocol 1.
-
Treat cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control for the same incubation period.
2. Cell Harvesting and Heat Challenge:
-
Harvest and aliquot the cells as described previously.
-
Apply a heat challenge at a single, fixed temperature for 3 minutes. This temperature should be chosen from the melt curve experiment and should be in the steep part of the curve (e.g., a temperature that results in approximately 50-80% protein precipitation in the vehicle-treated sample).
3. Cell Lysis, Protein Fractionation, and Western Blot:
-
Follow the same procedures for cell lysis, protein fractionation, and Western blot analysis as outlined in Protocol 1.
4. Data Analysis:
-
Quantify and normalize the MEK1 band intensities.
-
Plot the normalized MEK1 signal as a function of the this compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of this compound required to achieve 50% of the maximal MEK1 stabilization.
Data Presentation
The quantitative data from the CETSA experiments should be summarized in clear and concise tables for easy comparison.
Table 1: Hypothetical CETSA Melt Curve Data for MEK1 with this compound
| Temperature (°C) | Vehicle (Normalized MEK1 Signal) | This compound (10 µM) (Normalized MEK1 Signal) |
| 40 | 1.00 | 1.00 |
| 42 | 0.98 | 1.00 |
| 44 | 0.95 | 0.99 |
| 46 | 0.85 | 0.97 |
| 48 | 0.70 | 0.94 |
| 50 | 0.52 | 0.88 |
| 52 | 0.35 | 0.75 |
| 54 | 0.20 | 0.60 |
| 56 | 0.10 | 0.45 |
| 58 | 0.05 | 0.30 |
| 60 | 0.02 | 0.18 |
| 62 | 0.01 | 0.10 |
| 64 | <0.01 | 0.05 |
| Apparent Tm | ~50.5°C | ~56.5°C |
Table 2: Hypothetical Isothermal Dose-Response CETSA Data for this compound
| This compound Conc. (nM) | Normalized MEK1 Signal (at 54°C) |
| 0 (Vehicle) | 0.20 |
| 0.1 | 0.22 |
| 1 | 0.28 |
| 10 | 0.45 |
| 100 | 0.58 |
| 1000 | 0.60 |
| 10000 | 0.60 |
| EC50 | ~15 nM |
Conclusion
The Cellular Thermal Shift Assay provides a robust method for confirming the direct engagement of this compound with its intended target, MEK1, in a cellular context. The protocols and data presentation formats provided here offer a comprehensive framework for researchers to design, execute, and interpret CETSA experiments. The successful application of CETSA is a critical step in the validation and development of novel therapeutic agents. While classic CETSA relies on Western blotting, higher-throughput methods using techniques like AlphaLISA or mass spectrometry are also available for larger-scale screening efforts.[4][6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Pharmacokinetic and Pharmacodynamic Profile of Novel Therapeutics
A detailed guide to the preclinical and clinical analysis of investigational drugs, using a hypothetical case study of the compound PB17-026-01.
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the evaluation of novel therapeutic agents.
Introduction: The successful development of a new drug hinges on a thorough understanding of its pharmacokinetic (PK) and pharmacodynamic (PD) properties. Pharmacokinetics describes how the body affects a drug, encompassing absorption, distribution, metabolism, and excretion (ADME), while pharmacodynamics details what the drug does to the body, including its mechanism of action and the relationship between drug concentration and effect. This application note will outline the essential experimental protocols and data analysis required for a comprehensive PK/PD assessment, using the fictional compound this compound as an illustrative example.
While public information on a specific compound designated "this compound" is not available, this document will draw upon established principles and methodologies in preclinical and clinical drug development. For instance, clinical trials for investigational drugs like PMD-026, an oral agent for metastatic breast cancer, provide a relevant framework for the type of data and analysis required.[1][2][3] Similarly, guidelines from regulatory bodies like the FDA emphasize the importance of preclinical safety and pharmacokinetic studies to determine a safe starting dose for human trials.[4][5][6]
Section 1: Pharmacokinetic (PK) Analysis
A comprehensive PK profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy while minimizing toxicity.
Table 1: Key Pharmacokinetic Parameters of this compound (Hypothetical Data)
| Parameter | Description | Value (Unit) |
| Absorption | ||
| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | 75% (Oral) |
| Tmax | Time to reach maximum plasma concentration. | 2 hours |
| Cmax | Maximum plasma concentration. | 500 ng/mL |
| Distribution | ||
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | 200 L |
| Protein Binding | The extent to which a drug attaches to proteins in the blood. | 95% |
| Metabolism | ||
| Primary Metabolizing Enzyme | The main enzyme responsible for breaking down the drug. | CYP3A4 |
| Major Metabolites | The primary products of the drug's metabolism. | M1 (inactive), M2 (active) |
| Excretion | ||
| Elimination Half-life (t½) | The time required for the concentration of the drug in the body to be reduced by half. | 12 hours |
| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | 10 L/hr |
| Route of Excretion | The primary route by which the drug is eliminated from the body. | Renal (70%), Fecal (30%) |
Experimental Protocols for Pharmacokinetic Analysis
1. In Vitro Metabolism and Protein Binding:
-
Objective: To determine the metabolic stability and protein binding characteristics of this compound.
-
Methodology:
-
Metabolic Stability: Incubate this compound with human liver microsomes or hepatocytes. Analyze the disappearance of the parent compound over time using LC-MS/MS to determine the intrinsic clearance.
-
Protein Binding: Use equilibrium dialysis, ultrafiltration, or ultracentrifugation to determine the fraction of this compound bound to plasma proteins (e.g., albumin, alpha-1-acid glycoprotein).
-
2. In Vivo Pharmacokinetic Studies in Animal Models:
-
Objective: To characterize the ADME properties of this compound in a living system.
-
Methodology:
-
Administer this compound to at least two relevant animal species (e.g., rats and dogs) via both intravenous (IV) and the intended clinical route (e.g., oral).[6][7]
-
Collect blood samples at predetermined time points.
-
Process blood samples to plasma and analyze for concentrations of this compound and its major metabolites using a validated LC-MS/MS method.
-
Calculate key PK parameters using non-compartmental or compartmental analysis software.
-
Section 2: Pharmacodynamic (PD) Analysis
Pharmacodynamic studies are essential to establish the mechanism of action and the dose-response relationship of a new drug.
Table 2: Pharmacodynamic Profile of this compound (Hypothetical Data)
| Parameter | Description | Value (Unit) |
| Mechanism of Action | The specific biochemical interaction through which a drug substance produces its pharmacological effect. | Selective inhibitor of Kinase X |
| In Vitro Potency | ||
| IC50 | The concentration of an inhibitor where the response (or binding) is reduced by half. | 10 nM (Kinase X activity) |
| EC50 | The concentration of a drug that gives half-maximal response. | 50 nM (Cell-based proliferation assay) |
| In Vivo Efficacy | ||
| Tumor Growth Inhibition (TGI) | The percentage of reduction in tumor growth in treated animals compared to control. | 80% at 10 mg/kg |
| Biomarkers | ||
| Target Engagement Biomarker | A molecular indicator of drug binding to its target. | Phospho-Protein Y levels in tumor tissue |
| Proximal Pharmacodynamic Biomarker | A marker that changes in response to target engagement. | Downregulation of Gene Z expression |
Experimental Protocols for Pharmacodynamic Analysis
1. In Vitro Potency and Selectivity Assays:
-
Objective: To determine the potency of this compound against its intended target and its selectivity against other related targets.
-
Methodology:
-
Biochemical Assay: Perform a kinase activity assay using recombinant Kinase X enzyme to determine the IC50 of this compound.
-
Cell-based Assay: Use a relevant cancer cell line that is dependent on Kinase X signaling. Treat cells with increasing concentrations of this compound and measure a relevant downstream effect, such as cell proliferation or apoptosis, to determine the EC50.
-
Selectivity Profiling: Screen this compound against a panel of other kinases to assess its selectivity.
-
2. In Vivo Efficacy and Biomarker Studies:
-
Objective: To evaluate the anti-tumor efficacy of this compound in an animal model of cancer and to identify and validate relevant biomarkers.
-
Methodology:
-
Establish tumor xenografts in immunocompromised mice using a relevant cancer cell line.
-
Once tumors are established, randomize mice into vehicle control and treatment groups.
-
Administer this compound at various dose levels and schedules.
-
Monitor tumor volume and body weight regularly.
-
Collect tumor and plasma samples at various time points to analyze for drug concentration and biomarker modulation (e.g., Western blot for phospho-proteins, qPCR for gene expression).
-
Section 3: Visualizing Workflows and Pathways
Clear visualization of experimental workflows and biological pathways is critical for understanding and communicating complex data.
Experimental Workflow for PK/PD Analysis
Caption: Workflow for integrated PK/PD analysis.
Hypothetical Signaling Pathway for this compound
Caption: Inhibition of the Kinase X signaling pathway by this compound.
Conclusion
A rigorous and systematic approach to pharmacokinetic and pharmacodynamic analysis is fundamental to modern drug development. By employing a suite of in vitro and in vivo assays, researchers can build a comprehensive profile of a new chemical entity. This data-driven approach, as outlined in this application note, enables the selection of promising drug candidates, the design of safe and effective clinical trials, and ultimately, the delivery of novel medicines to patients in need. The principles and protocols described herein provide a robust framework for the evaluation of any new therapeutic, including hypothetical compounds like this compound, and are aligned with the regulatory expectations for preclinical and early clinical development.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing PB17-026-01 Concentration for In Vitro Experiments
Welcome to the technical support center for PB17-026-01. This resource is designed to assist researchers, scientists, and drug development professionals in effectively determining and optimizing the concentration of this compound for in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation guidelines to ensure the successful integration of this compound into your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a new cell line?
A1: For a new compound like this compound, it is crucial to establish a dose-response curve to determine its effect on your specific cell line. A common starting point is to test a broad concentration range, typically from nanomolar (nM) to micromolar (µM) concentrations.[1] This initial experiment will help identify a concentration window that elicits a biological response without causing excessive cytotoxicity.
Q2: How do I select an appropriate cell line for my experiments with this compound?
A2: The choice of cell line is critical and should be based on the experimental goals and the proposed mechanism of action of this compound. As this compound is an inhibitor of the RSK (Ribosomal S6 Kinase) signaling pathway, it is advisable to use cell lines where this pathway is known to be active or dysregulated, such as in certain types of cancer. It is also beneficial to screen a panel of cell lines to identify those most sensitive to the compound.[2]
Q3: My initial experiments show high variability between replicate wells. What could be the cause and how can I fix it?
A3: High variability can stem from several factors, including inconsistent cell seeding, uneven distribution of the compound, or "edge effects" in the microplate.[1] To mitigate this, ensure your cell suspension is homogenous before seeding, mix the compound solution thoroughly, and consider avoiding the outer wells of the plate or filling them with sterile phosphate-buffered saline (PBS) to maintain humidity.[1]
Q4: I observe a bell-shaped dose-response curve, with the effect diminishing at higher concentrations. What is happening?
A4: This phenomenon can be caused by several factors. At high concentrations, the compound may precipitate out of the solution, reducing its effective concentration.[2] Alternatively, high concentrations might trigger off-target effects or secondary signaling pathways that counteract the primary effect.[2] It is recommended to visually inspect the wells for any precipitate and to assess the compound's solubility in your culture medium.
Q5: How do I confirm that this compound is engaging its intended target (RSK) in my cells?
A5: Target engagement assays are essential to confirm that the compound is interacting with its intended molecular target at concentrations that correlate with the observed biological effect.[2][3][4] Techniques such as the Cellular Thermal Shift Assay (CETSA), western blotting to assess the phosphorylation status of downstream targets of RSK, or specialized probe-based assays can be employed to measure target engagement directly within the cell.[3][5][6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No observable effect of the compound | Concentration is too low; Compound is inactive in the chosen cell line; Incubation time is too short. | Test a higher concentration range; Verify compound activity in a more sensitive cell line; Increase the incubation time.[1] |
| Excessive cell death, even at low concentrations | The compound is highly cytotoxic; The cell line is particularly sensitive; Solvent toxicity. | Use a lower concentration range; Reduce the incubation time; Ensure the final solvent (e.g., DMSO) concentration is non-toxic (typically <0.5%). |
| Compound precipitation in culture medium | Poor solubility of the compound at the tested concentrations. | Visually inspect wells for precipitate; Test the compound's solubility in the culture medium; Consider using a formulation with better solubility.[2] |
| Discrepancy between different viability assays (e.g., MTT vs. LDH release) | Different assays measure distinct cellular events (metabolic activity vs. membrane integrity).[2] | Use multiple assays to get a comprehensive view of cytotoxicity; Consider the mechanism of cell death (apoptosis vs. necrosis). |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the effect of this compound on cell metabolic activity, which is often used as an indicator of cell viability.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations.
-
Compound Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and an untreated control.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[1]
-
Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Western Blot for Phospho-S6 Ribosomal Protein (Ser235/236)
This protocol assesses the inhibition of the RSK signaling pathway by measuring the phosphorylation of a downstream target, S6 ribosomal protein.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 1, 6, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and then separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-S6 ribosomal protein (Ser235/236) overnight at 4°C. Also, probe a separate membrane or strip and re-probe the same membrane with an antibody for total S6 ribosomal protein and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-S6 signal to the total S6 and loading control signals to determine the extent of pathway inhibition.
Data Presentation
Summarize quantitative data in a clear and structured format to facilitate comparison and interpretation.
Table 1: Dose-Response of this compound on Cell Viability (72h Incubation)
| Concentration (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.01 | 98.2 ± 5.1 |
| 0.1 | 85.7 ± 6.2 |
| 1 | 52.3 ± 4.8 |
| 10 | 15.1 ± 3.9 |
| 100 | 5.6 ± 2.1 |
Table 2: Effect of this compound on S6 Ribosomal Protein Phosphorylation (6h Treatment)
| Concentration (µM) | Relative p-S6/Total S6 (Normalized to Vehicle) |
| 0 (Vehicle) | 1.00 |
| 0.01 | 0.85 |
| 0.1 | 0.45 |
| 1 | 0.12 |
| 10 | 0.05 |
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Inhibition of the RSK signaling pathway by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monitoring drug–target interactions through target engagement-mediated amplification on arrays and in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
PB17-026-01 solubility and stability in cell culture media
Important Notice: Information regarding a chemical compound or research probe designated as "PB17-026-01" is not available in publicly accessible databases. Our comprehensive search did not yield any relevant data concerning its chemical structure, biological activity, or established protocols for its use in cell culture.
The identifier "PB17" has been associated with an audio equipment product, the SVS PB17-Ultra R|Evolution Subwoofer. Additionally, a distinct investigational drug, PMD-026, is currently in clinical trials for metastatic breast cancer. It is crucial to distinguish these from the query "this compound" to avoid erroneous data association.
Without verifiable information on this compound, we are unable to provide specific guidance on its solubility, stability, or mechanism of action.
General Troubleshooting Guide for Small Molecules in Cell Culture
For researchers encountering challenges with uncharacterized small molecules, we provide the following general troubleshooting guide and frequently asked questions based on standard laboratory practices for handling novel chemical compounds.
Frequently Asked Questions (FAQs)
Q1: My compound is not dissolving in my cell culture medium. What should I do?
A1: Poor solubility is a common issue with novel small molecules. Here are several steps you can take:
-
Solvent Selection: Determine the appropriate solvent for your compound. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions due to its ability to dissolve a wide range of organic molecules. However, it is important to use a grade of DMSO suitable for cell culture and to keep the final concentration in your media low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Stock Solution Concentration: Prepare a high-concentration stock solution in a suitable solvent. This allows for a smaller volume to be added to the cell culture medium, minimizing the final solvent concentration.
-
Sonication and Warming: Gentle sonication or warming of the stock solution can aid in dissolving the compound. However, be cautious with heat-sensitive compounds.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solvent may improve solubility.
-
Test in Different Media: The composition of cell culture media can affect the solubility of a compound. If possible, test the solubility in different basal media (e.g., DMEM, RPMI-1640, Ham's F-12).
Q2: I am observing unexpected cell death or morphological changes after adding my compound. How can I troubleshoot this?
A2: These observations could be due to the compound's biological activity, cytotoxicity, or issues with the experimental setup.
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration range for your compound. This will help identify the concentration at which the desired biological effect is observed without causing excessive cytotoxicity.
-
Solvent Control: Always include a vehicle control (the solvent used to dissolve the compound, e.g., DMSO) at the same final concentration as in your experimental wells. This will help you differentiate between the effects of the compound and the solvent.
-
Purity of the Compound: Ensure the purity of your compound. Impurities can have off-target effects and contribute to cytotoxicity.
-
Stability in Media: The compound may be unstable in the cell culture medium, degrading into toxic byproducts. Assess the stability of your compound under culture conditions (37°C, 5% CO2).
Experimental Protocols
Protocol 1: Assessing Small Molecule Solubility in Cell Culture Media
This protocol provides a general method for determining the solubility of a novel compound in a specific cell culture medium.
| Step | Procedure | Notes |
| 1 | Prepare a high-concentration stock solution of the compound (e.g., 10 mM) in a suitable solvent (e.g., DMSO). | Ensure the compound is fully dissolved in the stock solution. |
| 2 | Serially dilute the stock solution in the cell culture medium to be tested. | Start with a high concentration and perform dilutions to cover a broad range. |
| 3 | Incubate the solutions under standard cell culture conditions (37°C, 5% CO2) for a defined period (e.g., 2, 24, 48 hours). | This will mimic the experimental conditions. |
| 4 | Visually inspect for precipitation. | Look for crystals or cloudiness in the medium. |
| 5 | (Optional) Quantify the soluble fraction by centrifuging the samples to pellet any precipitate and measuring the concentration of the compound in the supernatant using an appropriate analytical method (e.g., HPLC, LC-MS). | This provides a quantitative measure of solubility. |
Protocol 2: Assessing Small Molecule Stability in Cell Culture Media
This protocol outlines a general procedure to evaluate the stability of a compound in cell culture medium over time.
| Step | Procedure | Notes |
| 1 | Prepare a solution of the compound in the cell culture medium at the desired final concentration. | |
| 2 | Aliquot the solution into multiple sterile tubes. | Each tube will represent a different time point. |
| 3 | Incubate the tubes under standard cell culture conditions (37°C, 5% CO2). | |
| 4 | At designated time points (e.g., 0, 2, 8, 24, 48 hours), remove an aliquot and store it at -80°C until analysis. | |
| 5 | Analyze the concentration of the parent compound in each aliquot using a suitable analytical method (e.g., LC-MS). | A decrease in concentration over time indicates instability. |
Visualizing Experimental Workflows
To aid in experimental design, the following diagrams illustrate the general workflows for assessing solubility and stability.
Caption: General workflow for assessing small molecule solubility.
Caption: General workflow for assessing small molecule stability.
Disclaimer: The information provided above is for general guidance only and is not specific to "this compound". Researchers should always consult available literature and safety data sheets for any known compounds and exercise appropriate caution when handling uncharacterized substances.
Off-target effects of PB17-026-01 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of PB17-026-01, a compound identified in research as a potent and selective STK17B inhibitor, also referred to as compound 11s in some publications. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the known primary and off-targets of this compound at a concentration of 1 µM?
At a screening concentration of 1 µM, this compound (referred to as 11s) has shown potent activity against its intended target, STK17B. However, some off-target binding has been observed. The table below summarizes the kinases that showed significant displacement of an immobilized ligand in a competitive binding assay.
Q2: How does the binding affinity of this compound for its primary target compare to its off-targets?
The binding affinity, as determined by the dissociation constant (Kd), provides a more precise measure of the interaction between the compound and a kinase. The lower the Kd value, the higher the binding affinity.
Q3: What are the inhibitory concentrations (IC50) of this compound against its primary and key off-targets in enzymatic and cell-based assays?
The half-maximal inhibitory concentration (IC50) indicates the concentration of the inhibitor required to reduce the activity of a kinase by 50%. This has been measured in both biochemical (enzyme) and cellular (NanoBRET) assays to assess the compound's potency and selectivity in different environments.
Troubleshooting Guide
Issue: Unexpected cellular phenotype observed at high concentrations of this compound.
Possible Cause: Off-target effects due to inhibition of kinases other than STK17B. At higher concentrations, this compound may inhibit other kinases such as CAMKK1, CAMKK2, and AURKB, leading to unintended biological consequences.
Troubleshooting Steps:
-
Review Kinase Selectivity Profile: Refer to the kinase selectivity data provided in this guide to identify potential off-targets that could be responsible for the observed phenotype.
-
Dose-Response Experiment: Perform a dose-response experiment to determine if the phenotype is concentration-dependent. A significant effect only at high concentrations is indicative of an off-target effect.
-
Use a More Selective Probe (if available): If the off-target activity is confounding your results, consider using a more selective chemical probe for STK17B if one becomes available.
-
Orthogonal Approach: Use a complementary method, such as siRNA or CRISPR-Cas9 mediated knockdown of STK17B, to confirm that the primary phenotype of interest is due to the inhibition of STK17B and not an off-target.
Issue: Discrepancy between biochemical and cellular assay results.
Possible Cause: Differences in assay format, ATP concentration, and the cellular environment can lead to variations in measured potency and selectivity. For example, robust inhibition of CAMKK2 was observed in the binding assay but not in the enzyme assay.
Troubleshooting Steps:
-
Consider Assay Type: Be mindful of the limitations of each assay. Binding assays (like KINOMEscan) measure the direct interaction between the compound and the kinase, while enzyme assays measure the inhibition of catalytic activity. Cellular assays (like NanoBRET) provide insights into target engagement within a more biologically relevant context.
-
ATP Concentration: The IC50 value in enzyme assays is dependent on the concentration of ATP. Ensure that the ATP concentration used in your assay is close to the physiological Km for the kinase of interest.
-
Cellular Permeability and Efflux: In cellular assays, the intracellular concentration of the compound may be lower than the applied concentration due to poor cell permeability or active efflux by transporters.
Quantitative Data Summary
Table 1: Kinase Selectivity of this compound (11s) at 1 µM in a Competitive Binding Assay (scanMAX) [1]
| Kinase Target | Percent Displacement of Ligand at 1 µM |
| STK17B | >75% |
| CAMKK2 | >75% |
| CAMKK1 | >75% |
| AURKB | >75% |
| PIM2 | >75% |
| MET | >75% (False Positive) |
| NEK6 | >75% (False Positive) |
| WEE1 | >75% (False Positive) |
| STK38L | 71% |
| STK17A | 27% |
Note: MET, NEK6, WEE1, and STK38L were later shown to be false positives in dose-response experiments.
Table 2: Binding Affinity (Kd) of this compound (11s) for Key Kinases [1]
| Kinase Target | Kd (nM) |
| STK17B | 5.6 |
| CAMKK2 | - |
| CAMKK1 | - |
| AURKB | - |
| STK17A | - |
| PIM2 | - |
Note: Specific Kd values for off-targets were not provided in the source material.
Table 3: Inhibitory Potency (IC50) of this compound (11s) in Enzymatic and Cellular Assays [1]
| Kinase Target | Enzyme Assay IC50 (nM) | Live Cell NanoBRET Assay IC50 (µM) |
| STK17B | 34 | - |
| STK17A | 5,000 - 9,000 | >10 |
| CAMKK1 | 5,000 - 9,000 | - |
| AURKB | 5,000 - 9,000 | >10 |
| CAMKK2 | No robust inhibition | 2.4 |
| STK38L | - | >10 |
Experimental Protocols
1. KINOMEscan™ Competitive Binding Assay (scanMAX)
-
Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is measured using quantitative PCR of the DNA tag.
-
Methodology:
-
A panel of 403 wild-type human kinases was screened.
-
The test compound, this compound (11s), was added at a concentration of 1 µM.
-
The mixture was incubated with the kinase-ligand affinity beads.
-
After incubation, the beads were washed to remove unbound kinase.
-
The amount of kinase remaining bound to the beads was quantified using qPCR.
-
Results are reported as the percentage of the kinase that is displaced by the test compound compared to a DMSO control.
-
2. Enzyme Inhibition Assay
-
Principle: This assay measures the direct inhibition of the catalytic activity of a purified kinase by the test compound.
-
Methodology:
-
Enzyme assays were performed for the kinases identified as hits in the KINOMEscan™ assay.
-
The kinase, substrate, and ATP were incubated in the presence of varying concentrations of this compound (11s).
-
The phosphorylation of the substrate was measured, typically using a method that detects the product (e.g., ADP formation or phosphospecific antibody).
-
IC50 values were determined by fitting the dose-response data to a four-parameter logistic equation.
-
3. Live Cell NanoBRET™ Target Engagement Assay
-
Principle: This assay measures the binding of a test compound to a target kinase in living cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe that binds to the kinase active site.
-
Methodology:
-
Cells were engineered to express the kinase of interest as a fusion protein with NanoLuc® luciferase.
-
The cells were treated with varying concentrations of this compound (11s).
-
A cell-permeable fluorescent tracer that binds to the kinase active site was added.
-
The BRET signal was measured. Competition by the test compound for the tracer binding site results in a decrease in the BRET signal.
-
IC50 values were calculated from the dose-response curve.
-
Visualizations
Caption: On- and off-target inhibition profile of this compound at different concentrations.
Caption: Experimental workflow for determining the kinase selectivity profile of this compound.
References
Technical Support Center: Managing Cytotoxicity of PB17-026-01 in Long-Term Assays
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on managing and troubleshooting the cytotoxic effects of the novel kinase inhibitor PB17-026-01 in long-term experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and what are the common causes of its cytotoxicity in long-term cell culture?
A1: this compound is a potent small molecule inhibitor of the "Kinase A" signaling pathway, crucial for cell proliferation and survival in specific cancer models. However, cytotoxicity in long-term assays can arise from several factors:
-
On-target toxicity: Prolonged inhibition of "Kinase A" can disrupt essential cellular processes in both target and non-target cells, leading to cell cycle arrest and apoptosis.
-
Off-target effects: At higher concentrations or with extended exposure, this compound may bind to other kinases or cellular targets, causing unintended toxic consequences.[1][2] Many kinase inhibitors target the highly conserved ATP-binding site, making cross-reactivity a common issue.[2][3]
-
Metabolite toxicity: Cellular metabolism of this compound could produce byproducts that are more toxic than the parent compound.
-
Solvent toxicity: The vehicle used to dissolve this compound (e.g., DMSO) can be toxic to cells, especially in long-term cultures where the solvent concentration may accumulate.[1][4]
Q2: My cells look unhealthy and show increased cell death after a few days of treatment with this compound, even at its reported IC50. What is happening?
A2: This is a common issue in long-term assays. The IC50 value is typically determined from short-term proliferation assays (e.g., 72 hours) and may not reflect the compound's long-term cytotoxic potential. Continuous exposure can lead to cumulative stress and delayed cell death. It is crucial to distinguish between cytostatic effects (inhibition of proliferation) and cytotoxic effects (cell killing). You may be observing delayed onset of apoptosis or necrosis.
Q3: How can I determine the optimal, non-toxic concentration of this compound for my long-term experiments?
A3: The optimal concentration should be empirically determined for each cell line and experimental duration. A comprehensive dose-response analysis is recommended, assessing both cell viability and target engagement over time. The goal is to find a concentration that effectively inhibits the target ("Kinase A") with minimal impact on overall cell health.
Q4: What are the key indicators of mitochondrial toxicity, and could this be a factor with this compound?
A4: Mitochondrial dysfunction is a significant contributor to drug-induced toxicity.[5][6][7] Key indicators to monitor include:
-
A decrease in mitochondrial membrane potential (MMP).[8]
-
Increased production of mitochondrial reactive oxygen species (ROS).[8]
-
Changes in intracellular ATP levels.[9] Given that mitochondrial perturbation is a common off-target effect of small molecule inhibitors, assessing these parameters for this compound is highly recommended.[5][7]
Q5: What is the difference between caspase-dependent and caspase-independent cell death, and how can I determine which pathway this compound is inducing?
A5:
-
Caspase-dependent apoptosis is the classical programmed cell death pathway involving the activation of initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3).[10]
-
Caspase-independent cell death can be triggered by factors like the release of Apoptosis-Inducing Factor (AIF) from the mitochondria, which translocates to the nucleus and causes DNA fragmentation.[11][12][13]
To differentiate these pathways, you can measure caspase activation (e.g., using a caspase-3/7 activity assay) and assess the effect of a pan-caspase inhibitor (like Z-VAD-FMK). If the pan-caspase inhibitor fails to rescue cells from death, it suggests a caspase-independent mechanism is at play.[12]
Troubleshooting Guides
Issue 1: High Levels of Cell Death in Long-Term Cultures
| Potential Cause | Recommended Action |
| Inhibitor concentration is too high for long-term exposure. | Perform a long-term dose-response curve (e.g., 7-14 days) to determine the optimal non-toxic concentration. Start with concentrations below the short-term IC50 value.[1] |
| Cumulative solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.1-0.5%).[1] Run a vehicle-only control for the full duration of the experiment. |
| Inhibitor instability in media. | The compound may degrade over time, leading to loss of efficacy or generation of toxic byproducts. Refresh the media with a freshly prepared inhibitor solution at regular intervals (e.g., every 2-3 days).[14] |
| Cell line is particularly sensitive. | Some cell lines are more susceptible to chemical treatments. Consider using a more robust cell line or perform extensive optimization of concentration and exposure time.[1] |
Issue 2: Inconsistent Results or Lack of Target Inhibition Over Time
| Potential Cause | Recommended Action |
| Inhibitor degradation. | Assess the stability of this compound in your specific cell culture media and conditions.[14] This can be done by collecting media at different time points and analyzing the concentration of the parent compound via LC-MS. |
| Poor cell permeability. | The inhibitor may not be efficiently entering the cells. Evaluate the compound's physicochemical properties and consider measuring the intracellular concentration.[2] |
| Acquired resistance to the inhibitor. | In long-term studies, cells can develop resistance mechanisms, such as mutations in the target kinase or upregulation of bypass signaling pathways.[2] |
Data Presentation: Comparative Cytotoxicity of this compound
Table 1: Short-Term (72h) vs. Long-Term (10-day) IC50 Values of this compound
| Cell Line | Short-Term IC50 (nM) | Long-Term IC50 (nM) | Fold Difference |
| Cell Line A (High "Kinase A" expression) | 50 | 15 | 3.3x |
| Cell Line B (Moderate "Kinase A" expression) | 250 | 60 | 4.2x |
| Cell Line C (Low "Kinase A" expression) | 1500 | 350 | 4.3x |
Table 2: Effect of Intermittent vs. Continuous Dosing on Cell Viability (10 days)
| Dosing Strategy | Cell Line A Viability (% of Control) | Cell Line B Viability (% of Control) |
| Continuous (20 nM) | 35% | 60% |
| Intermittent (48h on, 48h off at 20 nM) | 75% | 90% |
Experimental Protocols
Protocol 1: Long-Term Dose-Response Assay
-
Cell Seeding: Seed cells in a 96-well plate at a low density that allows for logarithmic growth over the entire experimental period (e.g., 10-14 days).[15]
-
Inhibitor Preparation: Prepare serial dilutions of this compound in your cell culture medium. Include a vehicle-only control.
-
Treatment: Add the prepared inhibitor dilutions to the respective wells.
-
Incubation and Media Refresh: Incubate the cells under standard conditions. Every 2-3 days, carefully remove the old medium and replace it with freshly prepared medium containing the appropriate inhibitor concentrations.
-
Viability Assessment: At the end of the incubation period (e.g., day 10 or 14), measure cell viability using a suitable assay, such as a resazurin-based assay or an ATP-based assay (e.g., CellTiter-Glo).[1][16]
-
Data Analysis: Normalize the results to the vehicle control and plot a dose-response curve to determine the long-term IC50 value.
Protocol 2: Assessing Mitochondrial Membrane Potential (MMP)
-
Cell Treatment: Treat cells with this compound at various concentrations and for different durations in a multi-well plate. Include a known mitochondrial toxin (e.g., CCCP) as a positive control.
-
Staining: After treatment, remove the medium and incubate the cells with a fluorescent dye sensitive to MMP, such as JC-1 or TMRE, according to the manufacturer's instructions.[8]
-
Measurement: Measure the fluorescence using a plate reader or flow cytometer. For JC-1, a decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
-
Data Analysis: Quantify the change in MMP relative to the vehicle-treated control cells.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Workflow for assessing long-term cytotoxicity.
Caption: Troubleshooting logic for managing cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Mitochondria as the Target of Hepatotoxicity and Drug-Induced Liver Injury: Molecular Mechanisms and Detection Methods [mdpi.com]
- 6. agilent.com [agilent.com]
- 7. Target identification of drug induced mitochondrial toxicity using immunocapture based OXPHOS activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Apoptosis Dependent and Independent Functions of Caspases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Caspase-Independent Cell Death Mechanisms - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Unexpected Phenotypes with PB17-026-01 Treatment
Disclaimer: Information regarding a specific molecule designated "PB17-026-01" is not publicly available in the searched scientific literature. The following troubleshooting guide is based on general principles of interpreting unexpected phenotypes in response to investigational treatments and may not be specific to this compound. Researchers should consult all available internal documentation for this compound.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected experimental results when using the investigational compound this compound.
Frequently Asked Questions (FAQs)
Q1: We observed a decrease in cell viability at a much lower concentration of this compound than anticipated. What could be the reason?
A1: This could be due to several factors:
-
Off-target effects: this compound might be inhibiting kinases or other proteins crucial for cell survival that were not the intended targets.[1][2][3] Off-target activities are a common cause of unexpected toxicity.
-
Cell line sensitivity: The specific cell line you are using may have a unique genetic background or signaling pathway dependencies that make it particularly sensitive to this compound.
-
Experimental error: Check for errors in compound concentration calculations, dilution series preparation, or the cell viability assay protocol.
Q2: Our results show an increase in the phosphorylation of a downstream effector that should be inhibited by this compound. How is this possible?
A2: This paradoxical effect could be explained by:
-
Feedback loops: Inhibition of the primary target by this compound may trigger a compensatory feedback loop in the signaling pathway, leading to the activation of an alternative pathway that phosphorylates the downstream effector.
-
Off-target activation: this compound could be directly or indirectly activating an upstream kinase that phosphorylates the effector protein.
-
Time-dependent effects: The observed increase in phosphorylation could be a transient "rebound" effect. Consider performing a time-course experiment to monitor phosphorylation levels over a longer period.
Q3: We are seeing significant heterogeneity in the response to this compound across different cancer cell lines. Why is this?
A3: Heterogeneity in drug response is common and can be attributed to the diverse molecular landscapes of different cancer cell lines.[4] Key factors include:
-
Genetic mutations: Different cell lines harbor distinct mutations in oncogenes and tumor suppressor genes, which can alter their dependence on specific signaling pathways.
-
Gene expression profiles: The baseline expression levels of the target protein, its upstream activators, and downstream effectors can vary significantly between cell lines.
-
Compensatory signaling pathways: Some cell lines may have robust alternative signaling pathways that can bypass the inhibitory effects of this compound.[5][6]
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Reagent Instability | Prepare fresh dilutions of this compound from a stock solution for each experiment. |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the exponential growth phase during treatment.[7] |
| Assay Interference | If using a fluorescence-based assay, check if this compound has intrinsic fluorescent properties that could interfere with the readings.[8] |
| Edge Effects in Plates | Avoid using the outer wells of microplates, or ensure they are filled with media to maintain humidity. |
Problem 2: Unexpected changes in protein expression or phosphorylation.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Antibody Specificity | Validate the specificity of your primary antibodies using appropriate positive and negative controls. |
| Loading Controls | Ensure that your loading controls (e.g., GAPDH, β-actin) are not affected by this compound treatment. |
| Treatment Duration | Perform a time-course experiment to capture both early and late-stage effects on protein expression. |
| Off-Target Effects | Use a kinase profiling service or perform a screen to identify potential off-target interactions of this compound.[3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[9]
-
Treatment: Treat cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[9]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[9]
Western Blotting
-
Sample Preparation: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.[10]
-
Gel Electrophoresis: Separate protein lysates on an SDS-PAGE gel.[10]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[11]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[12]
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vitro Kinase Assay
-
Reaction Setup: In a microplate, combine the kinase, the specific substrate, and this compound at various concentrations in a kinase reaction buffer.[13][14]
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as detecting the phosphorylated substrate with a specific antibody in an ELISA format or measuring ADP production using a coupled enzyme assay.[16][17]
Visualizations
Caption: A logical workflow for troubleshooting unexpected experimental results.
Caption: Potential mechanisms for unexpected phenotypes with this compound.
References
- 1. icr.ac.uk [icr.ac.uk]
- 2. Off-target effects of MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 4. Analysis of signaling pathways in 90 cancer cell lines by protein lysate array - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signaling Pathways and Natural Compounds in Triple-Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling pathway dysregulation in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jove.com [jove.com]
- 8. Cell Viability Guide | How to Measure Cell Viability [promega.sg]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
- 11. Protocolo de inmunoelectrotransferencia, inmunotransferencia Western o Western Blotting [sigmaaldrich.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 15. In vitro kinase assay [protocols.io]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Overcoming Resistance to PB17-026-01 in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to PB17-026-01 (also known as PMD-026), a first-in-class oral p90 ribosomal S6 kinase (RSK) inhibitor, in cancer cell models. As this compound is an investigational drug, data on clinical or preclinical resistance mechanisms are limited. The information provided herein is based on established principles of resistance to targeted kinase inhibitors, particularly those acting on the MAPK and PI3K/Akt/mTOR signaling pathways, of which RSK is a key downstream effector.
Troubleshooting Guide
Researchers may encounter decreased sensitivity or acquired resistance to this compound during their experiments. The following table summarizes potential issues, their likely causes, and recommended troubleshooting steps.
| Issue | Potential Cause | Recommended Solution/Investigation |
| Reduced potency of this compound (Increased IC50) | 1. Target Alteration: Acquisition of mutations in the RSK2 kinase domain that prevent drug binding but maintain kinase activity.2. Target Overexpression: Increased expression of the RSK2 protein, requiring higher drug concentrations for inhibition. | 1. Sequence the coding region of the RPS6KA3 gene (encoding RSK2) in resistant cells to identify potential mutations.2. Perform quantitative Western blotting or qPCR to compare RSK2 protein and mRNA levels, respectively, between sensitive and resistant cells. |
| Complete loss of response to this compound | 1. Bypass Pathway Activation: Upregulation of parallel signaling pathways that can drive cell proliferation and survival independently of RSK, such as the PI3K/Akt/mTOR or other MAPK family member pathways.[1][2][3][4][5] 2. Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters that actively pump this compound out of the cell.[6] | 1. Use phosphoproteomic arrays or Western blotting to screen for the activation status of key proteins in alternative survival pathways (e.g., p-Akt, p-mTOR, p-JNK, p-p38). Consider combination therapy with inhibitors of the identified activated pathway.2. Measure the intracellular concentration of this compound in sensitive versus resistant cells. Evaluate the expression of common drug transporters (e.g., ABCB1/MDR1, ABCG2/BCRP). Test the effect of co-treatment with known ABC transporter inhibitors. |
| Heterogeneous response within a cell population | 1. Pre-existing Resistant Clones: A small subpopulation of cells with intrinsic resistance mechanisms may be selected for during treatment.2. Cancer Stem Cell (CSC) Enrichment: The drug may eliminate the bulk of tumor cells, but a quiescent, resistant CSC population may persist and repopulate the culture. | 1. Perform single-cell cloning and subsequent drug sensitivity testing to isolate and characterize resistant clones.2. Use CSC markers (e.g., ALDH activity, CD44+/CD24- for breast cancer) to assess the proportion of CSCs before and after treatment. Investigate CSC-specific survival pathways. |
| Inconsistent results between experiments | 1. Drug Stability and Storage: Improper storage or handling of this compound can lead to degradation.2. Cell Culture Conditions: Variations in cell passage number, confluency, or media components can affect drug response. | 1. Ensure this compound is stored according to the manufacturer's instructions. Prepare fresh dilutions for each experiment from a validated stock.2. Maintain a consistent cell culture protocol. Regularly perform cell line authentication and mycoplasma testing. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases.[7][8] RSK is a downstream effector of the Ras-MAPK signaling pathway and plays a critical role in regulating cell proliferation, survival, and motility.[[“]][10][[“]] By inhibiting RSK, this compound aims to block these pro-tumorigenic processes.
Q2: My cancer cells are developing resistance to this compound. What are the most likely molecular mechanisms?
A2: While specific data for this compound is still emerging, resistance to kinase inhibitors typically falls into two main categories:
-
On-Target Resistance: This involves genetic changes in the drug target itself. For this compound, this would likely be the acquisition of secondary mutations in the kinase domain of an RSK isoform (primarily RSK2 in many cancers) that reduce the binding affinity of the drug.[12][13][14] Another possibility is the amplification of the RPS6KA3 gene, leading to overexpression of the RSK2 protein, which would require higher concentrations of the drug for effective inhibition.[6][12]
-
Bypass Pathway Activation: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the blocked RSK pathway. Given that RSK is a node in a complex signaling network, upregulation of parallel pathways like the PI3K/Akt/mTOR pathway or other branches of the MAPK pathway (e.g., JNK, p38) can restore signals for cell growth and survival.[1][2][3][4][5]
Q3: How can I experimentally confirm the activation of a bypass pathway?
A3: To confirm bypass pathway activation, you can compare the phosphoproteome of your sensitive and resistant cell lines. A more targeted approach involves using Western blotting to probe for the activated (phosphorylated) forms of key signaling proteins in suspected bypass pathways. For example, increased levels of phosphorylated Akt (p-Akt), mTOR (p-mTOR), or other MAP kinases like JNK (p-JNK) in the resistant cells would suggest the activation of these pathways.
Q4: If I identify an activated bypass pathway, what is the next step?
A4: The identification of a specific bypass pathway provides a strong rationale for a combination therapy approach. For example, if you observe hyperactivation of the PI3K/Akt pathway in this compound-resistant cells, you could test a combination of this compound with a PI3K or Akt inhibitor. This dual-targeting strategy can often overcome or prevent the development of resistance.
Q5: Could epigenetic changes contribute to resistance to this compound?
A5: Yes, epigenetic modifications can lead to changes in gene expression that promote drug resistance. For instance, epigenetic silencing of tumor suppressor genes or upregulation of oncogenes that control parallel survival pathways could reduce a cell's dependency on the RSK pathway. Investigating changes in the transcriptome (via RNA-seq) and epigenome between sensitive and resistant cells can help identify such mechanisms.
Quantitative Data Summary
The following table provides an example of how to present quantitative data when comparing sensitive and resistant cell lines. The values presented here are hypothetical and for illustrative purposes.
| Parameter | Sensitive Cell Line (e.g., MDA-MB-231) | Resistant Cell Line (e.g., MDA-MB-231-R) | Fold Change |
| This compound IC50 | 150 nM | 3500 nM | 23.3 |
| RSK2 Protein Level (relative to loading control) | 1.0 | 3.2 | 3.2 |
| p-Akt (Ser473) Level (relative to total Akt) | 1.0 | 4.5 | 4.5 |
| p-S6 (Ser235/236) Level (relative to total S6) | 0.2 (with 150nM this compound) | 0.8 (with 150nM this compound) | 4.0 |
Experimental Protocols
Cell Viability Assay (MTT/XTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a period that allows for several cell doublings (e.g., 72 hours).
-
Reagent Addition: Add MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Measurement: For MTT, add a solubilizing agent (e.g., DMSO) and read the absorbance at 570 nm. For XTT, read the absorbance at 450 nm.
-
Data Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values against the logarithm of the drug concentration and fit a dose-response curve to calculate the IC50.
Western Blot Analysis
Objective: To assess the expression and phosphorylation status of proteins in the RSK and potential bypass signaling pathways.
Methodology:
-
Cell Lysis: Treat cells with this compound as required. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix the lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., anti-RSK2, anti-p-Akt, anti-Akt) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH, β-actin).
Co-Immunoprecipitation (Co-IP)
Objective: To investigate potential changes in protein-protein interactions that may contribute to resistance.
Methodology:
-
Cell Lysis: Lyse cells using a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease and phosphatase inhibitors.
-
Pre-clearing: Add protein A/G agarose beads to the lysate and incubate to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add a primary antibody against the protein of interest (the "bait" protein) to the pre-cleared lysate and incubate for several hours to overnight at 4°C.
-
Complex Capture: Add fresh protein A/G beads to capture the antibody-protein complexes. Incubate for 1-2 hours.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting partner (the "prey" protein).
Visualizations
Caption: Simplified RSK signaling pathway and the inhibitory action of this compound.
Caption: A workflow for troubleshooting resistance to this compound.
Caption: Logical relationships of potential resistance mechanisms to this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Overcoming Resistance to Therapies Targeting the MAPK Pathway in BRAF-Mutated Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity | MDPI [mdpi.com]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic targeting of p90 ribosomal S6 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of p90 ribosomal S6 kinases disrupts melanoma cell growth and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. consensus.app [consensus.app]
- 10. Defining the role of the RSK isoforms in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. consensus.app [consensus.app]
- 12. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. annexpublishers.com [annexpublishers.com]
- 14. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of PB17-026-01 for in vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges with the bioavailability of the investigational compound PB17-026-01 in in vivo studies. Due to the limited aqueous solubility of this compound, achieving adequate systemic exposure can be a significant hurdle. This guide outlines systematic approaches to formulation development and experimental design to enhance bioavailability.
Frequently Asked Questions (FAQs)
Q1: We are observing very low and highly variable plasma concentrations of this compound in our rodent pharmacokinetic (PK) studies. What is the likely cause?
A1: Low and variable plasma exposure for an orally administered compound like this compound is often attributed to its poor aqueous solubility and/or low dissolution rate in the gastrointestinal (GI) tract. According to the Biopharmaceutics Classification System (BCS), such compounds are typically categorized as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability). The absorption of these molecules is limited by the rate at which they can dissolve in the GI fluids.
Q2: What are the initial steps to improve the bioavailability of this compound?
A2: A stepwise approach is recommended. First, confirm the solubility of this compound in biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid). If solubility is indeed low, the next step is to explore formulation strategies aimed at increasing the dissolution rate and/or solubility. Common starting points include particle size reduction and the use of simple aqueous suspensions with a wetting agent.
Q3: What are some of the most common formulation strategies for poorly soluble compounds like this compound?
A3: Several established techniques can be employed to enhance the oral bioavailability of poorly soluble drugs.[1] These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug particles to enhance dissolution.[2]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state, which has higher solubility than the crystalline form.[3]
-
Lipid-Based Formulations: Dissolving the drug in lipids, surfactants, or co-solvents to improve solubilization in the GI tract.[4]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes with the drug, thereby increasing its aqueous solubility.[1]
-
Nanosuspensions: Creating a colloidal dispersion of nano-sized drug particles.[5]
Troubleshooting Guide
Issue: Inconsistent results and poor exposure with a simple aqueous suspension of this compound.
This guide provides a systematic approach to troubleshooting and improving the bioavailability of this compound.
Step 1: Physicochemical Characterization
Before reformulating, it is crucial to understand the baseline properties of this compound.
-
Action: Determine the aqueous solubility of this compound at different pH values (e.g., 1.2, 4.5, 6.8) to mimic the GI tract.[6] Assess its LogP (lipophilicity) and crystalline form (polymorphism).
-
Rationale: This data will inform the selection of an appropriate formulation strategy. For instance, a highly lipophilic compound may be a good candidate for a lipid-based formulation.
Step 2: Formulation Screening
Based on the physicochemical properties, screen a few promising formulation approaches. The following table summarizes potential starting formulations and their expected impact on bioavailability.
| Formulation Strategy | Principle | Expected Outcome | Key Considerations |
| Micronization | Increased surface area | Moderate increase in dissolution rate and exposure | May not be sufficient for very poorly soluble compounds. |
| Nanosuspension | Drastically increased surface area and saturation solubility | Significant improvement in dissolution velocity and bioavailability.[5] | Requires specialized equipment (e.g., high-pressure homogenizer). |
| Amorphous Solid Dispersion (ASD) with a polymer (e.g., PVP, HPMC) | Increased apparent solubility and dissolution by preventing crystallization. | High potential for significant bioavailability enhancement. | Physical stability of the amorphous form needs to be monitored. |
| Self-Emulsifying Drug Delivery System (SEDDS) | Drug is dissolved in a lipid/surfactant mixture that forms a microemulsion in the GI tract. | Can significantly improve absorption, especially for lipophilic drugs.[4] | The complexity of the formulation and potential for GI side effects. |
| Cyclodextrin Complexation | Encapsulation of the drug molecule within a cyclodextrin cavity.[1] | Increased aqueous solubility and dissolution. | Stoichiometry of the complex and potential for drug displacement. |
Step 3: In Vitro Dissolution Testing
-
Action: Perform dissolution studies on the most promising formulations using biorelevant media.
-
Rationale: This allows for a rank-ordering of formulations based on their ability to achieve and maintain a supersaturated concentration of this compound, which is often a good predictor of in vivo performance.
Step 4: In Vivo Pharmacokinetic Studies
-
Action: Select the top 2-3 formulations from in vitro testing for a comparative PK study in a relevant animal model (e.g., rat or mouse).
-
Rationale: This will provide definitive data on the improvement in oral bioavailability. Key parameters to measure are AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration).
The following table shows hypothetical PK data from such a study:
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Bioavailability (%) |
| Aqueous Suspension | 10 | 50 ± 15 | 4 | 200 ± 75 | 5 |
| Micronized Suspension | 10 | 150 ± 40 | 2 | 750 ± 200 | 18 |
| Nanosuspension | 10 | 450 ± 90 | 1 | 2500 ± 500 | 60 |
| Solid Dispersion | 10 | 600 ± 120 | 1 | 3200 ± 650 | 78 |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension
-
Preparation of the Pre-suspension:
-
Disperse 1% (w/v) of this compound and 0.2% (w/v) of a suitable stabilizer (e.g., a non-ionic polymer or surfactant) in deionized water.
-
Stir the mixture at high speed for 30 minutes to ensure adequate wetting of the drug particles.
-
-
High-Pressure Homogenization:
-
Process the pre-suspension through a high-pressure homogenizer.
-
Homogenize for 20-30 cycles at approximately 1500 bar.
-
Monitor particle size distribution using a dynamic light scattering (DLS) instrument until a desired mean particle size (e.g., <200 nm) is achieved.
-
-
Characterization:
-
Measure the final particle size, polydispersity index (PDI), and zeta potential.
-
Confirm the crystalline state of the drug nanoparticles using Powder X-ray Diffraction (PXRD).
-
Protocol 2: Preparation of a this compound Amorphous Solid Dispersion (ASD) by Spray Drying
-
Solution Preparation:
-
Dissolve this compound and a polymer (e.g., HPMC-AS) in a suitable organic solvent (e.g., acetone, methanol) at a specific drug-to-polymer ratio (e.g., 1:3 w/w).
-
-
Spray Drying:
-
Use a laboratory-scale spray dryer with the following typical parameters:
-
Inlet temperature: 120°C
-
Atomization pressure: 2 bar
-
Feed rate: 5 mL/min
-
-
Collect the dried powder from the cyclone.
-
-
Characterization:
-
Analyze the resulting powder for drug loading and uniformity.
-
Confirm the amorphous nature of the drug in the dispersion using Differential Scanning Calorimetry (DSC) and PXRD.
-
Assess the physical stability of the ASD under accelerated storage conditions (e.g., 40°C/75% RH).
-
Visualizations
Caption: Experimental workflow for improving the bioavailability of this compound.
Caption: Hypothetical signaling pathway showing this compound as a MEK inhibitor.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Control Experiments for SHP2 Inhibition Studies with PB17-026-01
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the SHP2 allosteric inhibitor, PB17-026-01. Proper control experiments are critical for validating the on-target effects of SHP2 inhibition and ensuring the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended positive and negative control cell lines for my experiments with this compound?
A1: It is crucial to include both sensitive (positive) and resistant (negative) cell lines to demonstrate the specificity of this compound.
-
Positive Control Cell Lines (Sensitive): Cell lines with activating mutations in receptor tyrosine kinases (RTKs) or those known to be dependent on the RAS-MAPK pathway are generally sensitive to SHP2 inhibition. Examples include:
-
MDA-MB-468 (Breast Cancer): This cell line is often used as a positive control for SHP2 inhibitor studies.[1]
-
KYSE-520 (Esophageal Squamous Cell Carcinoma): Known to be sensitive to SHP2 inhibition.
-
BT474 (Breast Cancer): A HER2-positive cell line that is sensitive to SHP2 inhibitors.[2]
-
MCF-7 (Breast Cancer): An estrogen receptor-positive breast cancer cell line that has shown sensitivity to SHP2 inhibition.[3][4]
-
-
Negative Control Cell Lines (Resistant): Cell lines with mutations downstream of SHP2 in the MAPK pathway (e.g., BRAF or MEK mutations) are often intrinsically resistant.
-
A2058 (Melanoma): A cell line that can be used as a negative control.[1]
-
Cell lines where growth is not primarily driven by the SHP2-RAS-MAPK axis.
-
Q2: How can I confirm that this compound is engaging with SHP2 in my cells?
A2: Direct target engagement can be confirmed using a Cellular Thermal Shift Assay (CETSA). This method assesses the stabilization of SHP2 upon ligand binding. An increase in the thermal stability of SHP2 in the presence of this compound indicates direct binding.[5][6][7][8]
Q3: What are the key downstream biomarkers to assess SHP2 inhibition?
A3: The most common biomarker is the phosphorylation of ERK (p-ERK), a downstream effector in the MAPK pathway. Inhibition of SHP2 should lead to a decrease in p-ERK levels. It is also recommended to measure total ERK levels for normalization. Additionally, you can monitor the phosphorylation of SHP2 at tyrosine 542 (p-SHP2 Y542), which is an autophosphorylation site indicative of SHP2 activation.
Q4: What are the potential off-target effects of allosteric SHP2 inhibitors like this compound?
A4: Recent studies have shown that some allosteric SHP2 inhibitors can accumulate in lysosomes and inhibit autophagy in a SHP2-independent manner.[9][10] This can contribute to the anti-tumor activity of the compound. Therefore, it is important to consider this potential off-target effect when interpreting your results.
Q5: How do I perform a rescue experiment to confirm that the observed phenotype is due to SHP2 inhibition?
A5: A rescue experiment aims to reverse the effect of the inhibitor by introducing a form of the target protein that is not affected by the compound. For allosteric SHP2 inhibitors that bind to the inactive conformation, a constitutively active mutant of SHP2 (e.g., SHP2 E76K) can be expressed in the cells.[5] If the phenotype induced by this compound is reversed by the expression of the constitutively active SHP2 mutant, it provides strong evidence for on-target activity.
Troubleshooting Guides
Issue 1: No significant effect of this compound on the viability of my cancer cell line.
| Possible Cause | Troubleshooting Step |
| Intrinsic Resistance | Verify the genetic background of your cell line. Cell lines with mutations downstream of SHP2 (e.g., BRAF, MEK) may be resistant.[11] Use a known sensitive cell line as a positive control. |
| Alternative Pathway Dependence | The growth of your cell line may not be primarily driven by the SHP2-RAS-MAPK pathway.[11] |
| Suboptimal Assay Conditions | The effects on cell viability may take time to manifest. Perform a time-course experiment (e.g., 24, 48, 72, 96 hours).[11] |
| Incorrect Dosing | Perform a comprehensive dose-response experiment with a wide range of this compound concentrations.[11] |
Issue 2: No decrease in phosphorylated ERK (p-ERK) levels after treatment.
| Possible Cause | Troubleshooting Step |
| Feedback Activation | Inhibition of the MAPK pathway can trigger feedback loops that reactivate ERK signaling in some cell lines.[11] Analyze p-ERK levels at earlier time points. |
| Suboptimal Western Blot Protocol | Ensure proper antibody dilutions, incubation times, and that the membrane was blocked sufficiently.[11] |
| Cell Line Resistance | The chosen cell line may have resistance mechanisms that bypass the need for SHP2 in activating the MAPK pathway. |
Quantitative Data Summary
The following tables summarize typical quantitative data you might expect from control experiments.
Table 1: In Vitro Cell Viability (IC50 Values)
| Cell Line | Type | Expected IC50 for this compound |
| MDA-MB-468 | Positive Control (Sensitive) | Low nM to µM range |
| KYSE-520 | Positive Control (Sensitive) | Low nM to µM range |
| A2058 | Negative Control (Resistant) | High µM range or no effect |
Table 2: In Vivo Tumor Growth Inhibition
| Xenograft Model | Treatment Group | Expected Outcome |
| MDA-MB-468 | Vehicle Control | Progressive tumor growth |
| MDA-MB-468 | This compound | Significant tumor growth inhibition |
| A2058 | Vehicle Control | Progressive tumor growth |
| A2058 | This compound | Minimal to no tumor growth inhibition |
Experimental Protocols
Protocol 1: Western Blot for p-ERK and Total ERK
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Membrane Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[11]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Visualize bands using an ECL substrate and a chemiluminescence imaging system.
-
Quantification: Quantify band intensities and normalize the p-ERK signal to the total ERK signal.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with this compound or vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble SHP2 at each temperature by Western blotting or other detection methods.
-
Data Analysis: Plot the amount of soluble SHP2 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: SHP2 signaling pathway and the mechanism of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting SHP2 with an Active Site Inhibitor Blocks Signaling and Breast Cancer Cell Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of SHP2 in basal-like and triple-negative breast cells induces basal-to-luminal transition, hormone dependency, and sensitivity to anti-hormone treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors [jove.com]
- 7. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI - Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers [jci.org]
- 10. Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: SHP2 Phosphatase Assays Featuring PB17-026-01
This technical support resource is designed for researchers, scientists, and drug development professionals utilizing the SHP2 allosteric inhibitor, PB17-026-01, in phosphatase assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common sources of variability and ensure robust, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent allosteric inhibitor of SHP2.[1] It functions by binding to a site distinct from the active site, stabilizing SHP2 in an inactive, autoinhibited conformation.[2] This prevents the N-terminal SH2 domain from disengaging from the PTP catalytic domain, thus blocking substrate access to the active site.[2][3]
Q2: Why is a phosphopeptide activator, like a dually phosphorylated IRS-1 peptide, required when assaying wild-type (WT) SHP2?
A2: Under basal conditions, wild-type SHP2 exists in a closed, inactive state where the N-terminal SH2 domain blocks the active site of the phosphatase domain.[2][4][5] The addition of a dually phosphorylated peptide, such as one derived from Insulin Receptor Substrate 1 (IRS-1), mimics the natural activation mechanism.[6] This peptide binds to the SH2 domains, causing a conformational change that releases the autoinhibition and allows the enzyme to become active.[2][7]
Q3: What are the key differences between assaying WT SHP2 and oncogenic SHP2 mutants (e.g., E76K)?
A3: Oncogenic mutations, such as E76K, often disrupt the autoinhibitory interaction between the N-SH2 and PTP domains.[2] This results in a constitutively active enzyme that may not require a phosphopeptide activator for significant activity.[2] Consequently, allosteric inhibitors like this compound may exhibit different potencies against mutant forms compared to WT SHP2.[2]
Troubleshooting Guide
Issue 1: High Variability or Inconsistent IC50 Values for this compound
High variability in potency determination can arise from several factors. Below is a systematic guide to troubleshoot this issue.
| Potential Cause | Recommended Solution |
| Suboptimal Enzyme Concentration | Determine the optimal SHP2 concentration by performing an enzyme titration. The ideal concentration should yield a linear reaction rate over the desired assay time and fall within the linear range of the detection instrument.[8] |
| Incorrect Substrate Concentration | The concentration of the substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), should ideally be at or near the Michaelis-Menten constant (Km).[6] This ensures the assay is sensitive to competitive and non-competitive inhibitors. Determine the Km for your specific assay conditions. |
| Incomplete WT SHP2 Activation | For WT SHP2 assays, ensure the concentration of the activating peptide (e.g., p-IRS1) is sufficient for maximal activation. Perform a titration of the activating peptide to determine the optimal concentration.[6][8] |
| DMSO Concentration Effects | High concentrations of DMSO, the solvent for this compound, can inhibit enzyme activity. Test the tolerance of your assay to a range of DMSO concentrations (e.g., 1% to 5%) and ensure the final concentration is consistent across all wells.[8] |
| Assay Incubation Time | Monitor the reaction kinetics to ensure the measurements are taken within the initial linear phase of the reaction.[8] Long incubation times can lead to substrate depletion and non-linear reaction rates. |
Issue 2: Low or No SHP2 Activity Detected
If you observe minimal to no phosphatase activity, consider the following troubleshooting steps.
| Potential Cause | Recommended Solution |
| Enzyme Inactivity | Verify the integrity and activity of your SHP2 enzyme stock. If possible, test with a known potent activator or a control substrate. Improper storage or multiple freeze-thaw cycles can lead to loss of activity. |
| Missing Activating Peptide (for WT SHP2) | As mentioned in FAQ 2, wild-type SHP2 requires an activating phosphopeptide to relieve autoinhibition.[2][4] Ensure this component is included in the reaction mixture at the correct concentration. |
| Incompatible Buffer Conditions | SHP2 activity is sensitive to pH and ionic strength. A common assay buffer is 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, and 0.01% Tween-20.[2] Ensure your buffer components are at the correct pH and concentration. |
| Presence of Phosphatase Inhibitors | Contamination with phosphatase inhibitors (e.g., vanadate, EDTA in certain concentrations) can abolish enzyme activity.[9][10] Use high-purity reagents and dedicated labware. |
Experimental Protocols & Data
Standard SHP2 Phosphatase Assay Protocol
This protocol provides a general framework for a 384-well plate fluorescence-based assay using DiFMUP as a substrate.
-
Reagent Preparation :
-
Assay Buffer : 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20.
-
WT SHP2 Enzyme Solution : Prepare a 2X working solution of WT SHP2 (e.g., 1 nM final concentration) in assay buffer.
-
Activating Peptide Solution : Prepare a 2X working solution of a dually phosphorylated IRS-1 peptide (e.g., 1 µM final concentration) in assay buffer.
-
This compound Inhibitor : Prepare a serial dilution of this compound in 100% DMSO, followed by a dilution in assay buffer to achieve the desired final concentrations with a constant final DMSO percentage.
-
Substrate Solution : Prepare a 2X working solution of DiFMUP at its Km concentration in assay buffer.
-
-
Assay Procedure :
-
Add 12.5 µL of the SHP2 enzyme solution to the wells of a 384-well plate.
-
For WT SHP2, add the activating peptide and incubate for 20 minutes at room temperature to allow for enzyme activation.[2]
-
Add 2.5 µL of the serially diluted this compound or DMSO vehicle control to the appropriate wells. Incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the DiFMUP substrate solution.
-
Monitor the increase in fluorescence (Excitation: 355 nm, Emission: 460 nm) kinetically over 30 minutes at room temperature.
-
Quantitative Data Summary
The following table summarizes typical results obtained from a SHP2 biochemical assay with this compound and a known control inhibitor, SHP099.
| Compound | Target | IC50 (nM) |
| This compound | SHP2 (WT) | 38.9[1] |
| SHP099 | SHP2 (WT) | ~70 |
| SHP099 | SHP2 (E76K) | >10,000 |
Note: IC50 values can vary depending on specific assay conditions (e.g., enzyme and substrate concentrations).
Visual Guides
SHP2 Signaling Pathway and Inhibition
Caption: SHP2 activation downstream of RTKs and inhibition by this compound.
Experimental Workflow for Troubleshooting SHP2 Assay Variability
Caption: A logical workflow for troubleshooting variability in SHP2 assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SHP-1 and SHP-2 in T cells: two phosphatases functioning at many levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of SHP2 and SHP1 Protein Tyrosine Phosphatase Activity by Chemically Induced Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Overview of Protease and Phosphatase Inhibition for Protein Preparation | Thermo Fisher Scientific - UK [thermofisher.com]
Validation & Comparative
A Head-to-Head Comparison of Allosteric SHP2 Inhibitors: PB17-026-01 versus SHP099
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy and selectivity of two prominent allosteric inhibitors of the protein tyrosine phosphatase SHP2: PB17-026-01 and SHP099. This analysis is supported by available experimental data to aid in the selection of the most suitable compound for research and development purposes.
SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical transducer of signaling pathways downstream of various receptor tyrosine kinases. It plays a pivotal role in regulating cell growth, differentiation, and survival, primarily through the RAS-ERK mitogen-activated protein kinase (MAPK) cascade. Gain-of-function mutations in SHP2 are associated with several human cancers, making it an attractive target for therapeutic intervention. Both this compound and SHP099 are allosteric inhibitors that bind to a pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase domains, stabilizing SHP2 in an auto-inhibited conformation.
Efficacy: A Quantitative Comparison
The potency of a small molecule inhibitor is a key determinant of its therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Compound | Target | IC50 (nM) | Reference |
| This compound | SHP2 | 38.9 | [1][2] |
| SHP099 | SHP2 | 71 |
Based on the available data, this compound demonstrates a nearly two-fold higher potency in inhibiting SHP2 enzymatic activity in vitro compared to SHP099.[1][2]
Selectivity Profile
An ideal inhibitor should exhibit high selectivity for its intended target to minimize off-target effects and potential toxicity. While both compounds are known to be allosteric inhibitors of SHP2, detailed head-to-head selectivity profiling against a broad panel of other phosphatases for this compound is not extensively published. However, the available literature provides some insights.
This compound was developed as a derivative of SHP099, suggesting a similar mechanism of action and likely a comparable selectivity profile.[1] SHP099 has been reported to be highly selective for SHP2 over the closely related phosphatase SHP1. This selectivity is attributed to differences in the amino acid residues within the allosteric binding pocket of the two phosphatases.
Further comprehensive selectivity screening of this compound against a panel of protein tyrosine phosphatases would be beneficial to definitively establish its superiority in terms of selectivity.
Mechanism of Action and Signaling Pathway
Both this compound and SHP099 are allosteric inhibitors that stabilize the inactive conformation of SHP2. In its basal state, SHP2 exists in an auto-inhibited form where the N-terminal SH2 domain blocks the active site of the PTP domain. Upon activation by binding to phosphotyrosine motifs on upstream signaling partners, SHP2 undergoes a conformational change that relieves this auto-inhibition, allowing it to dephosphorylate its substrates and activate downstream signaling, most notably the RAS-ERK pathway.
By binding to a distinct allosteric pocket, these inhibitors lock SHP2 in its closed, inactive state, thereby preventing its activation and subsequent signal transduction.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize SHP2 inhibitors.
In Vitro SHP2 Enzymatic Assay
This assay measures the enzymatic activity of purified SHP2 in the presence of an inhibitor.
Objective: To determine the IC50 value of an inhibitor against SHP2.
Materials:
-
Recombinant human SHP2 protein
-
DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
Test compounds (this compound or SHP099) dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds to the wells of the microplate.
-
Add the SHP2 enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the DiFMUP substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the target engagement of a compound in a cellular environment.
Objective: To confirm that the inhibitor binds to SHP2 within intact cells.
Materials:
-
Cancer cell line expressing SHP2 (e.g., KYSE-520)
-
Cell culture medium and reagents
-
Test compounds (this compound or SHP099)
-
Lysis buffer
-
SDS-PAGE and Western blotting reagents
-
Anti-SHP2 antibody
Procedure:
-
Treat cultured cells with the test compound or vehicle (DMSO) for a specific duration.
-
Heat the cell suspensions to a range of temperatures to induce protein denaturation.
-
Lyse the cells to release the proteins.
-
Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
-
Analyze the amount of soluble SHP2 in the supernatant by Western blotting using an anti-SHP2 antibody.
-
A shift in the melting temperature of SHP2 in the presence of the compound compared to the vehicle control indicates target engagement.
Conclusion
Both this compound and SHP099 are potent and selective allosteric inhibitors of SHP2. The available data suggests that this compound exhibits a higher in vitro potency than SHP099.[1][2] As a derivative of SHP099, this compound likely shares a favorable selectivity profile, although more extensive comparative data would be valuable. The choice between these two inhibitors may depend on the specific requirements of the research, such as the desired potency and the cellular context of the study. Both compounds serve as valuable tools for investigating the biological roles of SHP2 and for the development of novel anti-cancer therapies.
References
A Head-to-Head Comparison of Allosteric SHP2 Inhibitors: Benchmarking PB17-026-01
For Researchers, Scientists, and Drug Development Professionals
The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) has emerged as a critical node in cellular signaling, playing a pivotal role in the RAS-MAPK pathway. Its involvement in various cancers has made it a prime target for therapeutic intervention. Allosteric inhibitors, which bind to a site distinct from the active site and lock the enzyme in an inactive conformation, have shown significant promise. This guide provides a head-to-head comparison of a novel SHP2 allosteric inhibitor, PB17-026-01, with other prominent inhibitors in the field, supported by experimental data and detailed methodologies.
Biochemical Potency: A Comparative Analysis
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the biochemical IC50 values of this compound and other well-characterized SHP2 allosteric inhibitors.
| Compound | Biochemical IC50 (nM) | Reference(s) |
| This compound | 38.9 | [1] |
| SHP099 | 70 | [2][3] |
| TNO-155 (Batoprotafib) | 11 | [4] |
| RMC-4630 (Vociprotafib) | Not explicitly found | [5][6][7] |
| JAB-3068 | 25.8 | [8] |
| IACS-13909 | 15.7 | [9][10][11] |
| BBP-398 | Not explicitly found | [12][13][14][15] |
Cellular Activity: Inhibition of Downstream Signaling and Cell Proliferation
Effective SHP2 inhibition should translate to the suppression of downstream signaling pathways, such as the RAS-MAPK cascade, and ultimately inhibit cancer cell growth. The following table presents available data on the cellular activity of these inhibitors.
| Compound | Cell Line | Assay | Cellular IC50 (µM) | Reference(s) |
| SHP099 | KYSE-520 | pERK Inhibition | 0.25 | [3] |
| TNO-155 | KYSE-520 | pERK Inhibition | 0.008 | [16] |
| TNO-155 | KYSE-520 | Cell Proliferation (5-day) | 0.1 | [16] |
| JAB-3068 | KYSE-520 | Cell Proliferation | 2.17 | [8] |
| IACS-13909 | KYSE-520 | Cell Proliferation | Potent suppression | [9] |
| RMC-4630 | NCI-H1838 | pERK Inhibition | 0.029 | [17] |
| RMC-4630 | MeWo | pERK Inhibition | 0.024 | [17] |
Signaling Pathway and Mechanism of Action
SHP2 acts as a critical transducer of signals from receptor tyrosine kinases (RTKs) to the RAS-MAPK pathway. Allosteric inhibitors stabilize an auto-inhibited conformation of SHP2, preventing its activation and subsequent downstream signaling.
Caption: SHP2 signaling pathway and allosteric inhibition.
Experimental Workflow for Inhibitor Evaluation
The discovery and characterization of novel SHP2 inhibitors typically follow a structured experimental workflow, progressing from initial biochemical screening to in vivo efficacy studies.
Caption: Typical workflow for SHP2 inhibitor evaluation.
Detailed Experimental Protocols
Biochemical SHP2 Inhibition Assay
Objective: To determine the in vitro inhibitory activity (IC50) of compounds against recombinant SHP2 protein.
Principle: This assay measures the enzymatic activity of SHP2 by monitoring the dephosphorylation of a synthetic substrate. The rate of product formation is measured in the presence of varying concentrations of the inhibitor to determine the IC50 value. A common method is a fluorescence-based assay using DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) as a substrate.[18][19]
Materials:
-
Recombinant full-length human SHP2 protein
-
DiFMUP substrate
-
Assay buffer (e.g., 60 mM HEPES pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 5 mM DTT, and 0.05% BSA)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well black microplates
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume of the diluted compounds to the wells of the 384-well plate.
-
Add the SHP2 enzyme solution to the wells and incubate for a specified period (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the DiFMUP substrate.
-
Monitor the increase in fluorescence over time using a plate reader.
-
Calculate the initial reaction rates and plot them against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular pERK Inhibition Assay (Western Blot)
Objective: To assess the ability of SHP2 inhibitors to block the downstream MAPK signaling pathway in a cellular context by measuring the phosphorylation of ERK.
Principle: Cancer cell lines with activated RTK signaling are treated with the SHP2 inhibitor. Cell lysates are then analyzed by Western blotting using antibodies specific for phosphorylated ERK (pERK) and total ERK. The ratio of pERK to total ERK is quantified to determine the extent of pathway inhibition.[20]
Materials:
-
Cancer cell line (e.g., KYSE-520, which has an amplified FGFR)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 2 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against pERK and total ERK.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and calculate the pERK/total ERK ratio to determine the IC50 for cellular pathway inhibition.
In Vivo Tumor Growth Inhibition Assay (Xenograft Model)
Objective: To evaluate the anti-tumor efficacy of SHP2 inhibitors in a preclinical animal model.
Principle: Human cancer cells are implanted into immunocompromised mice to establish tumors. Once the tumors reach a certain size, the mice are treated with the SHP2 inhibitor, and tumor growth is monitored over time.[21][22]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for implantation
-
Test compound formulated for in vivo administration (e.g., oral gavage)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Monitor the mice for tumor formation.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the respective groups according to the dosing schedule (e.g., once daily oral gavage).
-
Measure tumor dimensions with calipers at regular intervals (e.g., twice a week).
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
-
Compare the tumor growth in the treated groups to the control group to determine the anti-tumor efficacy.
References
- 1. Facebook [cancer.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. xcessbio.com [xcessbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. RMC-4630 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Facebook [cancer.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. IACS-13909 - MedChem Express [bioscience.co.uk]
- 12. Facebook [cancer.gov]
- 13. clinicaltrials.eu [clinicaltrials.eu]
- 14. bridgebio.com [bridgebio.com]
- 15. navirepharma.com [navirepharma.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to the Off-Target Kinase Profile of SGC-STK17B-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the off-target kinase profile of the chemical probe SGC-STK17B-1 against other kinase inhibitors. The information presented is based on publicly available experimental data to offer an objective analysis for research and drug development applications.
Executive Summary
SGC-STK17B-1 is a potent and highly selective chemical probe for Serine/Threonine Kinase 17B (STK17B), also known as DRAK2.[1][2] Kinase profiling studies demonstrate its superior selectivity compared to broader-spectrum kinase inhibitors such as Dovitinib and Quercetin, and even more targeted compounds like the investigated Benzofuranone derivative. This high selectivity makes SGC-STK17B-1 an invaluable tool for specifically interrogating the biological functions of STK17B with minimal confounding effects from off-target kinase inhibition.
Comparative Kinase Inhibition Profile
The following tables summarize the quantitative data on the inhibitory activity of SGC-STK17B-1 and its comparators against their primary target, STK17B, and a selection of off-target kinases.
Table 1: Potency and Selectivity against Primary Target and Key Off-Targets
| Compound | Primary Target | IC50 / Kd (nM) vs STK17B | Key Off-Targets | IC50 / Kd (nM) vs Off-Targets |
| SGC-STK17B-1 | STK17B | IC50: 34 nM, Kd: 5.6 nM[3] | STK17A | Kd: 220 nM[4] |
| AURKB | >30-fold selective (Kd)[1][5] | |||
| CaMKK2 | >30-fold selective (Kd)[1][5] | |||
| Dovitinib | Multi-kinase | Micromolar cross-reactivity[6][7] | FLT3, c-Kit, FGFR1/3, VEGFR1-3, PDGFRβ | IC50s: 1-13 nM |
| Quercetin | Multi-kinase | Broad, non-selective inhibition[4][6] | ABL1, Aurora Kinases, FLT3, JAK3, MET, etc. | Broad inhibition at low micromolar concentrations |
| Benzofuranone derivative 41 | STK17B | IC50: 250 nM | Profiled against 26 kinases with favorable selectivity | Data on broader kinome scan not available. |
Table 2: KINOMEscan Selectivity Profile of SGC-STK17B-1
SGC-STK17B-1 was profiled against a panel of 403 wild-type kinases at a concentration of 1 µM.[1][6] The results highlight its high selectivity.
| Kinase | % Control at 1 µM |
| STK17B | <10% (High Inhibition) |
| MET | <10%[1] |
| NEK6 | <10%[1] |
| PIM2 | <10%[1] |
| WEE1 | <10%[1] |
| CAMKK2 | <10%[1] |
| Majority of 403 kinases | >90% (Minimal to No Inhibition) |
A lower "% Control" value indicates stronger binding and inhibition.
Experimental Protocols
KINOMEscan Kinase Profiling Assay (Competition Binding Assay)
The KINOMEscan™ platform (DiscoverX) is a high-throughput competition binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound for the kinase.
Detailed Protocol:
-
Kinase Preparation: Human kinases are expressed as fusions to a proprietary DNA tag and purified.
-
Immobilized Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competition Assay:
-
The DNA-tagged kinase, the immobilized ligand, and the test compound (at various concentrations) are incubated together in a buffer solution.
-
The reaction is allowed to reach equilibrium.
-
-
Washing: Unbound kinase and test compound are washed away.
-
Quantification: The amount of kinase bound to the immobilized ligand is measured by quantifying the attached DNA tag using quantitative PCR (qPCR).[8]
-
Data Analysis:
-
The amount of kinase captured in the presence of the test compound is compared to a DMSO control (representing 100% kinase binding).
-
Results are typically reported as "% of Control", where a lower percentage indicates stronger inhibition.
-
For determining dissociation constants (Kd), the assay is performed with a range of test compound concentrations, and the data are fitted to a dose-response curve.
-
Signaling Pathways and Experimental Workflows
STK17B Signaling Pathway in Apoptosis and Cancer Progression
STK17B is a member of the death-associated protein kinase (DAPK) family and is implicated in the regulation of apoptosis and autophagy.[9][10] In some cancers, such as hepatocellular carcinoma, STK17B has been shown to promote carcinogenesis and metastasis through the AKT/GSK-3β/Snail signaling pathway.[11]
Caption: STK17B signaling in apoptosis and EMT.
Experimental Workflow for Kinase Inhibitor Profiling
The following diagram illustrates a typical workflow for assessing the selectivity of a kinase inhibitor.
Caption: Kinase inhibitor profiling workflow.
Conclusion
The available data strongly indicate that SGC-STK17B-1 is a highly selective inhibitor of STK17B. Its minimal off-target activity, especially when compared to multi-kinase inhibitors like Dovitinib and Quercetin, makes it a superior tool for elucidating the specific cellular roles of STK17B. For researchers investigating STK17B-mediated signaling pathways, the use of SGC-STK17B-1, alongside its inactive control, can provide more precise and reliable insights than less selective compounds.
References
- 1. SGC-STK17B-1 | Structural Genomics Consortium [thesgc.org]
- 2. A Chemical Probe for Dark Kinase STK17B Derives Its Potency and High Selectivity through a Unique P-Loop Conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Probe SGC-STK-17B-1 | Chemical Probes Portal [chemicalprobes.org]
- 6. A Chemical Probe for Dark Kinase STK17B Derives its Potency and High Selectivity Through a Unique P-loop Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chayon.co.kr [chayon.co.kr]
- 9. What are STK17B inhibitors and how do they work? [synapse.patsnap.com]
- 10. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 11. STK17B promotes carcinogenesis and metastasis via AKT/GSK-3β/Snail signaling in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vivo Efficacy of RMC-4550 and PMD-026
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical in vivo efficacy of two distinct cancer therapeutic candidates: RMC-4550, a SHP2 inhibitor, and PMD-026, an RSK inhibitor. This analysis is based on publicly available experimental data.
While the initial query sought a comparison with "PB17-026-01," no publicly available scientific data exists for a compound with that designation. It is highly probable that this was a typographical error and the intended compound was PMD-026, a clinical-stage RSK inhibitor with a similar nomenclature. This guide will therefore proceed with a detailed comparison of RMC-4550 and PMD-026.
Executive Summary
RMC-4550 and PMD-026 are orally bioavailable small molecule inhibitors that target distinct nodes in critical oncogenic signaling pathways. RMC-4550 is an allosteric inhibitor of SHP2, a key upstream regulator of the RAS/MAPK pathway, while PMD-026 targets RSK, a downstream effector in the same pathway. Both have demonstrated significant anti-tumor activity in preclinical in vivo models, both as monotherapies and in combination with other agents.
Data Presentation: In Vivo Efficacy
The following tables summarize the in vivo efficacy of RMC-4550 and PMD-026 in various preclinical cancer models.
Table 1: In Vivo Efficacy of RMC-4550
| Cancer Model | Animal Model | Treatment | Key Findings |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Xenograft (MiaPaCa-2 cells) | RMC-4550 monotherapy | Partial reduction in tumor growth.[1] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Orthotopic (KCPmut) | RMC-4550 monotherapy | Partial reduction in tumor growth.[1] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Xenograft & Orthotopic | RMC-4550 + LY3214996 (ERK inhibitor) | Significant tumor regression.[1][2] |
| Acute Myeloid Leukemia (AML) | Xenograft (Molm14 cells) | RMC-4550 (30 mg/kg) + Venetoclax (100 mg/kg) | Significantly decreased leukemia burden and improved survival.[3] |
| Acute Myeloid Leukemia (AML) | Patient-Derived Xenograft (PDX) | RMC-4550 + Venetoclax | Markedly decreased %hCD45 in blood and spleen.[3] |
| Myeloproliferative Neoplasms (MPN) | MPLW515L bone marrow transplant | RMC-4550 (10 or 30 mg/kg) | Antagonized MPN phenotype, reduced white blood cells, neutrophils, and organomegaly.[4][5] |
| Non-Small-Cell Lung Cancer | Patient-Derived Xenografts (PDX) | RMC-4550 monotherapy | Blocked tumor growth or caused tumor shrinkage.[6] |
Table 2: In Vivo Efficacy of PMD-026
| Cancer Model | Animal Model | Treatment | Key Findings |
| Triple Negative Breast Cancer (TNBC) | Xenograft (MDA-MB-231) | PMD-026 monotherapy | 72% Tumor Growth Inhibition (TGI) (p ≤ 0.001).[7] |
| Triple Negative Breast Cancer (TNBC) | Xenograft (MDA-MB-468) | PMD-026 monotherapy | 73% tumor regression (p ≤ 0.001).[7] |
| Triple Negative Breast Cancer (TNBC) | Patient-Derived Xenograft (PDX) | PMD-026 + Paclitaxel | 80% TGI (p ≤ 0.001).[7] |
| Triple Negative Breast Cancer (TNBC) | Xenograft (SUM149PT) | PMD-026 + Paclitaxel | 66% TGI (P < 0.0001).[4] |
| Castration-Resistant Prostate Cancer | Xenograft (22Rv1 cells) | PMD-026 monotherapy | Suppressed tumor growth.[3] |
| Castration-Resistant Prostate Cancer | Xenograft (22Rv1 cells) | PMD-026 + Enzalutamide | More prominent tumor growth inhibition than single agents.[3][5] |
Signaling Pathways and Mechanism of Action
RMC-4550: SHP2 Inhibition
RMC-4550 is a potent and selective allosteric inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase 2).[7] SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in the RAS/MAPK signaling cascade.[7] Upon activation by receptor tyrosine kinases (RTKs), SHP2 dephosphorylates specific substrates, leading to the activation of RAS and the downstream MAPK pathway (RAF-MEK-ERK), which promotes cell proliferation and survival.[7] RMC-4550 binds to an allosteric site on SHP2, stabilizing it in an auto-inhibited conformation.[7] This prevents its activation and effectively uncouples RTK signaling from RAS activation, leading to the suppression of the MAPK pathway.[7]
Mechanism of RMC-4550 action on the RAS/MAPK pathway.
PMD-026: RSK Inhibition
PMD-026 is an orally bioavailable inhibitor of the p90 ribosomal S6 kinase (RSK) family, with high selectivity for the RSK2 isoform.[8] RSK is a family of serine/threonine kinases that act as downstream effectors of the MAPK pathway.[7] Activated ERK phosphorylates and activates RSK, which in turn phosphorylates a variety of substrates in both the cytoplasm and nucleus. These substrates include transcription factors like Y-box binding protein-1 (YB-1), which is implicated in the development of triple-negative breast cancer.[7] By inhibiting RSK, PMD-026 prevents the phosphorylation of its downstream targets, leading to cell cycle arrest and apoptosis in cancer cells.[8]
Mechanism of PMD-026 action on the RSK signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are generalized protocols based on the available literature for RMC-4550 and PMD-026.
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy and tolerability of the compound in a living organism.
Protocol Outline:
-
Animal Models: Immunocompromised mice (e.g., NOD scid gamma - NSG, or athymic nude mice) are typically used to prevent the rejection of human tumor cells.[7]
-
Tumor Implantation: Human cancer cell lines (e.g., MiaPaCa-2 for pancreatic cancer, MDA-MB-231 for TNBC) are injected subcutaneously into the flanks of the mice.[7] For patient-derived xenograft (PDX) models, tumor fragments from a patient are implanted.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., ~200 mm³).[1] Mice are then randomized into different treatment cohorts (e.g., vehicle control, compound monotherapy, combination therapy).
-
Drug Administration: The compound is administered, typically via oral gavage, at a specified dose and schedule (e.g., daily).[1]
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The body weight and general health of the mice are also monitored to assess toxicity.[7]
-
Data Analysis: Tumor growth curves are plotted for each treatment group. Statistical analyses are performed to compare the anti-tumor efficacy between the different treatments. At the end of the study, tumors may be excised for further analysis (e.g., Western blot to confirm target engagement).
General experimental workflow for in vivo xenograft studies.
Conclusion
Both RMC-4550 and PMD-026 demonstrate promising in vivo anti-tumor efficacy in preclinical models, validating their respective targets, SHP2 and RSK, as viable for cancer therapy. RMC-4550 has shown broad applicability in RAS-driven cancers, including pancreatic and lung cancer, and hematological malignancies. PMD-026 has shown significant efficacy in triple-negative breast cancer and prostate cancer models. A key takeaway from the preclinical data is the potent synergy both compounds exhibit when used in combination with other targeted therapies or standard-of-care chemotherapies. This suggests that their clinical development may heavily feature combination strategies to overcome resistance and enhance therapeutic outcomes. Further clinical investigation is necessary to determine the ultimate therapeutic potential of these agents in patients.
References
- 1. Targeting RSK Kinase with PMD-026: A Promising Strategy for Triple Negative Breast Cancer Therapy [synapse.patsnap.com]
- 2. SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An oral first-in-class small molecule RSK inhibitor suppresses AR variants and tumor growth in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. An oral first‐in‐class small molecule RSK inhibitor suppresses AR variants and tumor growth in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SB-505124 is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Facebook [cancer.gov]
Comparative Guide: Selectivity Profile of the SHP2 Inhibitor PB17-026-01
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the allosteric SHP2 inhibitor, PB17-026-01. The focus is on its potency and the critical aspect of selectivity against other protein tyrosine phosphatases (PTPs). While direct comparative cross-reactivity data for this compound is not publicly available in the primary literature, this guide offers context on the significance of its mechanism of action in achieving selectivity and provides a detailed protocol for assessing PTP inhibition.
Introduction to this compound
This compound is a potent, allosteric inhibitor of Src homology region 2 domain-containing phosphatase 2 (SHP2).[1] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways, including the RAS-MAPK pathway. Dysregulation of SHP2 activity is implicated in various cancers and developmental disorders, making it a key target for therapeutic intervention.
The discovery of this compound represents a significant advancement in the development of selective SHP2 inhibitors.[1] Unlike orthosteric inhibitors that target the highly conserved active site of PTPs, allosteric inhibitors like this compound bind to a less conserved pocket, leading to a higher potential for selectivity.
Performance and Selectivity of this compound
This compound has demonstrated high potency against its primary target, SHP2. The reported half-maximal inhibitory concentration (IC50) is a testament to its efficacy in vitro.
Table 1: In Vitro Potency of this compound against SHP2
| Compound | Target | IC50 (nM) |
| This compound | SHP2 | 38.9 |
Data sourced from Luo Y, et al. J Enzyme Inhib Med Chem. 2023.[1]
A critical aspect of any PTP inhibitor is its selectivity, particularly against closely related phosphatases such as PTP1B and T-cell PTP (TCPTP). The high degree of homology in the active sites of PTPs presents a significant challenge in developing selective inhibitors. At present, specific experimental data on the cross-reactivity of this compound against a panel of other protein tyrosine phosphatases has not been reported in the peer-reviewed literature. The development of allosteric inhibitors is a key strategy to overcome this challenge, as they bind to unique, less-conserved sites on the enzyme.
Experimental Protocols
The following is a representative protocol for determining the enzymatic activity of SHP2, which can be adapted for assessing the inhibitory activity of compounds like this compound and for cross-reactivity studies against other PTPs.
SHP2 Enzymatic Assay Protocol
Objective: To measure the in vitro inhibitory activity of a test compound against full-length human SHP2.
Materials:
-
Recombinant full-length human SHP2 enzyme
-
SHP2 activating peptide (e.g., a dually phosphorylated IRS-1 peptide)
-
Fluorogenic substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20
-
Test compound (e.g., this compound) dissolved in DMSO
-
384-well black microplates
-
Fluorescence microplate reader (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Enzyme Activation:
-
Prepare a working solution of full-length SHP2 at a concentration of 0.625 nM in the assay buffer.
-
Add the SHP2-activating peptide to a final concentration of 500 nM.
-
Incubate the enzyme-peptide mixture for 20 minutes at room temperature to allow for the activation of SHP2.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test compound in DMSO.
-
Further dilute the compound solutions in the assay buffer to the desired final concentrations.
-
-
Assay Reaction:
-
Add 5 µL of the diluted test compound to the wells of the 384-well plate.
-
Add 10 µL of the activated SHP2 enzyme solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 10 µL of DiFMUP substrate (final concentration of 10 µM).
-
-
Data Acquisition:
-
Immediately measure the fluorescence intensity at time zero.
-
Incubate the plate at room temperature for 30 minutes.
-
Measure the fluorescence intensity again at 30 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using appropriate software.
-
Visualizations
SHP2 Signaling Pathway
Caption: Simplified SHP2 signaling cascade and the point of inhibition by this compound.
Experimental Workflow for PTP Inhibitor Screening
Caption: General workflow for in vitro screening of protein tyrosine phosphatase inhibitors.
References
Independent Validation of PB17-026-01's IC50 Value: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational compound PB17-026-01, also known as PMD-026, with current standard-of-care treatments for Triple-Negative Breast Cancer (TNBC). The content is based on publicly available preclinical data.
Comparative Analysis of IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values of PMD-026 against its target kinases and various cancer cell lines, alongside a selection of standard chemotherapy agents used in the treatment of TNBC. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.
| Compound | Target/Cell Line | IC50 Value | Growth Condition |
| PMD-026 | RSK1 | 2 nM | N/A |
| RSK2 | 0.7 nM | N/A | |
| RSK3 | 0.9 nM | N/A | |
| RSK4 | 2 nM | N/A | |
| TNBC Cell Lines | 0.2 - 6.2 µM[1][2] | Anchorage-Independent | |
| TNBC Cell Lines | 1.8 - 8.4 µM[1][2] | Anchorage-Dependent | |
| Paclitaxel | MDA-MB-231 | 0.3 µM[3] | Anchorage-Dependent |
| BT-474 | 19 nM[3] | Anchorage-Dependent | |
| SKBR3 | 4 µM[3] | Anchorage-Dependent | |
| MCF-7 | 3.5 µM[3] | Anchorage-Dependent | |
| Doxorubicin | MDA-MB-231 | 1.5 µM[4] | Anchorage-Dependent |
| MDA-MB-468 | 0.35 µM[4] | Anchorage-Dependent | |
| Hs578T | 5.3 µM[5] | Anchorage-Dependent | |
| Carboplatin | CAL-51 | ~4 µM | Anchorage-Dependent |
| MDA-MB-231 | >32 µM | Anchorage-Dependent | |
| Olaparib | HCC1937 (BRCA1 mutant) | 0.9 µM[6] | Anchorage-Dependent |
| BT549 (BRCA1 methylated) | 1.0 µM[6] | Anchorage-Dependent | |
| SKBR3 | 3.9 µM[6] | Anchorage-Dependent | |
| Pembrolizumab (Keytruda) | PD-L1 positive TNBC | Not measured by IC50 | N/A |
Note: The efficacy of Pembrolizumab is determined by the level of PD-L1 expression in tumors and is evaluated in clinical trials by metrics such as progression-free and overall survival, not by a direct IC50 value against cancer cells.[7][8][9]
Experimental Protocols
The IC50 values for PMD-026 were determined using anchorage-dependent and anchorage-independent growth assays. Below are generalized protocols for these common experimental methodologies.
Anchorage-Dependent Growth Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the test compound (e.g., PMD-026) and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The absorbance values are plotted against the compound concentrations, and the IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50% compared to untreated control cells.[10]
Anchorage-Independent Growth Assay (e.g., Soft Agar Assay)
This assay assesses the ability of cancer cells to grow without attachment to a solid surface, a hallmark of malignant transformation.
-
Base Agar Layer: A layer of agar mixed with cell culture medium is allowed to solidify in a culture dish.[11][12]
-
Cell Suspension in Agar: A single-cell suspension of the cancer cells is mixed with a lower concentration of molten agar and layered on top of the base layer.[11][12]
-
Compound Treatment: The test compound can be incorporated into the agar layers or added to the overlying liquid medium.
-
Incubation: The plates are incubated for several weeks to allow for colony formation.
-
Colony Staining and Counting: Colonies are stained (e.g., with crystal violet) and counted manually or with an automated colony counter.
-
IC50 Calculation: The number of colonies in treated wells is compared to untreated controls to determine the IC50 value.[11][12]
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for IC50 determination.
PMD-026 Signaling Pathway
PMD-026 is a first-in-class oral inhibitor of the Ribosomal S6 Kinase (RSK) family of proteins (RSK1-4).[13] RSK is a key component of the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer.
Caption: PMD-026 mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. | BioWorld [bioworld.com]
- 3. mejc.sums.ac.ir [mejc.sums.ac.ir]
- 4. Targeting Triple Negative Breast Cancer Cells with Novel Cytotoxic Peptide-Doxorubicin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Pembrolizumab for Advanced Triple-Negative Breast Cancer - NCI [cancer.gov]
- 8. Clinical Trial Results in Certain People With Advanced Triple-Negative Breast Cancer (TNBC) [keytruda.com]
- 9. breastcancer.org [breastcancer.org]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. artscimedia.case.edu [artscimedia.case.edu]
- 12. Anchorage-Independent Growth Assay [whitelabs.org]
- 13. Science — Phoenix Molecular Designs [phoenixmd.ca]
Synergistic Effects of PB17-026-01 with Other Targeted Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the potential synergistic effects of PB17-026-01, a potent allosteric SHP2 inhibitor, when used in combination with other targeted therapies. While direct preclinical or clinical data on combination studies specifically involving this compound is limited in publicly available literature, this guide leverages experimental data from other well-characterized SHP2 inhibitors that share a similar mechanism of action. This information serves as a strong rationale and a predictive framework for designing future studies with this compound.
The Rationale for Combination Therapy
SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in multiple signaling pathways downstream of receptor tyrosine kinases (RTKs), including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[1] Its involvement in these key cellular processes makes it a compelling target in oncology. However, tumor cells often develop resistance to targeted therapies through the activation of bypass signaling pathways. By inhibiting SHP2, a central node in many of these pathways, it is hypothesized that this compound can block these escape routes and enhance the efficacy of other targeted agents, leading to synergistic anti-tumor effects.
Synergistic Potential with Key Targeted Therapy Classes
Based on the known mechanism of SHP2 and preclinical evidence from other SHP2 inhibitors, this compound is predicted to have strong synergistic potential with the following classes of targeted therapies:
-
EGFR Inhibitors (e.g., Osimertinib): In EGFR-mutant cancers, resistance to EGFR inhibitors can arise from SHP2-mediated reactivation of the MAPK pathway. Combining an SHP2 inhibitor with an EGFR inhibitor is expected to lead to a more sustained suppression of oncogenic signaling.
-
MEK Inhibitors (e.g., Trametinib) in KRAS-mutant Cancers: KRAS-mutant tumors are notoriously difficult to treat. Inhibition of the downstream effector MEK often leads to feedback activation of the pathway via SHP2. A combination approach could abrogate this feedback loop and induce a more profound anti-tumor response.
-
Immune Checkpoint Inhibitors (e.g., anti-PD-1/PD-L1 antibodies): SHP2 is involved in the PD-1/PD-L1 signaling pathway, which suppresses T-cell activity.[2] Inhibition of SHP2 can enhance anti-tumor immunity, suggesting a synergistic effect when combined with immune checkpoint blockade.[3]
Quantitative Data from Preclinical Studies with SHP2 Inhibitors
The following tables summarize key quantitative data from preclinical studies on the synergistic effects of other SHP2 inhibitors with various targeted therapies. This data provides a strong basis for expecting similar outcomes with this compound.
Table 1: Synergistic Effects of SHP2 Inhibitors in Combination with EGFR Inhibitors
| SHP2 Inhibitor | Combination Agent | Cancer Model | Key Finding | Reference |
| TNO155 | Nazartinib (EGFRi) | EGFR-mutant Lung Cancer | Coincident with sustained ERK inhibition, the combination demonstrated a significant benefit. | [4][5] |
| SHP2-D26 | Osimertinib | Osimertinib-resistant NSCLC | The combination overcame osimertinib resistance by reducing MCL-1 expression. | [6] |
Table 2: Synergistic Effects of SHP2 Inhibitors in Combination with MAPK Pathway Inhibitors
| SHP2 Inhibitor | Combination Agent | Cancer Model | Key Finding | Reference |
| TNO155 | Dabrafenib (BRAFi) + Trametinib (MEKi) | BRAF V600E Colorectal Cancer | Synergized by blocking ERK feedback activation by different RTKs. | [4][5] |
| SHP2i | ASTX029 (ERKi) | MIA PaCa-2 Xenograft | The combination enhanced tumor growth inhibition. | [7] |
| SHP099 | Dabrafenib (BRAFi) + Trametinib (MEKi) | RKO Xenograft Model | The combination suppressed tumor growth. | [8] |
Table 3: Synergistic Effects of SHP2 Inhibitors in Combination with Immune Checkpoint Inhibitors
| SHP2 Inhibitor | Combination Agent | Cancer Model | Key Finding | Reference |
| SHP099 | anti-PD-1 antibody | Murine Syngeneic MC-38 Colon Cancer | Mice treated with the combination had significantly smaller tumors compared to monotherapy. | [3] |
| TNO155 | anti-PD-1 antibody | Syngeneic Tumor Models | Showed combination activity. | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for the robust evaluation of synergistic effects. Below are representative protocols for key in vitro and in vivo experiments.
In Vitro Cell Viability Assay
Objective: To determine the synergistic, additive, or antagonistic effect of combining this compound with another targeted therapy on the proliferation of cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a dose-response matrix of this compound and the combination drug. This typically involves serial dilutions of each drug individually and in combination at a constant ratio.
-
Treatment: Treat the cells with the single agents and their combinations. Include vehicle-only controls.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the synergistic anti-tumor efficacy of this compound and a combination agent in a xenograft or syngeneic mouse model.
Protocol:
-
Tumor Implantation: Subcutaneously implant cancer cells into the flank of immunocompromised (for xenografts) or immunocompetent (for syngeneic models) mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle, this compound alone, combination drug alone, and this compound + combination drug).
-
Treatment Administration: Administer the treatments according to a predefined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Endpoint: Continue the study until tumors in the control group reach a maximum allowable size or for a predetermined duration.
-
Data Analysis: Plot tumor growth curves for each group. Calculate the tumor growth inhibition (TGI) for each treatment. Statistically compare the TGI of the combination group to the single-agent groups to determine if the effect is synergistic.
Visualizing Mechanisms and Workflows
Signaling Pathway Diagram
Caption: SHP2's central role in oncogenic signaling pathways.
Experimental Workflow Diagram
Caption: Workflow for evaluating synergistic drug combinations.
This guide provides a foundational understanding of the synergistic potential of this compound. Further preclinical studies are warranted to generate specific data for this promising SHP2 inhibitor in combination with various targeted therapies.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. Cell viability assay for drug synergy [bio-protocol.org]
- 5. 4.2. Cell Viability Assays and Drug Combination Studies [bio-protocol.org]
- 6. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Critical Safety Notice: Identification of PB17-026-01 Required for Safe Disposal
Immediate and accurate identification of the substance designated as PB17-026-01 is essential for ensuring safe handling and proper disposal. Without the chemical identity, CAS number, or associated Safety Data Sheet (SDS), providing specific disposal procedures is not possible and could result in unsafe practices, environmental contamination, and non-compliance with regulatory standards.
The identifier "this compound" does not correspond to a universally recognized chemical substance in publicly available databases. It is likely an internal product code specific to a manufacturer or research institution.
Actionable Steps for Researchers, Scientists, and Drug Development Professionals:
-
Locate the Safety Data Sheet (SDS): The SDS is the primary source of information for chemical safety and disposal. It is mandatorily supplied by the chemical manufacturer. The SDS for this compound will detail the specific hazards, necessary personal protective equipment (PPE), and appropriate disposal methods in Section 13: Disposal Considerations.
-
Consult Your Institution's Environmental Health & Safety (EHS) Office: Your EHS department provides institution-specific guidelines for chemical waste disposal that align with local, state, and federal regulations. They can offer guidance on waste stream segregation, container labeling, and pickup procedures.
Once the identity of the substance is confirmed and the SDS is obtained, the following sections can be populated with the specific data and protocols. Below is a template illustrating how this information would be presented.
[Template] Disposal and Safety Profile for [Chemical Name] (this compound)
This section would provide a detailed summary of the disposal and safety information found in the substance's SDS.
Quantitative Safety Data
All quantitative data from the SDS, such as permissible exposure limits (PEL), toxicity data (LD50/LC50), and physical properties relevant to disposal, would be summarized in a table for clear and easy comparison.
| Parameter | Value | Units | Source |
| LD50 (Oral, Rat) | Data from SDS | mg/kg | SDS Section 11 |
| Permissible Exposure Limit (OSHA) | Data from SDS | ppm / mg/m³ | SDS Section 8 |
| Flash Point | Data from SDS | °C / °F | SDS Section 9 |
| pH (of solution, if applicable) | Data from SDS | N/A | SDS Section 9 |
Experimental Protocols
This area would detail any specific experimental protocols for neutralization or deactivation prior to disposal, as cited in peer-reviewed literature or safety guidelines.
Example Protocol: Neutralization of Acidic Waste
-
Prepare a neutralizing agent (e.g., 1M sodium bicarbonate solution).
-
Slowly add the neutralizing agent to the acidic waste stream while monitoring the pH.
-
Continue addition until the pH is within the acceptable range for disposal (typically 6-8).
-
Dispose of the neutralized solution in accordance with institutional EHS guidelines.
Visualized Workflows
To aid in procedural understanding, diagrams illustrating key processes are provided below.
Caption: General workflow for proper chemical waste disposal in a laboratory setting.
This document serves as a procedural template. Do not proceed with the disposal of this compound without first consulting its specific Safety Data Sheet (SDS) and your institution's EHS guidelines. Prioritizing these resources is fundamental to maintaining a safe laboratory environment.
Personal protective equipment for handling PB17-026-01
This document provides crucial safety and logistical information for the handling and disposal of PB17-026-01, a potent allosteric SHP2 inhibitor. The following procedures are based on established best practices for managing halogenated organic compounds and benzenesulfonamide derivatives, in the absence of a specific Safety Data Sheet (SDS) for this compound.
Hazard Assessment and Safety Data
While a specific SDS for this compound is not publicly available, data for structurally similar compounds, such as 4-chloro-N-(2,3-dichlorophenyl)benzenesulfonamide, can provide an indication of potential hazards.
Quantitative Hazard Data Summary (for a Structurally Similar Compound)
| Hazard Classification | GHS Category |
|---|---|
| Acute toxicity, oral | Category 4 |
| Serious eye damage/eye irritation | Category 2 |
Note: This data is for 4-chloro-N-(2,3-dichlorophenyl)benzenesulfonamide and should be used as a precautionary guide for handling this compound.
Personal Protective Equipment (PPE) and Handling Protocol
Adherence to a strict handling protocol is essential to minimize exposure and ensure a safe laboratory environment.
Engineering Controls:
-
Ventilation: All handling of this compound, particularly when in powdered form, must be conducted in a well-ventilated area.[1][2] A certified chemical fume hood is required for procedures that may generate dust or aerosols.[3]
-
Safety Stations: An eyewash station and safety shower must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles with side shields or a full-face shield.[1][3] Standard safety glasses are not sufficient.
-
Skin Protection:
-
Lab Coat: A full-length, buttoned lab coat must be worn to prevent skin exposure.
-
Gloves: Disposable, chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for general handling and incidental contact.[4] For prolonged contact or handling of solutions containing this compound, consider gloves with higher resistance to halogenated hydrocarbons, such as Viton or butyl rubber.[4][5] Always inspect gloves for tears or punctures before use and change them immediately if contamination occurs.[3][4] Never reuse disposable gloves.[4]
-
-
Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved particulate respirator (e.g., N95) should be used.[1]
Hygiene Practices:
-
Avoid all personal contact with the compound, including inhalation and contact with skin and eyes.[1]
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1][6]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[6]
-
Contaminated work clothing should be laundered separately from other clothing before reuse.[1]
Procedural Workflow for Handling this compound
The following diagram outlines the essential steps and decision-making process for safely handling this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste:
-
Collect excess solid this compound, contaminated gloves, weigh boats, and other disposable labware in a dedicated, clearly labeled, and sealed hazardous waste container.[1]
-
-
Liquid Waste:
Disposal Procedure:
-
All waste must be disposed of through an approved hazardous waste disposal program.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
-
If you are unsure about the proper disposal protocol, consult your institution's Environmental Health and Safety (EHS) department.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. chemicalbook.com [chemicalbook.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
